molecular formula C11H13BrN2O6 B15588068 Sorivudine CAS No. 77181-69-2; 80434-16-8

Sorivudine

Katalognummer: B15588068
CAS-Nummer: 77181-69-2; 80434-16-8
Molekulargewicht: 349.13 g/mol
InChI-Schlüssel: GCQYYIHYQMVWLT-HQNLTJAPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sorivudine is an organic molecular entity.
This compound has been used in trials studying the treatment of Chickenpox and HIV Infections.
This compound is a synthetic thymidine analogue with potent antiviral activity against herpes simplex and varicella zoster viruses. This compound is phosphorylated into triphosphate form within the cells;  this metabolite interferes with viral DNA replication by inhibiting DNA polymerase activity without been incorporated into elongating viral DNA. Due to the dangerous effects of drug-drug interactions via its metabolite, this compound has been removed from the market.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and has 2 investigational indications. It was withdrawn in at least one region.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-[(E)-2-bromoethenyl]-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O6/c12-2-1-5-3-14(11(19)13-9(5)18)10-8(17)7(16)6(4-15)20-10/h1-3,6-8,10,15-17H,4H2,(H,13,18,19)/b2-1+/t6-,7-,8+,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQYYIHYQMVWLT-HQNLTJAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C=CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)/C=C/Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77181-69-2
Record name Sorivudine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77181-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sorivudine [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077181692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sorivudine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11998
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SORIVUDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7VOZ162LV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Sorivudine's Antiviral Activity Spectrum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorivudine (B1681958) (1-β-D-arabinofuranosyl-(E)-5-(2-bromovinyl)uracil, or BVaraU) is a synthetic nucleoside analog with potent antiviral activity, particularly against members of the Herpesviridae family. This document provides an in-depth technical overview of this compound's antiviral spectrum, mechanism of action, and the experimental methodologies used to characterize its activity. Quantitative data on its efficacy against various herpesviruses are summarized, and detailed protocols for key virological assays are provided. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this antiviral agent.

Introduction

This compound is a pyrimidine (B1678525) nucleoside analog that has demonstrated significant promise in the treatment of infections caused by certain DNA viruses.[1] Its high potency and selectivity are hallmarks of its therapeutic potential. This guide delves into the core aspects of this compound's antiviral profile, offering a valuable resource for researchers engaged in antiviral drug discovery and development.

Antiviral Activity Spectrum

This compound exhibits a potent and selective inhibitory effect against several human herpesviruses. Its activity is most pronounced against Varicella-Zoster Virus (VZV) and Herpes Simplex Virus Type 1 (HSV-1).[2][3] It has been shown to be significantly more active against VZV than acyclovir, a standard therapeutic agent.[1][4] The antiviral activity of this compound is summarized in the tables below, presenting 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values from various in vitro studies.

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound (EC50 Values)

VirusCell LineEC50 (µg/mL)Reference
Varicella-Zoster Virus (VZV) (Clinical Isolates)-0.001[1]
Herpes Simplex Virus Type 1 (HSV-1)-Comparable to Acyclovir[1]
Epstein-Barr Virus (EBV)P3HR1 cells-[5]

Note: Data for EBV was qualitative in the available search results. Further focused studies would be needed to determine a precise EC50 value.

Table 2: Comparative Antiviral Activity of this compound and Acyclovir against VZV

CompoundGeometric Mean EC50 against VZV Clinical Isolates (µg/mL)Fold DifferenceReference
This compound0.001>1,000x[1]
Acyclovir>1.0-[1]

Mechanism of Action

This compound's antiviral activity is dependent on its selective phosphorylation by viral-encoded thymidine (B127349) kinase (TK).[1][3] This initial phosphorylation step is crucial and does not occur efficiently with mammalian cellular TK, which accounts for the drug's selectivity and low cytotoxicity. Once monophosphorylated, this compound is further converted to its diphosphate (B83284) and ultimately its active triphosphate form by viral and cellular kinases. This compound triphosphate then acts as a potent inhibitor of the viral DNA polymerase, effectively terminating viral DNA replication.[1][6]

An important aspect of this compound's pharmacology is its interaction with the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). A metabolite of this compound, bromovinyluracil (BVU), is a potent irreversible inhibitor of DPD.[7][8] DPD is a key enzyme in the catabolism of pyrimidines, including the anticancer drug 5-fluorouracil (B62378) (5-FU). Co-administration of this compound and 5-FU can lead to toxic, potentially lethal, levels of 5-FU.[8]

Mandatory Visualization: Signaling Pathway

Sorivudine_Mechanism_of_Action cluster_virus Virus-Infected Cell cluster_host Host Metabolism This compound This compound Sorivudine_MP This compound Monophosphate This compound->Sorivudine_MP Phosphorylation Sorivudine_DP This compound Diphosphate Sorivudine_MP->Sorivudine_DP Phosphorylation Sorivudine_TP This compound Triphosphate Sorivudine_DP->Sorivudine_TP Phosphorylation Viral_DNA_Polymerase Viral DNA Polymerase Sorivudine_TP->Viral_DNA_Polymerase Inhibition Viral_TK Viral Thymidine Kinase (TK) Viral_TK->Sorivudine_MP Cellular_Kinases Cellular Kinases Cellular_Kinases->Sorivudine_DP Cellular_Kinases->Sorivudine_TP Viral_DNA_Replication Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA_Replication Catalysis Sorivudine_Metabolism This compound BVU Bromovinyluracil (BVU) Sorivudine_Metabolism->BVU DPD Dihydropyrimidine Dehydrogenase (DPD) BVU->DPD Irreversible Inhibition 5-FU_Metabolism 5-FU Metabolism DPD->5-FU_Metabolism Catalysis

Caption: Mechanism of action of this compound and its interaction with DPD.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the antiviral activity of this compound.

Plaque Reduction Assay (PRA) for VZV

This assay is the gold standard for determining the in vitro susceptibility of VZV to antiviral agents.

Objective: To determine the concentration of this compound that inhibits the formation of viral plaques by 50% (EC50).

Materials:

  • Human embryonic lung (HEL) fibroblasts or other susceptible cell lines

  • VZV strain (e.g., clinical isolate or laboratory strain)

  • Cell culture medium (e.g., Eagle's Minimum Essential Medium with 2% fetal bovine serum)

  • This compound stock solution

  • Overlay medium (e.g., medium containing 0.5% agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Seeding: Seed HEL cells in 6-well plates and incubate until a confluent monolayer is formed.

  • Virus Inoculation: Infect the cell monolayers with a dilution of VZV calculated to produce 50-100 plaques per well.

  • Drug Application: After a 1-hour adsorption period, remove the virus inoculum and add medium containing serial dilutions of this compound.

  • Overlay: After a further incubation period, remove the drug-containing medium and add the overlay medium.

  • Incubation: Incubate the plates for 5-7 days at 37°C in a CO2 incubator until plaques are visible.

  • Staining and Counting: Fix the cells with 10% formalin and stain with crystal violet solution. Count the number of plaques in each well.

  • EC50 Calculation: The EC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control (no drug). This is typically calculated using regression analysis.[9][10]

Quantitative Polymerase Chain Reaction (qPCR) Assay for VZV DNA

This assay quantifies the amount of viral DNA, providing a measure of viral replication.

Objective: To determine the concentration of this compound that inhibits the replication of VZV DNA by 50% (IC50).

Materials:

  • VZV-infected cells treated with various concentrations of this compound

  • DNA extraction kit

  • Primers and probe specific for a conserved region of the VZV genome (e.g., ORF62)[11]

  • qPCR master mix

  • Real-time PCR instrument

  • Plasmid DNA standard containing the target VZV sequence for quantification

Procedure:

  • Sample Preparation: Culture VZV-infected cells in the presence of serial dilutions of this compound for a defined period (e.g., 48-72 hours).

  • DNA Extraction: Extract total DNA from the cell cultures.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the extracted DNA, primers, probe, and master mix.

  • Thermal Cycling: Perform the qPCR using a real-time PCR instrument. The cycling conditions will depend on the specific primers and polymerase used.

  • Data Analysis: Generate a standard curve using the plasmid DNA standards. Quantify the VZV DNA copies in each sample by comparing their amplification curves to the standard curve.

  • IC50 Calculation: The IC50 is the concentration of this compound that reduces the amount of VZV DNA by 50% compared to the virus control.[11][12][13]

Thymidine Kinase (TK) Assay

This assay measures the activity of viral TK, the enzyme responsible for the initial phosphorylation of this compound.

Objective: To demonstrate the selective phosphorylation of this compound by viral TK.

Materials:

  • Cell extracts from virus-infected and uninfected cells

  • Radiolabeled substrate (e.g., [³H]thymidine or a this compound analog)

  • Reaction buffer (containing ATP and MgCl₂)

  • PEI-cellulose thin-layer chromatography (TLC) plates or DEAE-cellulose filter discs

  • Scintillation counter

Procedure:

  • Preparation of Cell Extracts: Prepare cell lysates from VZV-infected and mock-infected cells.

  • Enzyme Reaction: Incubate the cell extracts with the radiolabeled substrate and reaction buffer for a specific time at 37°C.

  • Separation of Product: Spot the reaction mixture onto TLC plates or filter discs to separate the phosphorylated product from the unreacted substrate.

  • Quantification: Quantify the amount of radioactivity in the phosphorylated product using a scintillation counter.

  • Analysis: Compare the TK activity in infected versus uninfected cell extracts to demonstrate the virus-specific phosphorylation.[14][15]

Mandatory Visualization: Experimental Workflow

Antiviral_Screening_Workflow cluster_screening High-Throughput Screening (HTS) cluster_validation Hit Validation and Characterization cluster_moa Mechanism of Action (MoA) Studies HTS_Assay Primary Assay (e.g., Cell Viability Assay) Hit_Identification Hit Identification HTS_Assay->Hit_Identification Compound_Library Compound Library Compound_Library->HTS_Assay Dose_Response Dose-Response Assays (EC50/IC50 Determination) Hit_Identification->Dose_Response Confirmed Hits PRA Plaque Reduction Assay Dose_Response->PRA qPCR Quantitative PCR Dose_Response->qPCR Cytotoxicity Cytotoxicity Assays (CC50 Determination) Dose_Response->Cytotoxicity Selectivity_Index Selectivity Index (SI) Calculation (CC50/EC50) PRA->Selectivity_Index Cytotoxicity->Selectivity_Index TK_Assay Thymidine Kinase Assay Selectivity_Index->TK_Assay Lead Compounds Polymerase_Assay DNA Polymerase Inhibition Assay TK_Assay->Polymerase_Assay Resistance_Studies Resistance Selection and Genotyping Polymerase_Assay->Resistance_Studies

Caption: General workflow for antiviral drug screening and characterization.

Conclusion

This compound is a highly potent antiviral agent with a well-defined mechanism of action against VZV and HSV-1. Its exceptional in vitro activity against VZV positions it as a significant compound in the field of antiviral research. The detailed experimental protocols and workflow diagrams provided in this guide offer a practical framework for the continued investigation and development of this compound and other novel antiviral therapies. The critical drug-drug interaction with 5-fluorouracil, mediated by the inhibition of dihydropyrimidine dehydrogenase, underscores the importance of thorough pharmacological profiling in drug development.

References

The Discovery and Development of Sorivudine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorivudine (B1681958), a synthetic pyrimidine (B1678525) nucleoside analogue, emerged as a potent antiviral agent with significant activity against varicella-zoster virus (VZV) and herpes simplex virus type 1 (HSV-1).[1][2] Its development showcased a promising therapeutic option for herpesvirus infections, though it was later marred by a severe and unforeseen drug-drug interaction. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of this compound, with a focus on the experimental data and methodologies that defined its trajectory.

Discovery and Synthesis

This compound, chemically known as 1-β-D-arabinofuranosyl-(E)-5-(2-bromovinyl)uracil (BV-araU), is a synthetic analogue of thymidine (B127349).[3] Its synthesis was part of a broader effort to develop nucleoside analogues with improved antiviral efficacy and selectivity. The key structural feature of this compound is the bromovinyl substituent at the 5-position of the uracil (B121893) base, which plays a crucial role in its potent antiviral activity.

Mechanism of Action

This compound exerts its antiviral effect through the selective inhibition of viral DNA synthesis. The process is initiated by the phosphorylation of this compound into its active triphosphate form by virus-encoded thymidine kinase (TK).[4] This phosphorylation occurs preferentially in virus-infected cells, leading to a high concentration of the active compound where it is needed most.

The triphosphate metabolite of this compound then acts as a competitive inhibitor of the viral DNA polymerase. By competing with the natural substrate, deoxythymidine triphosphate (dTTP), it effectively halts the elongation of the viral DNA chain, thereby preventing viral replication.[1] The selectivity of this compound stems from its high affinity for the viral thymidine kinase and DNA polymerase over their host cell counterparts.

This compound Mechanism of Action cluster_cell Infected Host Cell This compound This compound Sorivudine_MP This compound Monophosphate This compound->Sorivudine_MP Viral Thymidine Kinase Sorivudine_DP This compound Diphosphate Sorivudine_MP->Sorivudine_DP Cellular Kinases Sorivudine_TP This compound Triphosphate Sorivudine_DP->Sorivudine_TP Cellular Kinases Sorivudine_TP->Inhibition Viral_DNA_Polymerase Viral DNA Polymerase Viral_DNA_Replication Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA_Replication Catalyzes Inhibition->Viral_DNA_Polymerase Competitive Inhibition

Figure 1: Simplified signaling pathway of this compound's antiviral mechanism of action.

Preclinical Development

In Vitro Antiviral Activity

The antiviral potency of this compound was established through a series of in vitro studies against various strains of VZV and HSV-1. The 50% inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit viral replication by 50%, were determined using plaque reduction assays.

Virus StrainIC50 (µM)
Varicella-Zoster Virus (VZV)
Clinical Isolates (average)Highly potent (order of selectivity > BVDU, ACV)[4]
Herpes Simplex Virus Type 1 (HSV-1)
Acyclovir-susceptible strains3.07 ± 0.36 to 12.52 ± 0.61[5]
Acyclovir-resistant strain15.40 ± 3.17[5]
Note: Specific IC50 values for a wide range of VZV strains were not available in a consolidated table, but studies consistently rank this compound as highly potent.[1][4]
Experimental Protocol: VZV Plaque Reduction Assay

A standardized plaque reduction assay is employed to determine the in vitro antiviral activity of compounds like this compound against VZV.

  • Cell Culture: Human foreskin fibroblast (HFF) or MRC-5 cells are cultured in 6-well plates to form a confluent monolayer.

  • Virus Inoculation: The cell monolayers are infected with a predetermined amount of cell-free VZV (typically 50-100 plaque-forming units per well).

  • Drug Application: Immediately after infection, the culture medium is replaced with fresh medium containing serial dilutions of this compound. A no-drug control is also included.

  • Incubation: The plates are incubated at 37°C in a CO2 incubator for 5-7 days to allow for plaque formation.

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the viral plaques. The number of plaques in each well is then counted.[6]

  • IC50 Calculation: The percentage of plaque reduction is calculated for each drug concentration relative to the no-drug control. The IC50 value is then determined from the dose-response curve.

Plaque Reduction Assay Workflow Start Start Cell_Culture Culture host cells to confluent monolayer Start->Cell_Culture Virus_Infection Infect cells with VZV Cell_Culture->Virus_Infection Drug_Treatment Add serial dilutions of this compound Virus_Infection->Drug_Treatment Incubation Incubate for 5-7 days Drug_Treatment->Incubation Fix_Stain Fix and stain cells Incubation->Fix_Stain Plaque_Counting Count viral plaques Fix_Stain->Plaque_Counting IC50_Calculation Calculate IC50 value Plaque_Counting->IC50_Calculation End End IC50_Calculation->End

Figure 2: Generalized workflow for a VZV plaque reduction assay.

Preclinical Toxicology

Preclinical toxicology studies are essential to determine the safety profile of a new drug candidate before human trials. These studies typically involve acute, sub-chronic, and chronic toxicity testing in animal models.

ParameterSpeciesResult
Acute Toxicity
Oral LD50Rats> 20,000 mg/kg[7]
Intravenous LD50Rats> 600 mg/kg[7]
Sub-chronic/Chronic Toxicity RatsNo significant toxicologic alterations in subacute intravenous studies.[7]
Note: This table is based on general preclinical toxicology data for a similar class of antiviral drugs, as specific comprehensive tables for this compound were not readily available.

Clinical Development

Pharmacokinetics in Humans

Clinical trials in healthy volunteers and HIV-infected patients were conducted to understand the pharmacokinetic profile of this compound.

ParameterPopulationValue
Oral Bioavailability Healthy Volunteers>60%
Elimination Patients with herpes zosterBVU (metabolite) eliminated from circulation within 7 days after the last dose.[8]
Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, and half-life in a consolidated table were not available in the searched literature.
Clinical Efficacy

Clinical trials demonstrated the efficacy of this compound in treating herpes zoster, particularly in immunocompromised patients. A key study compared the efficacy of this compound to the standard-of-care antiviral, acyclovir, in HIV-infected patients with dermatomal herpes zoster.

EndpointThis compound (40 mg once daily)Acyclovir (800 mg five times daily)p-value
Median time to cessation of new vesicle formation 3 days4 days0.07
Median time to total lesion crusting 7 days8 days0.02
The Fatal Drug Interaction with 5-Fluorouracil (B62378) (5-FU)

Despite its promising antiviral activity, the clinical development of this compound was halted due to a fatal drug-drug interaction with the chemotherapeutic agent 5-fluorouracil (5-FU) and its prodrugs.[2][3] This interaction led to a number of patient deaths and ultimately led to the withdrawal of the drug from the market in some regions.

The mechanism of this interaction involves the metabolism of this compound to (E)-5-(2-bromovinyl)uracil (BVU) by gut flora.[3] BVU is a potent and irreversible inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-FU.[8][9] Inhibition of DPD leads to a massive accumulation of 5-FU in the body, resulting in severe and often fatal toxicity, including bone marrow suppression and gastrointestinal damage.[3]

This compound-5FU Interaction This compound This compound BVU (E)-5-(2-bromovinyl)uracil (BVU) This compound->BVU Metabolism by Gut Flora BVU->Inhibition DPD Dihydropyrimidine Dehydrogenase (DPD) 5-FU 5-Fluorouracil (5-FU) Inactive_Metabolites Inactive Metabolites 5-FU->Inactive_Metabolites DPD-mediated Catabolism Toxicity Severe 5-FU Toxicity 5-FU->Toxicity Accumulation Inhibition->DPD Irreversible Inhibition

Figure 3: The metabolic pathway leading to the fatal interaction between this compound and 5-FU.

Experimental Protocol: In Vitro DPD Inhibition Assay

An in vitro assay to measure the inhibition of DPD by BVU is crucial for understanding the drug-drug interaction.

  • Enzyme Source: Purified recombinant human DPD or a liver cytosol preparation can be used as the enzyme source.

  • Substrate and Cofactor: The assay mixture contains the DPD substrate (e.g., [14C]-labeled 5-FU or uracil) and the necessary cofactor, NADPH.

  • Inhibitor Addition: Various concentrations of BVU are added to the assay mixture. A control without the inhibitor is also run.

  • Incubation: The reaction is initiated by adding the enzyme and incubated at 37°C for a specific time.

  • Reaction Termination and Analysis: The reaction is stopped, and the amount of substrate metabolized is quantified. This can be done by separating the substrate from its metabolites using techniques like high-performance liquid chromatography (HPLC) and measuring the radioactivity of the metabolite peaks.[9]

  • Inhibition Calculation: The percentage of DPD inhibition is calculated for each BVU concentration, and the IC50 value can be determined.

Conclusion

The story of this compound is a powerful case study in drug development. It highlights the potential for developing highly potent and selective antiviral agents while simultaneously underscoring the critical importance of thorough investigation into potential drug-drug interactions. The unforeseen and tragic consequences of the interaction with 5-FU served as a stark reminder of the complexities of drug metabolism and the need for comprehensive preclinical and clinical safety evaluations. While this compound itself is not in widespread use today, the lessons learned from its development continue to inform and improve the process of bringing new medicines to patients safely.

References

In Vitro Potency of Sorivudine Against Herpes Simplex Virus Type 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorivudine (1-β-D-arabinofuranosyl-E-5-[2-bromovinyl]uracil, also known as BV-araU) is a synthetic nucleoside analog with demonstrated antiviral activity against several herpesviruses. This technical guide provides an in-depth overview of the in vitro potency of this compound specifically against Herpes Simplex Virus Type 1 (HSV-1). The document summarizes available quantitative data, details relevant experimental protocols, and presents visual representations of experimental workflows to support research and development in the field of antiviral therapeutics. While this compound has shown potent activity against Varicella-Zoster Virus (VZV), its efficacy against HSV-1 is also noteworthy, with reports suggesting activity comparable to that of acyclovir.[1][2]

Quantitative Assessment of In Vitro Potency

The in vitro antiviral activity of this compound against HSV-1 is quantified using several key parameters: the 50% effective concentration (EC₅₀), the 50% inhibitory concentration (IC₅₀), and the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀ or IC₅₀, provides a measure of the compound's therapeutic window.

ParameterVirus Strain(s)Cell LineValueReference(s)
Inhibitory Concentration HSV-1Not Specified0.03 - 0.1 µg/mL (approximately 0.086 - 0.286 µM)[3]
Inhibition Constant (Ki) HSV-1 Thymidine (B127349) KinaseNot Applicable0.94 µM[3]

Note: The conversion from µg/mL to µM for this compound (molar mass: 349.15 g/mol ) is approximated.

Mechanism of Action

This compound's antiviral activity against HSV-1 is contingent upon its selective phosphorylation by the viral thymidine kinase (TK).[3][4] This initial phosphorylation step is crucial as this compound is not a substrate for mammalian cellular TK, which accounts for its selective toxicity towards virus-infected cells.[4]

Once monophosphorylated by the viral TK, cellular enzymes further phosphorylate this compound to its triphosphate form. This compound triphosphate then acts as a competitive inhibitor of the viral DNA polymerase, effectively halting viral DNA replication.[3]

Experimental Protocols

Standardized in vitro assays are essential for determining the antiviral potency and cytotoxicity of compounds like this compound. The following are detailed methodologies for key experiments.

Plaque Reduction Assay

The plaque reduction assay is a fundamental method for quantifying the ability of an antiviral compound to inhibit the lytic cycle of a virus.[5][6]

Materials:

  • Vero cells (or other susceptible cell line)

  • Herpes Simplex Virus Type 1 (HSV-1) stock

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound (or other test compound)

  • Carboxymethyl cellulose (B213188) (CMC) or other overlay medium

  • Crystal Violet staining solution

  • Phosphate-Buffered Saline (PBS)

  • Multi-well cell culture plates (e.g., 24-well)

Procedure:

  • Cell Seeding: Seed Vero cells into 24-well plates to form a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the HSV-1 stock.

  • Infection: Infect the cell monolayers with a predetermined amount of virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: After the adsorption period, remove the virus inoculum and add an overlay medium containing various concentrations of this compound.

  • Incubation: Incubate the plates for 2-3 days at 37°C in a CO₂ incubator to allow for plaque formation.

  • Staining: Fix the cells with a suitable fixative (e.g., methanol) and stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control. The EC₅₀ value is determined from the dose-response curve.

Virus Yield Reduction Assay

This assay measures the effect of an antiviral compound on the production of infectious virus particles.[6]

Materials:

  • Same as Plaque Reduction Assay

Procedure:

  • Cell Seeding and Infection: Prepare confluent cell monolayers in multi-well plates and infect them with HSV-1 at a specific multiplicity of infection (MOI).

  • Compound Treatment: After viral adsorption, add fresh medium containing different concentrations of this compound.

  • Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).

  • Virus Harvest: Harvest the supernatant and/or cell lysates containing the progeny virus.

  • Titration: Determine the titer of the harvested virus from each treatment condition using a standard plaque assay.

  • Analysis: The reduction in virus yield in the presence of the compound is calculated relative to the untreated control. The concentration that reduces the virus yield by 50% or 90% (IC₅₀ or IC₉₀) is determined.

Cytotoxicity Assay

Determining the cytotoxicity of an antiviral compound is crucial for assessing its safety profile and calculating the selectivity index.

Materials:

  • Vero cells (or other relevant cell line)

  • Cell culture medium

  • This compound (or other test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • Solubilization buffer (e.g., DMSO)

  • Multi-well cell culture plates (e.g., 96-well)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include untreated cell controls.

  • Incubation: Incubate the plates for the same duration as the antiviral assays (e.g., 48-72 hours).

  • Viability Assessment: Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

  • Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The CC₅₀ value is determined from the dose-response curve.

Visualizing Experimental Workflows

Plaque Reduction Assay Workflow

PlaqueReductionAssay start Start seed_cells Seed Vero Cells in 24-well Plate start->seed_cells infect_cells Infect Cells with HSV-1 seed_cells->infect_cells add_this compound Add this compound at Various Concentrations infect_cells->add_this compound incubate Incubate for 2-3 Days add_this compound->incubate fix_stain Fix and Stain with Crystal Violet incubate->fix_stain count_plaques Count Plaques fix_stain->count_plaques calculate_ec50 Calculate EC50 count_plaques->calculate_ec50 end End calculate_ec50->end VirusYieldReductionAssay start Start seed_infect Seed and Infect Cells with HSV-1 start->seed_infect treat_compound Treat with this compound Concentrations seed_infect->treat_compound incubate_replication Incubate for Full Replication Cycle treat_compound->incubate_replication harvest_virus Harvest Progeny Virus incubate_replication->harvest_virus titrate_virus Titrate Virus by Plaque Assay harvest_virus->titrate_virus calculate_ic50 Calculate IC50/IC90 titrate_virus->calculate_ic50 end End calculate_ic50->end CytotoxicityAssay start Start seed_cells_96 Seed Cells in 96-well Plate start->seed_cells_96 add_compound_series Add Serial Dilutions of this compound seed_cells_96->add_compound_series incubate_cytotoxicity Incubate for 48-72 Hours add_compound_series->incubate_cytotoxicity add_mtt Add MTT Reagent incubate_cytotoxicity->add_mtt measure_absorbance Solubilize and Measure Absorbance add_mtt->measure_absorbance calculate_cc50 Calculate CC50 measure_absorbance->calculate_cc50 end End calculate_cc50->end SorivudineMechanism cluster_cell Infected Host Cell Sorivudine_in This compound Sorivudine_MP This compound Monophosphate Sorivudine_in->Sorivudine_MP Viral Thymidine Kinase Sorivudine_TP This compound Triphosphate Sorivudine_MP->Sorivudine_TP Cellular Kinases Inhibition Inhibition Sorivudine_TP->Inhibition Viral_DNA_Polymerase Viral DNA Polymerase Viral_DNA_Replication Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA_Replication Inhibition->Viral_DNA_Polymerase

References

absorption, distribution, metabolism, and excretion of Sorivudine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Absorption

Sorivudine (B1681958) is reported to be well-absorbed after oral administration in humans. While specific quantitative data is limited, its oral bioavailability is understood to be a key characteristic.

Quantitative Data: Absorption of this compound

ParameterValueSpeciesReference
Oral Bioavailability>60%Human[3]

Distribution

Detailed information regarding the distribution of this compound, including its volume of distribution and plasma protein binding, is not extensively documented in publicly available literature. These parameters are crucial for understanding the extent of drug distribution into tissues and the fraction of unbound drug available for pharmacological activity.

Quantitative Data: Distribution of this compound

ParameterValueSpeciesReference
Volume of Distribution (Vd)Data not availableHuman
Plasma Protein BindingData not availableHuman

Metabolism: The Critical Pathway

The metabolism of this compound is the most extensively studied aspect of its pharmacokinetics due to its profound clinical implications. The primary metabolic pathway involves the conversion of this compound to its major metabolite, (E)-5-(2-bromovinyl)uracil (BVU).

The Role of Gut Flora

A crucial first step in the metabolism of orally administered this compound is the cleavage of the N-glycosidic bond, which is mediated by the gut flora. This process releases the pyrimidine (B1678525) base, BVU, into the systemic circulation.[4][5][6]

Irreversible Inhibition of Dihydropyrimidine (B8664642) Dehydrogenase (DPD)

BVU is a potent, mechanism-based inhibitor of the enzyme dihydropyrimidine dehydrogenase (DPD).[2][4] DPD is the rate-limiting enzyme in the catabolism of pyrimidines, including the widely used anticancer drug 5-fluorouracil (B62378) (5-FU) and its prodrugs (e.g., tegafur).[1][2]

The inhibition of DPD by BVU is irreversible and occurs in the presence of NADPH.[4][7] BVU is reduced by DPD to a reactive intermediate that covalently binds to the enzyme, leading to its inactivation.[7] This "suicide inhibition" results in a dramatic decrease in the clearance of 5-FU, leading to its accumulation and severe, often fatal, toxicity, characterized by profound bone marrow suppression and gastrointestinal damage.[4][5][8]

Studies have shown that after a single dose of this compound, DPD activity can be completely inhibited.[2] The recovery of DPD activity is slow and is dependent on the synthesis of new enzyme. It has been observed that DPD activity returns to baseline levels in the majority of patients by two weeks after cessation of this compound, long after both this compound and BVU are no longer detectable in circulation.[9]

Quantitative Data: Metabolism of this compound

ParameterValue/DescriptionSpeciesReference
Major Metabolite(E)-5-(2-bromovinyl)uracil (BVU)Human[9]
Metabolic ConversionMediated by gut floraHuman[4][5][6]
Target of MetaboliteDihydropyrimidine Dehydrogenase (DPD)Human[2][4]
Mechanism of DPD InhibitionIrreversible, mechanism-based ("suicide") inhibitionHuman[2][4][7]
Time to DPD Recovery~19 days for baseline levels to be restored after cessation of therapyHuman[9]
Elimination of BVUWithin 7 days after the last this compound doseHuman[9]

Excretion

The primary route of excretion for this compound and its metabolites is via the kidneys.[10] However, specific quantitative data on the renal clearance of this compound and the percentage of the unchanged drug excreted in the urine are not well-documented in the available literature.

Quantitative Data: Excretion of this compound

ParameterValueSpeciesReference
Route of EliminationKidneyHuman[10]
Renal ClearanceData not availableHuman
Percentage of Unchanged Drug in UrineData not availableHuman

Experimental Protocols

Detailed experimental protocols for the clinical and preclinical studies that generated the available pharmacokinetic data for this compound are not fully described in the cited literature. However, based on general practices in ADME studies, the following outlines the likely methodologies employed.

In Vitro Metabolism Studies (Hypothetical Protocol)

Objective: To investigate the in vitro metabolism of this compound using human liver microsomes.

Materials:

  • This compound

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: A reaction mixture is prepared containing human liver microsomes, phosphate buffer, and this compound at various concentrations.

  • Pre-incubation: The mixture is pre-incubated at 37°C for a short period to allow temperature equilibration.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Incubation: The reaction is allowed to proceed at 37°C with gentle shaking. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by the addition of cold acetonitrile containing an internal standard.

  • Sample Processing: The terminated reaction mixtures are centrifuged to precipitate proteins. The supernatant is collected for analysis.

  • Analytical Quantification: The concentrations of the parent drug (this compound) and any potential metabolites are determined using a validated LC-MS/MS method.

DPD Inhibition Assay (Hypothetical Protocol)

Objective: To determine the inhibitory potential of BVU on human DPD activity.

Materials:

  • (E)-5-(2-bromovinyl)uracil (BVU)

  • Recombinant human DPD enzyme

  • NADPH

  • 5-Fluorouracil (5-FU) as the substrate

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Enzyme and Inhibitor Pre-incubation: Recombinant human DPD is pre-incubated with various concentrations of BVU in the presence of NADPH at 37°C.

  • Substrate Addition: The reaction is initiated by adding 5-FU to the pre-incubated mixture.

  • Enzyme Reaction: The enzymatic reaction is allowed to proceed for a defined period at 37°C.

  • Reaction Termination: The reaction is stopped by the addition of cold acetonitrile containing an internal standard.

  • Sample Processing: Samples are centrifuged to remove precipitated protein, and the supernatant is collected.

  • Analysis: The amount of remaining 5-FU or the formation of its metabolite, dihydrofluorouracil (DHFU), is quantified by a validated LC-MS/MS method to determine the extent of DPD inhibition.

Visualizations

Metabolic Pathway of this compound and DPD Inhibition

Caption: Metabolic activation of this compound and subsequent inhibition of DPD.

General Experimental Workflow for In Vitro Metabolism

ADME_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compound This compound Solution Reaction_Mix Prepare Reaction Mixture (Microsomes + this compound) Test_Compound->Reaction_Mix Microsomes Human Liver Microsomes Microsomes->Reaction_Mix Cofactors NADPH Regenerating System Start_Reaction Initiate with Cofactors Cofactors->Start_Reaction Incubate Incubate at 37°C Reaction_Mix->Incubate Incubate->Start_Reaction Time_Points Sample at Time Intervals Start_Reaction->Time_Points Terminate Terminate Reaction (e.g., Acetonitrile) Time_Points->Terminate Process Centrifuge & Collect Supernatant Terminate->Process LCMS LC-MS/MS Analysis Process->LCMS Data_Analysis Data Analysis (Metabolite ID, Stability) LCMS->Data_Analysis

Caption: A generalized workflow for studying in vitro drug metabolism.

Conclusion

The pharmacokinetic profile of this compound is dominated by its unique and clinically significant metabolic pathway. The conversion of this compound to BVU by gut flora and the subsequent irreversible inhibition of DPD pose a substantial risk of severe toxicity when co-administered with 5-fluorouracil or its prodrugs. This has led to the withdrawal of this compound from several markets. While the understanding of its metabolism is robust, there is a notable scarcity of comprehensive quantitative data on its absorption, distribution, and excretion in humans. Further research would be necessary to fully characterize these aspects of this compound's pharmacokinetics. For drug development professionals, the case of this compound serves as a critical reminder of the importance of thoroughly investigating potential metabolic drug-drug interactions, particularly those involving irreversible enzyme inhibition.

References

Methodological & Application

Application Notes and Protocols for the Use of Sorivudine in Varicella-Zoster Virus Plaque Reduction Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorivudine (1-β-D-arabinofuranosyl-(E)-5-(2-bromovinyl)uracil, also known as BVaraU) is a synthetic nucleoside analog with highly potent and selective in vitro activity against varicella-zoster virus (VZV), the causative agent of chickenpox and shingles.[1][2][3][4] Its mechanism of action relies on its phosphorylation by the virus-encoded thymidine (B127349) kinase (TK) and subsequent inhibition of the viral DNA polymerase, effectively halting viral replication.[4] Plaque reduction assays are a standard and reliable method for quantifying infectious virus particles and are widely used to determine the in vitro efficacy of antiviral compounds.[5][6][7] This document provides detailed application notes and protocols for utilizing this compound in VZV plaque reduction assays to assess its antiviral potency.

Data Presentation

The antiviral activity of this compound against VZV is typically quantified by its 50% effective concentration (EC₅₀) or 50% inhibitory dose (ID₅₀), which represents the drug concentration required to reduce the number of viral plaques by 50%.

Table 1: In Vitro Antiviral Activity of this compound and Comparator Drugs against Varicella-Zoster Virus (VZV)

CompoundVZV StrainsCell LineAssay MethodAverage EC₅₀ / ID₅₀ (µg/mL)Selectivity RankingReference
This compound (BVaraU) 5 laboratory strains & 5 clinical isolatesHuman embryo fibroblastPlaque Reduction Assay0.0013 Highest [4]
Brivudine (BVDU)16 clinical isolates & 2 reference strainsNot SpecifiedNot SpecifiedNot SpecifiedHigh[2]
Acyclovir (ACV)17 clinical isolatesHuman embryonic lung (HEL) cellsPlaque Reduction Assay3.38 ± 1.87 µMLower than this compound[8]
Penciclovir (PCV)17 clinical isolatesHuman embryonic lung (HEL) cellsPlaque Reduction Assay3.34 ± 1.20 µMLower than this compound[8]

Experimental Protocols

This section outlines a detailed protocol for performing a VZV plaque reduction assay to determine the antiviral activity of this compound.

Materials and Reagents
  • Cell Lines: Human embryonic lung (HEL) fibroblasts or human Caucasian fetal lung fibroblast Wi38 cells are commonly used.[8][9]

  • Virus Strains: Laboratory-adapted VZV strains (e.g., Oka, YS) or low-passage clinical isolates can be used.[2][8]

  • This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO) and make serial dilutions in cell culture medium.

  • Cell Culture Medium: Minimum Essential Medium (MEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics.

  • Overlay Medium: Cell culture medium containing a substance to form a gel, such as 0.4% agarose (B213101) or methylcellulose, to restrict virus spread to neighboring cells.[5][10]

  • Fixative: 10% formalin in phosphate-buffered saline (PBS).[10]

  • Staining Solution: 0.8% crystal violet in 50% ethanol.[10]

  • Equipment: 24-well or 96-well cell culture plates, inverted microscope, CO₂ incubator.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_infection Infection and Treatment cluster_incubation Incubation and Plaque Development cluster_visualization Visualization and Analysis cell_prep Prepare confluent monolayer of host cells infection Infect cell monolayers with VZV cell_prep->infection drug_prep Prepare serial dilutions of this compound treatment Remove inoculum and add medium with this compound dilutions drug_prep->treatment virus_prep Prepare VZV inoculum virus_prep->infection adsorption Allow virus adsorption (e.g., 2 hours) infection->adsorption adsorption->treatment overlay Add semi-solid overlay medium treatment->overlay incubation Incubate for 5-7 days to allow plaque formation overlay->incubation fixation Fix cells with 10% formalin incubation->fixation staining Stain with crystal violet fixation->staining counting Count plaques under a microscope staining->counting analysis Calculate EC50 value counting->analysis

Caption: Workflow for VZV Plaque Reduction Assay with this compound.

Step-by-Step Protocol
  • Cell Seeding:

    • The day before the assay, seed host cells (e.g., HEL cells) into 24-well or 96-well plates at a density that will result in a confluent monolayer on the day of infection.[7]

  • Virus Inoculation:

    • On the day of the assay, visually confirm cell confluency.

    • Prepare dilutions of the VZV stock to yield a countable number of plaques (e.g., 20-100 PFU per well).

    • Aspirate the culture medium from the cell monolayers and inoculate each well with the virus suspension.[10]

  • Virus Adsorption:

    • Incubate the plates for 2 hours at 37°C in a 5% CO₂ incubator to allow for virus adsorption to the cells.[8]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in the overlay medium. A concentration range spanning the expected EC₅₀ is recommended.

    • After the adsorption period, remove the virus inoculum from the wells.

    • Add the overlay medium containing the different concentrations of this compound to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).[8]

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 5 to 7 days, or until clear plaques are visible in the virus control wells.[1][10]

  • Plaque Visualization:

    • Carefully remove the overlay medium.

    • Fix the cell monolayers with 10% formalin for at least 30 minutes.[7]

    • Aspirate the formalin and stain the cells with 0.8% crystal violet solution for 5-10 minutes.

    • Gently wash the wells with water to remove excess stain and allow them to air dry.

  • Plaque Counting and Data Analysis:

    • Count the number of plaques in each well using an inverted microscope.

    • Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.

    • Determine the EC₅₀ value by plotting the percentage of plaque inhibition against the drug concentration and using a non-linear regression analysis.[11]

Mechanism of Action of this compound

This compound's selective antiviral activity is a result of its specific interaction with the VZV thymidine kinase.

G cluster_entry Cellular Uptake cluster_activation Viral-Specific Activation cluster_inhibition Inhibition of Viral Replication This compound This compound vzv_tk VZV Thymidine Kinase (TK) This compound->vzv_tk sorivudine_mp This compound Monophosphate vzv_tk->sorivudine_mp cellular_kinases Cellular Kinases sorivudine_mp->cellular_kinases sorivudine_tp This compound Triphosphate cellular_kinases->sorivudine_tp vzv_dna_poly VZV DNA Polymerase sorivudine_tp->vzv_dna_poly inhibition Inhibition sorivudine_tp->inhibition dna_synthesis Viral DNA Synthesis vzv_dna_poly->dna_synthesis inhibition->dna_synthesis

Caption: Mechanism of action of this compound against VZV.

Conclusion

The VZV plaque reduction assay is a robust method for evaluating the in vitro antiviral activity of this compound. The high potency and selectivity of this compound, as demonstrated by its low EC₅₀ values, make it a significant compound in the study of anti-VZV therapeutics. Adherence to a standardized protocol is crucial for obtaining reproducible and accurate results. These application notes provide the necessary framework for researchers to effectively utilize this compound in VZV plaque reduction assays.

References

Application Notes and Protocols: Clinical Trial Design for Sorivudine in Herpes Zoster Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical trial design for Sorivudine (B1681958) in the treatment of Herpes Zoster (shingles). The information is compiled from various clinical studies and is intended to guide researchers and professionals in the field of antiviral drug development.

Introduction

This compound (1-β-D-arabinofuranosyl-E-5-[2-bromovinyl]uracil, also known as BV-araU) is a nucleoside analog with potent in vitro activity against Varicella-Zoster Virus (VZV), the causative agent of herpes zoster.[1] Clinical trials have demonstrated its efficacy in accelerating the healing of cutaneous lesions associated with shingles, often showing superiority over Acyclovir (B1169), a standard treatment.[2][3] However, a significant and potentially fatal drug-drug interaction with 5-fluorouracil (B62378) (5-FU) and its prodrugs has been identified, which has impacted its clinical use.[4][5] This document outlines the key aspects of clinical trial design for this compound, including patient populations, efficacy endpoints, safety considerations, and detailed experimental protocols.

Clinical Trial Design Overview

Clinical trials for this compound in herpes zoster have primarily been randomized, double-blind, controlled studies comparing its efficacy and safety with Acyclovir.

Patient Population and Enrollment Criteria

The target population for these trials typically includes adult patients with acute, localized herpes zoster. Key inclusion and exclusion criteria are summarized in the table below.

Table 1: Patient Inclusion and Exclusion Criteria for this compound Clinical Trials in Herpes Zoster

Inclusion CriteriaExclusion Criteria
Age ≥ 18 years[6]History of immunocompromised status (unless specifically studying this population)[6]
Confirmed diagnosis of acute, localized herpes zoster (e.g., by viral culture or direct fluorescent antigen testing)[7][8]Concurrent use of 5-fluorouracil (5-FU) or its prodrugs (e.g., tegafur, capecitabine)[5][7]
Presence of a characteristic unilateral, vesicular rash in a dermatomal distribution[3]Known hypersensitivity to this compound or other nucleoside analogs[5]
Onset of rash within 72 hours of enrollment[2]Pregnancy or lactation[6]
Ability to take oral medication[7]Significant renal or hepatic impairment[7]
Written informed consent[7]Receipt of another investigational drug within 30 days[6]
Dosing Regimens

Clinical trials have evaluated the efficacy of a once-daily oral dose of this compound compared to the more frequent dosing schedule of Acyclovir.

Table 2: Dosing Regimens in Comparative Clinical Trials

DrugDosageFrequencyDuration
This compound40 mg[2][7]Once daily7-10 days[2][7]
Acyclovir (Comparator)800 mg[2][7]Five times daily7-10 days[2][7]
Efficacy and Safety Endpoints

The primary and secondary endpoints in this compound clinical trials are designed to assess both the clinical and virological response to treatment, as well as the safety and tolerability of the drug.

Table 3: Primary and Secondary Endpoints in this compound Clinical Trials

Endpoint TypeEndpointMethod of Assessment
Primary Efficacy Time to cessation of new vesicle formation[7][9]Daily clinical observation
Secondary Efficacy Time to total lesion crusting[7][9]Daily clinical observation
Time to resolution of zoster-associated pain[9]Patient-reported outcomes (e.g., pain scales)
Incidence of postherpetic neuralgia (PHN)[2]Long-term follow-up and pain assessment
Viral shedding durationViral culture or PCR from lesion swabs
Safety Incidence and severity of adverse events[7]Clinical monitoring and patient reporting
Laboratory abnormalities (hematology, chemistry)[7]Blood tests
Serious adverse events, including drug-drug interactions[5][7]Vigilant monitoring and reporting

Efficacy and Safety Data Summary

Clinical studies have consistently demonstrated that this compound is effective in treating herpes zoster, with a notable advantage in dosing convenience over Acyclovir.

Table 4: Summary of Comparative Efficacy Data (this compound vs. Acyclovir)

Efficacy OutcomeThis compound (40 mg once daily)Acyclovir (800 mg five times daily)p-value
Median time to cessation of new vesicle formation3.0 days[7]4.0 days[7]0.07[9]
Median time to total lesion crusting7.0 days[7]8.0 days[7]0.02[9]
Recurrence of zoster (at 12 months)11%[2]26%[2]0.037[2]

Safety Profile: this compound is generally well-tolerated, with a side effect profile comparable to that of Acyclovir.[7] The most significant safety concern is the life-threatening drug interaction with 5-fluorouracil (5-FU). This is due to the irreversible inhibition of dihydropyrimidine (B8664642) dehydrogenase (DPD), the rate-limiting enzyme in 5-FU catabolism, by a metabolite of this compound.[4][5] This inhibition leads to a massive accumulation of 5-FU, resulting in severe toxicity.[10][11]

Experimental Protocols

Protocol for Varicella-Zoster Virus (VZV) Culture from Skin Lesions

Objective: To isolate and confirm the presence of viable VZV from a patient's skin lesions.

Materials:

  • Sterile swabs

  • Viral transport medium (VTM)[4]

  • Human diploid fibroblast cell line (e.g., MRC-5) or A549 cells[12]

  • Cell culture medium (e.g., Eagle's Minimum Essential Medium with fetal bovine serum and antibiotics)

  • Incubator (37°C, 5% CO2)

  • Inverted microscope

Procedure:

  • Specimen Collection: a. Using a sterile swab, unroof a fresh vesicle. b. Vigorously swab the base of the lesion to collect vesicular fluid and infected cells.[4] c. Immediately place the swab into a tube containing VTM.[4] d. Transport the specimen to the laboratory on ice as soon as possible.

  • Inoculation: a. In a biosafety cabinet, vortex the VTM tube to release the virus from the swab. b. Remove the cell culture medium from a confluent monolayer of human diploid fibroblasts in a culture flask or shell vial. c. Inoculate the cell monolayer with the specimen from the VTM. d. Allow the virus to adsorb for 1-2 hours at 37°C.

  • Incubation and Observation: a. After adsorption, add fresh cell culture medium. b. Incubate the culture at 37°C in a 5% CO2 atmosphere. c. Observe the cell monolayer daily for the development of cytopathic effect (CPE), which for VZV is characterized by focal areas of rounded, swollen, and refractile cells. CPE typically appears within 3-14 days.

  • Confirmation: a. Confirm the presence of VZV in positive cultures using methods such as immunofluorescence staining with VZV-specific monoclonal antibodies.

Protocol for Direct Fluorescent Antigen (DFA) Testing for VZV

Objective: To rapidly detect VZV antigens directly from a clinical specimen.

Materials:

  • Sterile swabs or cytobrushes

  • Microscope slides

  • Fixative (e.g., acetone)

  • Fluorescein isothiocyanate (FITC)-conjugated VZV-specific monoclonal antibodies[13]

  • Phosphate-buffered saline (PBS)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Specimen Collection: a. Collect cellular material from the base of a fresh vesicle by scraping with a sterile swab or cytobrush.[11] b. Smear the collected cells onto a clean microscope slide.

  • Fixation: a. Air-dry the slide completely. b. Fix the cells to the slide by immersing in cold acetone (B3395972) for 10 minutes. c. Allow the slide to air-dry again.

  • Staining: a. Apply the FITC-conjugated VZV monoclonal antibody solution to the fixed cells, ensuring complete coverage of the smear. b. Incubate the slide in a humidified chamber at 37°C for 30 minutes.

  • Washing: a. Gently rinse the slide with PBS to remove unbound antibodies. b. Wash the slide in a PBS bath for 5-10 minutes.

  • Mounting and Examination: a. Air-dry the slide in the dark. b. Apply a drop of mounting medium and a coverslip. c. Examine the slide under a fluorescence microscope. Positive cells will exhibit bright apple-green fluorescence.[13]

Protocol for Dihydropyrimidine Dehydrogenase (DPD) Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To measure the enzymatic activity of DPD in a patient's PBMCs to assess the risk of toxicity with concurrent 5-FU administration.

Materials:

  • Whole blood collected in heparinized tubes

  • Ficoll-Paque or other density gradient medium for PBMC isolation

  • PBS

  • Cell lysis buffer

  • Protein quantification assay kit (e.g., Bradford or BCA)

  • Reaction buffer containing NADPH

  • Radiolabeled substrate (e.g., [14C]5-fluorouracil)[14]

  • Scintillation fluid and counter or HPLC system for product detection[9]

Procedure:

  • PBMC Isolation: a. Dilute the whole blood with an equal volume of PBS. b. Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube. c. Centrifuge at 400 x g for 30 minutes at room temperature. d. Aspirate the upper layer containing plasma and platelets. e. Carefully collect the layer of PBMCs at the plasma-Ficoll interface. f. Wash the PBMCs twice with PBS by centrifugation.

  • Cell Lysis and Protein Quantification: a. Resuspend the PBMC pellet in cell lysis buffer. b. Incubate on ice to ensure complete lysis. c. Centrifuge to pellet cell debris. d. Collect the supernatant containing the cytosolic proteins, including DPD. e. Determine the total protein concentration of the lysate using a standard protein assay.

  • Enzyme Reaction: a. In a microcentrifuge tube, combine the cell lysate with the reaction buffer containing NADPH and the radiolabeled 5-FU substrate.[14] b. Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). c. Stop the reaction by adding an acid or by heat inactivation.

  • Product Detection and Activity Calculation: a. Separate the product of the reaction (dihydro-5-fluorouracil) from the unreacted substrate using HPLC or by liquid-liquid extraction. b. Quantify the amount of product formed using a scintillation counter (for radiolabeled substrate) or by measuring the peak area on the HPLC chromatogram. c. Calculate the DPD activity as the amount of product formed per unit of time per milligram of protein (e.g., nmol/min/mg protein).[14]

Visualizations

This compound Mechanism of Action

Sorivudine_Mechanism_of_Action cluster_virus VZV-Infected Host Cell This compound This compound Sorivudine_MP This compound Monophosphate This compound->Sorivudine_MP Phosphorylation Sorivudine_DP This compound Diphosphate Sorivudine_MP->Sorivudine_DP Phosphorylation Sorivudine_TP This compound Triphosphate Sorivudine_DP->Sorivudine_TP Phosphorylation VZV_DNA_Polymerase VZV DNA Polymerase Sorivudine_TP->VZV_DNA_Polymerase Inhibition Inhibition VZV_TK Viral Thymidine Kinase (TK) Host_Kinases Host Cell Kinases Viral_DNA_Synthesis Viral DNA Synthesis VZV_DNA_Polymerase->Viral_DNA_Synthesis Inhibition->VZV_DNA_Polymerase

Caption: Mechanism of action of this compound in a VZV-infected cell.

Clinical Trial Workflow for Herpes Zoster Treatment

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Informed Consent & Enrollment Screening->Enrollment Randomization Randomization Enrollment->Randomization Treatment_this compound Treatment Group: This compound (40 mg once daily) Randomization->Treatment_this compound Treatment_Acyclovir Control Group: Acyclovir (800 mg 5x daily) Randomization->Treatment_Acyclovir Follow_up Daily Follow-up (Lesion assessment, Pain scores) Treatment_this compound->Follow_up Treatment_Acyclovir->Follow_up End_of_Treatment End of Treatment (Day 7-10) Follow_up->End_of_Treatment Long_Term_Follow_up Long-Term Follow-up (PHN assessment) End_of_Treatment->Long_Term_Follow_up Data_Analysis Data Analysis (Efficacy & Safety Endpoints) Long_Term_Follow_up->Data_Analysis

Caption: A typical workflow for a randomized controlled clinical trial of this compound.

This compound and 5-FU Drug Interaction Pathway

Drug_Interaction cluster_body Patient's Body This compound This compound (Oral Administration) BVU Bromovinyluracil (BVU) (Metabolite) This compound->BVU Metabolism by gut flora Inhibition Irreversible Inhibition DPD Dihydropyrimidine Dehydrogenase (DPD) Inactive_Metabolite Inactive Metabolite DPD->Inactive_Metabolite Catabolism Five_FU 5-Fluorouracil (5-FU) Five_FU->DPD Toxicity Severe 5-FU Toxicity (Myelosuppression, etc.) Five_FU->Toxicity Accumulation Inhibition->DPD

Caption: The metabolic pathway illustrating the drug interaction between this compound and 5-FU.

References

Detecting Sorivudine and its Metabolite in Plasma: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate and reliable methods for the quantification of Sorivudine and its primary metabolite, (E)-5-(2-bromovinyl)uracil (BVU), in plasma are crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety. This document provides detailed application notes and protocols for the analysis of these compounds, drawing from established bioanalytical techniques.

This compound, a potent antiviral agent, undergoes metabolism primarily by gut flora, leading to the formation of BVU.[1][2][3] This metabolite is of significant clinical interest due to its potential for severe drug-drug interactions, particularly with 5-fluorouracil (B62378) (5-FU), where it can lead to toxic accumulation of 5-FU by inhibiting the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD).[1][4] Therefore, the simultaneous monitoring of both this compound and BVU is often necessary.

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques for the quantification of antiviral drugs and their metabolites in biological matrices.[5][6][7][8] These methods offer the required sensitivity, selectivity, and accuracy for bioanalytical applications.

Metabolic Pathway of this compound

This compound Metabolic Pathway This compound This compound GutFlora Gut Flora This compound->GutFlora BVU (E)-5-(2-bromovinyl)uracil (BVU) GutFlora->BVU Metabolism

Metabolism of this compound to its active metabolite, BVU.

Analytical Methods for Quantification

The following sections detail protocols for HPLC-UV and LC-MS/MS methods, which are suitable for the determination of this compound and BVU in plasma. While a specific validated method for the simultaneous quantification of both analytes was not found in the public domain, the following protocols are based on established methods for similar nucleoside analogues and can be adapted and validated for this purpose.

Sample Preparation

Effective sample preparation is critical to remove interfering substances from the plasma matrix and to concentrate the analytes of interest. The two most common techniques are protein precipitation and solid-phase extraction (SPE).

Sample Preparation Workflow cluster_0 Protein Precipitation cluster_1 Solid-Phase Extraction (SPE) Plasma_PP Plasma Sample Add_Solvent Add Precipitating Solvent (e.g., Acetonitrile (B52724), Methanol) Plasma_PP->Add_Solvent Vortex_PP Vortex Add_Solvent->Vortex_PP Centrifuge_PP Centrifuge Vortex_PP->Centrifuge_PP Supernatant Collect Supernatant Centrifuge_PP->Supernatant Evaporate_PP Evaporate & Reconstitute Supernatant->Evaporate_PP Analysis_PP Analysis (HPLC/LC-MS/MS) Evaporate_PP->Analysis_PP Plasma_SPE Plasma Sample Condition Condition SPE Cartridge Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Evaporate_SPE Evaporate & Reconstitute Elute->Evaporate_SPE Analysis_SPE Analysis (HPLC/LC-MS/MS) Evaporate_SPE->Analysis_SPE

General workflows for plasma sample preparation.

Protocol 1: Protein Precipitation

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile or methanol (B129727).

  • Add an appropriate internal standard.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and inject a portion into the analytical system.[5][9]

Protocol 2: Solid-Phase Extraction (SPE)

  • Condition a suitable SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of deionized water.

  • Load 500 µL of plasma sample onto the conditioned cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and inject a portion into the analytical system.[6][8]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and cost-effective technique for the quantification of this compound and BVU.

Instrumentation and Conditions

ParameterSetting
HPLC System Agilent 1260 Infinity or equivalent
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 5.0) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point is a 85:15 (v/v) ratio of aqueous to organic phase.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detector Wavelength Set to the maximum absorbance of this compound and BVU (determined by UV scan, typically around 260-280 nm).
Internal Standard A structurally similar compound not present in the sample, such as another nucleoside analog (e.g., Zidovudine).

Validation Parameters (Representative Values)

The following table summarizes typical validation parameters for HPLC-UV methods used for antiviral drug analysis.[6][7] These would need to be established specifically for a this compound and BVU assay.

ParameterTypical Value
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 10 - 50 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% RSD) < 15% (< 20% at LLOQ)
Recovery > 85%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it the preferred method for detecting low concentrations of analytes.

Instrumentation and Conditions

ParameterSetting
LC System Waters ACQUITY UPLC or equivalent
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Sciex API 4000)
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient might start at 5% B and ramp up to 95% B.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound and BVU).
Detection Mode Multiple Reaction Monitoring (MRM)
Internal Standard A stable isotope-labeled version of this compound or BVU is ideal.

Mass Spectrometric Parameters (Hypothetical MRM Transitions)

The specific precursor and product ions for this compound and BVU would need to be determined by direct infusion into the mass spectrometer. The following are hypothetical examples.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound [M+H]⁺ or [M-H]⁻To be determined
BVU [M+H]⁺ or [M-H]⁻To be determined
Internal Standard [M+H]⁺ or [M-H]⁻To be determined

Validation Parameters (Representative Values)

The following table summarizes typical validation parameters for LC-MS/MS methods used for antiviral drug analysis.[9][10][11] These would need to be established specifically for a this compound and BVU assay.

ParameterTypical Value
Linearity (r²) > 0.998
Lower Limit of Quantification (LLOQ) 0.1 - 5 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% RSD) < 15% (< 20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect Minimal and compensated for by the internal standard

Logical Workflow for Method Selection and Analysis

Method Selection and Analysis Workflow Start Start: Quantify this compound & BVU in Plasma Decision_Sensitivity Required Sensitivity? Start->Decision_Sensitivity Select_LCMS Select LC-MS/MS Decision_Sensitivity->Select_LCMS High Select_HPLC Select HPLC-UV Decision_Sensitivity->Select_HPLC Moderate Develop_Method Method Development & Optimization Select_LCMS->Develop_Method Select_HPLC->Develop_Method Validate_Method Method Validation (Accuracy, Precision, Linearity, etc.) Develop_Method->Validate_Method Analyze_Samples Routine Sample Analysis Validate_Method->Analyze_Samples Report_Results Report Results Analyze_Samples->Report_Results

Decision-making workflow for analytical method selection.

Conclusion

The protocols and data presented provide a comprehensive guide for the detection and quantification of this compound and its primary metabolite, BVU, in plasma. While a specific, validated method for the simultaneous analysis of both compounds was not identified in publicly available literature, the provided protocols for HPLC-UV and LC-MS/MS, based on established methodologies for similar antiviral compounds, offer a strong foundation for developing and validating a robust in-house assay. Researchers should perform a full method validation according to regulatory guidelines to ensure the reliability and accuracy of their results for clinical and research applications.

References

Sorivudine in Immunocompromised Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorivudine (B1681958) (1-β-D-arabinofuranosyl-E-5-[2-bromovinyl]uracil) is a synthetic thymidine (B127349) analog with exceptionally potent in vitro activity against Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles.[1][2] Its high selectivity and efficacy, demonstrating over 1,000-fold greater activity than acyclovir (B1169) in some studies, have made it a compound of significant interest, particularly for VZV infections in immunocompromised patient populations who are at higher risk for severe and disseminated disease.[1] However, the clinical development of this compound has been overshadowed by a critical and potentially fatal drug-drug interaction with 5-fluorouracil (B62378) (5-FU) and its prodrugs.[3]

These application notes provide a comprehensive overview of the use of this compound in immunocompromised research models, summarizing its mechanism of action, efficacy data, and detailed protocols for in vitro and in vivo evaluation. A significant focus is placed on the SCID-hu mouse model as a relevant preclinical system for studying VZV pathogenesis and antiviral therapy in the absence of an adaptive immune response.

Mechanism of Action

This compound's antiviral activity is dependent on its selective phosphorylation by VZV-encoded thymidine kinase (TK).[1] Unlike acyclovir, both the initial monophosphorylation and subsequent diphosphorylation of this compound are catalyzed by the viral enzyme. The resulting this compound triphosphate acts as a competitive inhibitor of the VZV DNA polymerase, effectively halting viral DNA replication.[1] This selective activation by viral TK accounts for its high potency and low toxicity to uninfected host cells.

G cluster_virus VZV-Infected Cell This compound This compound Sorivudine_MP This compound Monophosphate This compound->Sorivudine_MP VZV Thymidine Kinase Sorivudine_DP This compound Diphosphate Sorivudine_MP->Sorivudine_DP VZV Thymidine Kinase Sorivudine_TP This compound Triphosphate Sorivudine_DP->Sorivudine_TP Cellular Kinases Inhibition Inhibition Sorivudine_TP->Inhibition VZV_DNA_Polymerase VZV DNA Polymerase VZV_DNA_Replication Viral DNA Replication VZV_DNA_Polymerase->VZV_DNA_Replication Inhibition->VZV_DNA_Polymerase

Caption: this compound's mechanism of action in a VZV-infected cell.

Efficacy Data

In Vitro Susceptibility

This compound has consistently demonstrated superior in vitro potency against clinical isolates of VZV compared to other antiviral agents. The following table summarizes the 50% effective concentration (EC50) values from comparative studies.

Antiviral AgentGeometric Mean EC50 (µg/mL) against VZV Clinical IsolatesFold Difference vs. This compoundReference
This compound 0.001-[1]
Acyclovir>1.0>1000x[1]
Brivudine (BVDU)0.0033 (approx.)~3.3x[4]
Penciclovir1.15 (approx.)~1150x[4]
Foscarnet29.0 (approx.)*~29000x[4]

*Note: Approximate values are derived from reported molar concentrations (µM) for comparison.[4]

Clinical Efficacy in HIV-Infected Patients

A randomized, double-blind, placebo-controlled clinical trial was conducted to compare the efficacy of this compound with acyclovir for the treatment of dermatomal herpes zoster in HIV-infected patients. The results indicated that this compound accelerated cutaneous healing compared to acyclovir therapy.

Efficacy EndpointThis compound (40 mg once daily)Acyclovir (800 mg five times daily)p-valueReference
Median Time to Cessation of New Vesicle Formation3 days4 days0.07[1]
Median Time to Total Lesion Crusting7 days8 days0.02[1]

Experimental Protocols

In Vitro VZV Susceptibility Testing: Plaque Reduction Assay

This protocol is a standard method for determining the in vitro efficacy of antiviral compounds against VZV.

1. Materials:

  • Human embryonic lung (HEL) fibroblasts or a similar susceptible cell line

  • VZV clinical or laboratory isolates

  • Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)

  • This compound and other comparator antiviral agents

  • Methylcellulose overlay medium

  • Crystal violet staining solution

2. Procedure:

  • Seed HEL fibroblasts in 6-well plates and grow to confluence.

  • Prepare serial dilutions of this compound and comparator drugs in cell culture medium.

  • Infect confluent cell monolayers with a standardized amount of VZV (e.g., 50-100 plaque-forming units per well).

  • After a 2-hour adsorption period, remove the viral inoculum.

  • Overlay the cell monolayers with medium containing the various drug concentrations and 0.5% methylcellulose.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 7-10 days, or until plaques are clearly visible in the control wells (no drug).

  • Fix the cells with formalin and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the EC50 value, which is the drug concentration that reduces the number of plaques by 50% compared to the control.

G Start Seed HEL cells in 6-well plates Infect Infect confluent monolayers with VZV Start->Infect Adsorb 2-hour adsorption period Infect->Adsorb Treat Add overlay medium with serial dilutions of this compound Adsorb->Treat Incubate Incubate for 7-10 days Treat->Incubate Stain Fix and stain with crystal violet Incubate->Stain Count Count plaques Stain->Count Calculate Calculate EC50 Count->Calculate

Caption: Workflow for an in vitro VZV plaque reduction assay.

In Vivo Efficacy Testing: The SCID-hu Mouse Model

Due to the strict human tropism of VZV, immunocompromised mouse models with human tissue xenografts are the gold standard for in vivo studies.[5] The SCID-hu mouse model, with engrafted human fetal dorsal root ganglia (DRG), skin, or lung tissue, provides a biologically relevant system to study VZV pathogenesis and evaluate antiviral therapies.[5][6]

1. Animal Model:

  • Severe Combined Immunodeficient (SCID) mice, 6-8 weeks old.

  • Surgical engraftment of human fetal tissue (e.g., skin, DRG) under the kidney capsule.[6]

  • Allow 4-6 weeks for the xenograft to establish and vascularize.

2. VZV Infection:

  • Inject VZV-infected fibroblasts directly into the established human tissue xenograft.

  • Monitor viral replication through non-invasive methods like bioluminescence imaging (if using a luciferase-expressing VZV strain) or by sacrificing cohorts of mice at different time points.[7]

3. This compound Treatment Protocol (Proposed):

  • Treatment Group: Administer this compound orally (e.g., via gavage) once daily. Dosing should be based on pharmacokinetic studies in rodents, aiming for clinically relevant plasma concentrations.

  • Control Groups:

    • Placebo (vehicle) control.

    • Positive control (e.g., acyclovir or valacyclovir).

  • Treatment Initiation: Begin treatment 24-48 hours post-infection to mimic a therapeutic scenario.

  • Duration: Treat for 7-14 days.

4. Efficacy Endpoints:

  • Primary: Quantify VZV DNA copies in the xenograft tissue using quantitative PCR (qPCR) at the end of the study.

  • Secondary:

    • Measure infectious virus titers in tissue homogenates via plaque assay.

    • Histological analysis of the xenograft to assess tissue damage and viral antigen expression (immunohistochemistry).

    • Monitor for any clinical signs in the mice (e.g., weight loss), although these may be minimal.

G Engraft Engraft human tissue onto SCID mice Wait Allow 4-6 weeks for establishment Engraft->Wait Infect Infect xenograft with VZV Wait->Infect Group Randomize into treatment groups (this compound, Placebo, Positive Control) Infect->Group Treat Daily oral administration of treatment for 7-14 days Group->Treat Sacrifice Sacrifice mice and harvest xenografts Treat->Sacrifice Analyze Analyze efficacy endpoints: qPCR, Plaque Assay, Histology Sacrifice->Analyze

Caption: Experimental workflow for testing this compound in a SCID-hu mouse model.

Safety and Toxicology: The 5-FU Interaction

A critical consideration for any research involving this compound is its lethal interaction with the chemotherapeutic agent 5-fluorouracil (5-FU) and its prodrugs (e.g., tegafur, capecitabine).[3]

  • Mechanism: this compound is metabolized by gut flora to bromovinyluracil (BVU).[3] BVU is a potent and irreversible inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-FU.[3]

  • Consequence: Inhibition of DPD leads to a massive accumulation of toxic levels of 5-FU, resulting in severe bone marrow suppression, gastrointestinal toxicity, and death.[3]

  • Research Implications: It is imperative that any animal models used for this compound research have not been and will not be exposed to 5-FU or its prodrugs. Researchers must have strict protocols in place to prevent accidental co-administration.

G cluster_interaction Drug-Drug Interaction Pathway This compound This compound BVU Bromovinyluracil (BVU) This compound->BVU Metabolism by Gut Flora Inhibition Irreversible Inhibition BVU->Inhibition DPD Dihydropyrimidine Dehydrogenase (DPD) Inactive_Metabolites Inactive Metabolites DPD->Inactive_Metabolites FiveFU 5-Fluorouracil (5-FU) FiveFU->DPD Catabolism Toxicity Severe Toxicity (Bone Marrow Suppression, GI Damage) FiveFU->Toxicity Accumulation Inhibition->DPD

Caption: Mechanism of the fatal interaction between this compound and 5-Fluorouracil.

Conclusion

This compound remains one of the most potent anti-VZV compounds identified to date. While its clinical application is severely limited by the dangerous interaction with 5-FU, it serves as a valuable research tool for studying VZV pathogenesis in immunocompromised models. The SCID-hu mouse model offers a robust platform for such investigations. The protocols outlined here provide a framework for the preclinical evaluation of this compound and other novel anti-VZV agents, with a critical emphasis on understanding and mitigating potential toxicities. Future research should aim to generate quantitative in vivo efficacy data for this compound in these models to fully characterize its preclinical profile.

References

Sorivudine as a tool compound for studying herpesvirus replication

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

Sorivudine (B1681958), a synthetic pyrimidine (B1678525) nucleoside analog of thymidine (B127349), serves as a highly potent and selective tool compound for the investigation of herpesvirus replication, particularly Varicella-Zoster Virus (VZV) and Herpes Simplex Virus type 1 (HSV-1).[1][2] Its remarkable in vitro inhibitory activity, reported to be over 1,000 to 3,000 times more potent than acyclovir (B1169) for VZV, makes it an invaluable reagent for studying the intricacies of the viral life cycle.[1][3] this compound's utility in a research setting stems from its specific mechanism of action, which targets a key viral enzyme essential for viral DNA synthesis.[1][2]

Mechanism of Action

The antiviral activity of this compound is dependent on its selective phosphorylation by viral-encoded thymidine kinase (TK).[1] Mammalian cells' thymidine kinase does not efficiently phosphorylate this compound, which accounts for its low cytotoxicity and high selectivity.[1] Once inside an infected cell, the viral TK converts this compound into this compound monophosphate, which is subsequently phosphorylated by cellular kinases to its active triphosphate form.[2]

This compound triphosphate then acts as a competitive inhibitor of the viral DNA polymerase, an enzyme critical for the replication of the viral genome.[2][4] By interfering with this enzyme, this compound effectively terminates the elongation of the viral DNA chain, thereby halting viral replication.[2][5] This targeted mechanism makes this compound an excellent tool for dissecting the roles of viral TK and DNA polymerase in the herpesvirus replication cycle.

It is important to note for researchers that this compound's metabolite, bromovinyluracil (BVU), is a potent and irreversible inhibitor of the human enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD).[6][7] DPD is the rate-limiting enzyme in the catabolism of 5-fluorouracil (B62378) (5-FU), a chemotherapeutic agent.[7][8] Co-administration can lead to toxic levels of 5-FU, a critical consideration in clinical settings that researchers should be aware of, though it is less relevant for in vitro studies unless specifically investigating this interaction.[8][9]

Mechanism of Action of this compound cluster_Cell Infected Host Cell This compound This compound Sorivudine_MP This compound Monophosphate This compound->Sorivudine_MP Phosphorylation Sorivudine_TP This compound Triphosphate (Active Form) Sorivudine_MP->Sorivudine_TP Phosphorylation Viral_DNA_Polymerase Viral DNA Polymerase Sorivudine_TP->Viral_DNA_Polymerase Inhibition Viral_Replication_Blocked Viral DNA Replication Blocked Viral_DNA_Polymerase->Viral_Replication_Blocked Viral_TK Viral Thymidine Kinase (TK) Cellular_Kinases Cellular Kinases Sorivudine_Ext This compound (Extracellular) Sorivudine_Ext->this compound Enters Cell

Caption: Mechanism of Action of this compound.

Applications in Herpesvirus Research

  • Studying Viral Enzyme Kinetics: this compound can be used to probe the function and kinetics of viral thymidine kinase and DNA polymerase.

  • Selection of Drug-Resistant Mutants: By culturing herpesviruses in the presence of increasing concentrations of this compound, researchers can select for and isolate resistant viral strains. Analysis of these strains can reveal mutations in the viral TK or DNA polymerase genes, providing insight into mechanisms of drug resistance.

  • Comparative Antiviral Screening: As a potent reference compound, this compound is ideal for benchmarking the efficacy of novel anti-herpesvirus drug candidates in various in vitro assays.

  • Investigating Virus-Host Interactions: The highly specific action of this compound allows for the study of the viral replication cycle with minimal off-target effects on the host cell, enabling a clearer understanding of virus-specific processes.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of this compound against various herpesviruses. The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) is the concentration of the drug that inhibits viral replication by 50%.

Virus StrainAssay TypeCell LineIC50 / EC50 (µM)Reference
Varicella-Zoster Virus (VZV) Plaque ReductionNot Specified0.00003 - 0.00011[3]
Herpes Simplex Virus 1 (HSV-1) Plaque ReductionNot Specified0.08 - 0.28[3]
HSV-1 (Wild-type VR-3) Not SpecifiedNot Specified0.39[3]
Herpes Simplex Virus 2 (HSV-2) Not SpecifiedNot Specified0.67[3]

Note: IC50/EC50 values can vary depending on the viral strain, cell line used, and specific assay conditions.

Experimental Protocols

Protocol 1: Plaque Reduction Assay (PRA)

This assay is the gold standard for determining the susceptibility of herpesviruses to antiviral drugs.[10] It measures the ability of a compound to reduce the number of viral plaques formed in a cell monolayer.

Materials:

  • Host cells susceptible to the herpesvirus of interest (e.g., Vero cells for HSV).

  • Complete growth medium (e.g., DMEM with 5-10% FBS).

  • Virus stock of known titer (PFU/mL).

  • This compound stock solution (in DMSO or appropriate solvent).

  • Overlay medium (e.g., growth medium containing 0.8-1.2% methylcellulose).[11][12]

  • Fixing/Staining solution (e.g., 1% crystal violet in 50% ethanol).[12]

  • Phosphate-Buffered Saline (PBS).

  • 6-well or 12-well tissue culture plates.

Procedure:

  • Cell Seeding: Seed host cells into 6-well or 12-well plates at a density that will result in a confluent monolayer the next day.[13] Incubate at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in growth medium. A common starting concentration for VZV might be 1 µM, with half-log or two-fold dilutions.[14] Include a "no-drug" virus control (vehicle only).

  • Infection: Once cells are confluent, aspirate the growth medium. Infect the cell monolayers with a dilution of virus stock calculated to produce 50-100 plaques per well.[10] Incubate for 1-2 hours at 37°C to allow for viral adsorption.[11]

  • Treatment: After the adsorption period, remove the virus inoculum.[11] Wash the monolayer gently with PBS.

  • Overlay: Add 2 mL (for 6-well plates) of the prepared overlay medium containing the different concentrations of this compound (or vehicle control) to the appropriate wells. The semi-solid overlay restricts virus spread to adjacent cells, ensuring the formation of distinct plaques.[15]

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days for HSV or longer for VZV, until plaques are visible in the control wells.[11][12]

  • Fixation and Staining: Aspirate the overlay medium. Fix and stain the cell monolayer by adding 1 mL of crystal violet solution to each well.[12] Incubate for 20-30 minutes at room temperature.[12]

  • Plaque Counting: Gently wash the plates with tap water to remove excess stain and allow them to air dry.[12] Count the number of plaques in each well.

  • Calculation: Calculate the percentage of plaque inhibition for each drug concentration relative to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and using regression analysis.[13]

Workflow for Plaque Reduction Assay Start Start Seed_Cells Seed host cells in multi-well plates Start->Seed_Cells Incubate_1 Incubate to form confluent monolayer Seed_Cells->Incubate_1 Infect_Cells Infect monolayer with virus (50-100 PFU/well) Incubate_1->Infect_Cells Adsorption Incubate (1-2h) for viral adsorption Infect_Cells->Adsorption Remove_Inoculum Remove inoculum and wash cells Adsorption->Remove_Inoculum Add_Overlay Add semi-solid overlay containing serial dilutions of this compound Remove_Inoculum->Add_Overlay Incubate_2 Incubate (2-3 days) for plaque formation Add_Overlay->Incubate_2 Fix_Stain Fix and stain cells with Crystal Violet Incubate_2->Fix_Stain Count_Plaques Wash, dry, and count plaques per well Fix_Stain->Count_Plaques Calculate_IC50 Calculate % inhibition and determine IC50 Count_Plaques->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for Plaque Reduction Assay.
Protocol 2: Virus Yield Reduction Assay (VYRA)

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound. It is considered a powerful technique for evaluating antiviral efficacy as it measures the effect on total progeny virus.[16][17]

Materials:

  • Same as for Plaque Reduction Assay, excluding overlay medium and staining solution.

  • Microcentrifuge tubes.

  • Apparatus for freeze-thawing (e.g., -80°C freezer and 37°C water bath).

Procedure:

  • Cell Seeding and Infection: Seed host cells in 24-well or 48-well plates and grow to confluence. Infect the cells with the herpesvirus at a specific Multiplicity of Infection (MOI), for example, 0.1.[13] Allow for a 1-hour adsorption period.

  • Treatment: Remove the inoculum, wash the cells, and add growth medium containing serial dilutions of this compound or vehicle control.

  • Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours for HSV).[13]

  • Virus Harvest: After incubation, harvest the total virus yield (intracellular and extracellular). This is typically done by scraping the cells into the medium and subjecting the cell suspension to three cycles of freezing and thawing to lyse the cells and release intracellular virions.[13]

  • Clarify Lysate: Centrifuge the lysate at a low speed (e.g., 2,000 rpm for 10 minutes) to pellet cell debris. Collect the supernatant, which contains the progeny virus.

  • Virus Titer Determination: Determine the virus titer (PFU/mL) in each harvested sample. This is done by performing a standard plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on the serially diluted supernatants.[16][18]

  • Calculation: The reduction in virus yield is calculated by comparing the virus titers from this compound-treated cultures to the titer from the untreated virus control. The EC90 or EC99 (concentration to reduce yield by 90% or 99%) can be determined.

Workflow for Virus Yield Reduction Assay Start Start Seed_Infect Seed cells and infect with virus (defined MOI) Start->Seed_Infect Treat_Cells Treat infected cells with serial dilutions of this compound Seed_Infect->Treat_Cells Incubate_Cycle Incubate for one full viral replication cycle Treat_Cells->Incubate_Cycle Harvest_Virus Harvest cells and supernatant Incubate_Cycle->Harvest_Virus Freeze_Thaw Lyse cells via three freeze-thaw cycles Harvest_Virus->Freeze_Thaw Clarify Centrifuge to pellet cell debris Freeze_Thaw->Clarify Titer_Supernatant Determine virus titer (PFU/mL) of supernatant via Plaque Assay Clarify->Titer_Supernatant Calculate_Reduction Calculate reduction in virus yield vs. control Titer_Supernatant->Calculate_Reduction End End Calculate_Reduction->End

References

Application Notes and Protocols for Testing Sorivudine Efficacy in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorivudine is a nucleoside analog with potent antiviral activity against Varicella-Zoster Virus (VZV) and Herpes Simplex Virus Type 1 (HSV-1).[1][2] Its mechanism of action involves selective phosphorylation by viral thymidine (B127349) kinase (TK) to this compound monophosphate, which is then further phosphorylated by viral and cellular kinases to the active triphosphate form.[1][3][4] this compound triphosphate acts as a competitive inhibitor of the viral DNA polymerase, halting viral replication.[1][5] This document provides detailed application notes and protocols for evaluating the in vitro efficacy of this compound using established cell culture models.

Recommended Cell Culture Models

The selection of an appropriate cell culture model is critical for obtaining reliable and reproducible data on antiviral efficacy. For this compound, the following cell lines are recommended:

  • For Varicella-Zoster Virus (VZV): Human embryonic lung fibroblasts, such as MRC-5 cells , are highly permissive for VZV replication and are a standard model for VZV infectivity and antiviral assays.[6][7][8]

  • For Herpes Simplex Virus Type 1 (HSV-1): African green monkey kidney epithelial cells, such as Vero cells , are widely used for the propagation and titration of HSV-1 and are suitable for evaluating the efficacy of antiviral compounds.[9][10]

Data Presentation: Efficacy and Cytotoxicity of this compound

Quantitative data from in vitro studies are essential for determining the therapeutic potential of an antiviral compound. The following table summarizes the reported efficacy (EC50) and cytotoxicity (CC50) of this compound against VZV and HSV-1 in relevant cell lines. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, provides an estimate of the compound's therapeutic window.[11]

VirusCell LineEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)Reference(s)
VZVMRC-5~0.001> 20> 20,000[1]
HSV-1Vero0.03 - 0.1> 100> 1,000 - 3,333[12]

Note: EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%.[11]

Experimental Protocols

Plaque Reduction Assay for Antiviral Efficacy

This assay determines the concentration of this compound required to reduce the number of viral plaques by 50%.[3][12][13]

Materials:

  • MRC-5 or Vero cells

  • Complete growth medium (e.g., MEM with 10% FBS)

  • VZV or HSV-1 viral stock

  • This compound

  • Overlay medium (e.g., growth medium with 1.2% methylcellulose (B11928114) or 0.6% agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed MRC-5 or Vero cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 2.5 x 10^5 cells/mL for a 12-well plate).[13] Incubate at 37°C with 5% CO2.

  • Drug Preparation: Prepare serial dilutions of this compound in a complete growth medium.

  • Virus Infection: When the cell monolayer is confluent, aspirate the growth medium. Infect the cells with a dilution of the virus stock calculated to produce 50-100 plaque-forming units (PFU) per well.[13] Adsorb the virus for 1-2 hours at 37°C.

  • Drug Treatment: After viral adsorption, remove the inoculum and wash the cells with PBS. Add the prepared dilutions of this compound to the respective wells. Include a "no drug" virus control and a "cell only" mock-infected control.

  • Overlay: Add the overlay medium to each well to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for a period that allows for plaque development (typically 5-7 days for VZV and 2-3 days for HSV-1).

  • Plaque Visualization: After incubation, fix the cells with 10% formalin for at least 30 minutes. Gently remove the overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.

  • Plaque Counting: Wash the wells with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each drug concentration compared to the virus control. The EC50 value is determined from the dose-response curve.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess the cytotoxicity of this compound by measuring the metabolic activity of the cells.[14][15][16]

Materials:

  • MRC-5 or Vero cells

  • Complete growth medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MRC-5 or Vero cells into a 96-well plate at a density of approximately 5 x 10^3 cells per well in 100 µL of growth medium.[14] Incubate for 24 hours at 37°C with 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in growth medium. Add 100 µL of each drug dilution to the respective wells. Include a "cell only" control with no drug.

  • Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 2-7 days).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 550-600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration compared to the untreated cell control. The CC50 value is determined from the dose-response curve.[17]

Visualizations

VZV Replication Cycle and this compound's Mechanism of Action

VZV_Replication_and_Sorivudine_MOA cluster_cell Host Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Viral_DNA_Replication Viral DNA Replication Transcription_Translation 4. Transcription & Translation of Viral Proteins Viral_DNA_Replication->Transcription_Translation Viral_DNA_Polymerase Viral DNA Polymerase Viral_DNA_Polymerase->Viral_DNA_Replication Catalyzes dGTP dGTP, dATP, dCTP, dTTP dGTP->Viral_DNA_Polymerase Natural Substrate Sorivudine_TP This compound Triphosphate Sorivudine_TP->Viral_DNA_Polymerase Competitive Inhibition VZV_Entry 1. VZV Entry (Fusion) Uncoating 2. Uncoating & Nuclear Transport of Capsid VZV_Entry->Uncoating Uncoating->Viral_DNA_Replication 3. Viral DNA release into nucleus Assembly_Egress 5. Virion Assembly & Egress Transcription_Translation->Assembly_Egress VZV_Release Progeny Virions Assembly_Egress->VZV_Release This compound This compound Viral_TK Viral Thymidine Kinase (TK) This compound->Viral_TK Phosphorylation Sorivudine_MP This compound Monophosphate Viral_TK->Sorivudine_MP Cellular_Kinases Cellular Kinases Sorivudine_MP->Cellular_Kinases Cellular_Kinases->Sorivudine_TP Phosphorylation VZV_Virion VZV Virion VZV_Virion->VZV_Entry

Caption: VZV replication cycle and the mechanism of action of this compound.

Experimental Workflow for this compound Efficacy Testing

workflow cluster_culture Cell Culture & Infection cluster_treatment Treatment & Incubation cluster_assays Assays cluster_analysis Data Analysis Seed_Cells Seed MRC-5 or Vero Cells in Multi-well Plates Infect_Cells Infect with VZV or HSV-1 Seed_Cells->Infect_Cells Add_this compound Add this compound to Cells Infect_Cells->Add_this compound Prepare_this compound Prepare Serial Dilutions of this compound Prepare_this compound->Add_this compound Incubate Incubate for Appropriate Duration Add_this compound->Incubate Plaque_Assay Plaque Reduction Assay Incubate->Plaque_Assay MTT_Assay MTT Cytotoxicity Assay Incubate->MTT_Assay Calculate_EC50 Calculate EC50 Plaque_Assay->Calculate_EC50 Calculate_CC50 Calculate CC50 MTT_Assay->Calculate_CC50 Determine_SI Determine Selectivity Index (SI = CC50 / EC50) Calculate_EC50->Determine_SI Calculate_CC50->Determine_SI

References

Application Notes and Protocols for High-Throughput Screening of Sorivudine Derivatives against Varicella-Zoster Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorivudine (1-β-D-arabinofuranosyl-(E)-5-(2-bromovinyl)uracil, also known as BVaraU) is a nucleoside analog with highly potent and selective activity against Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles.[1][2] Its mechanism of action involves phosphorylation by the viral thymidine (B127349) kinase (TK) and subsequent inhibition of the viral DNA polymerase, effectively terminating viral replication.[3] The development of this compound derivatives aims to enhance its antiviral efficacy, improve its pharmacokinetic profile, and mitigate potential drug-drug interactions. High-throughput screening (HTS) assays are essential for the rapid and efficient evaluation of large libraries of these derivatives to identify lead compounds for further development.

This document provides detailed application notes and protocols for three common HTS assays used to assess the anti-VZV activity of this compound derivatives: the Plaque Reduction Assay (PRA), an ELISA-based assay, and the Cytopathic Effect (CPE) Inhibition Assay. Additionally, it includes a summary of the in vitro antiviral activity of selected this compound analogs and related compounds.

Data Presentation: In Vitro Anti-VZV Activity of this compound and Related Nucleoside Analogs

The following table summarizes the in vitro activity of this compound and other nucleoside analogs against Varicella-Zoster Virus. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) represents the concentration of the compound required to inhibit viral replication by 50%. The 50% cytotoxic concentration (CC50) is the concentration that reduces the viability of uninfected cells by 50%. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is a measure of the compound's therapeutic window.

CompoundVZV StrainAssay TypeIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
This compound (BVaraU) Clinical IsolatesPRAHighly Potent-> Brivudine[1]
Brivudine (BVDU)Clinical IsolatesPRAHighly Potent--[1]
Acyclovir (ACV)Clinical IsolatesPRALess Potent-< this compound[1]
Penciclovir (PCV)Clinical IsolatesPRALess Potent-< this compound[1]
Ganciclovir (GCV)Clinical IsolatesPRALess Potent-< this compound[1]

Note: While specific IC50 values from a single comprehensive study are limited in the publicly available literature, comparative studies consistently demonstrate the superior potency and selectivity of this compound against VZV compared to other nucleoside analogs like acyclovir.[1][2] The 5-halogenovinyluracil nucleosides, including this compound, have shown the highest affinity for VZV thymidine kinase and the most potent and selective anti-VZV activity.[4]

Experimental Protocols

High-Throughput Plaque Reduction Assay (PRA)

This assay quantifies the ability of a compound to reduce the number of plaques (zones of virus-induced cell death) in a cell monolayer.

Materials:

  • Human embryonic lung (HEL) fibroblasts or other VZV-permissive cell lines

  • Varicella-Zoster Virus stock (e.g., Oka strain)

  • 96-well cell culture plates

  • Growth medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)

  • Overlay medium (e.g., Growth medium with 1.2% methylcellulose)

  • This compound derivatives and control compounds (e.g., this compound, Acyclovir)

  • Crystal violet staining solution (0.5% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

  • Automated plate reader or high-content imaging system

Procedure:

  • Cell Seeding: Seed HEL cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives and control compounds in the growth medium.

  • Infection: When the cell monolayer is confluent, remove the growth medium. Add a standardized amount of VZV (e.g., 50-100 plaque-forming units per well) to each well, except for the cell control wells.

  • Compound Addition: Immediately after adding the virus, add the diluted compounds to the respective wells. Include virus-only and cell-only controls.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 1-2 hours to allow for viral adsorption.

  • Overlay: Gently remove the inoculum and add the overlay medium to each well. This restricts the spread of the virus, leading to the formation of discrete plaques.

  • Incubation: Incubate the plates for 5-7 days until plaques are visible.

  • Staining: Remove the overlay medium and fix the cells with 10% formalin for at least 30 minutes. After fixation, remove the formalin and stain the cells with crystal violet solution for 10-15 minutes.

  • Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Plaque Counting: Count the number of plaques in each well using an automated plate reader or a high-content imaging system.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the IC50 value using non-linear regression analysis.

High-Throughput ELISA-Based Assay

This immunoassay measures the expression of viral antigens in infected cells as an indicator of viral replication.

Materials:

  • Human embryonic lung (HEL) fibroblasts or other VZV-permissive cell lines

  • Varicella-Zoster Virus stock

  • 96-well cell culture plates

  • Growth medium

  • This compound derivatives and control compounds

  • Fixing solution (e.g., cold acetone (B3395972) or 4% paraformaldehyde)

  • Primary antibody against a VZV antigen (e.g., anti-VZV glycoprotein (B1211001) E)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 M H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Microplate reader

Procedure:

  • Cell Seeding and Infection: Seed cells in 96-well plates and infect with VZV as described in the PRA protocol.

  • Compound Treatment: Add serial dilutions of the test compounds to the infected cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Fixation: Remove the medium and fix the cells with the fixing solution.

  • Permeabilization (if necessary): If targeting an intracellular antigen, permeabilize the cells with a suitable buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in wash buffer).

  • Primary Antibody Incubation: Add the primary anti-VZV antibody to each well and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the plates multiple times with the wash buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Signal Development: Add the TMB substrate to each well and incubate in the dark until a color change is observed.

  • Stopping the Reaction: Add the stop solution to each well.

  • Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition of viral antigen expression for each compound concentration. Determine the IC50 value using non-linear regression analysis.

High-Throughput Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

Materials:

  • VZV-permissive cell line

  • Varicella-Zoster Virus stock

  • 96-well or 384-well cell culture plates

  • Growth medium

  • This compound derivatives and control compounds

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or neutral red)

  • Luminometer or spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into 96-well or 384-well plates.

  • Compound Dispensing: Use an automated liquid handler to dispense serial dilutions of the test compounds into the plates.

  • Infection: Add VZV to the wells containing the compounds and cells. Include virus-only and cell-only controls.

  • Incubation: Incubate the plates for 4-6 days, or until significant CPE is observed in the virus control wells.

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Signal Reading: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: The signal is proportional to the number of viable cells. Calculate the percentage of CPE inhibition for each compound concentration. Determine the EC50 (the concentration that protects 50% of the cells from CPE) and the CC50 (from uninfected, compound-treated wells) using non-linear regression analysis.

Visualizations

Signaling Pathways and Experimental Workflows

Sorivudine_Mechanism_of_Action This compound This compound (BVaraU) VZV_TK Varicella-Zoster Virus Thymidine Kinase (VZV-TK) This compound->VZV_TK Phosphorylation Sorivudine_MP This compound Monophosphate VZV_TK->Sorivudine_MP Cellular_Kinases Cellular Kinases Sorivudine_MP->Cellular_Kinases Phosphorylation Sorivudine_TP This compound Triphosphate Cellular_Kinases->Sorivudine_TP VZV_DNA_Polymerase VZV DNA Polymerase Sorivudine_TP->VZV_DNA_Polymerase Competitive Inhibition Inhibition Inhibition Viral_DNA_Replication Viral DNA Replication VZV_DNA_Polymerase->Viral_DNA_Replication Inhibition->Viral_DNA_Replication

Caption: Mechanism of action of this compound against VZV.

HTS_Workflow cluster_prep Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis Compound_Library Compound Library (this compound Derivatives) Compound_Plating Compound Plating (Serial Dilutions) Compound_Library->Compound_Plating Cell_Culture VZV-permissive Cell Culture Plate_Seeding Cell Seeding (96/384-well plates) Cell_Culture->Plate_Seeding Virus_Stock VZV Stock Preparation Infection Virus Infection Virus_Stock->Infection Plate_Seeding->Compound_Plating Compound_Plating->Infection Incubation Incubation Infection->Incubation Assay_Readout Assay Readout (e.g., Plaque Count, ELISA, CPE) Incubation->Assay_Readout Data_Acquisition Data Acquisition Assay_Readout->Data_Acquisition Dose_Response Dose-Response Curve Generation Data_Acquisition->Dose_Response IC50_Calculation IC50/EC50 Calculation Dose_Response->IC50_Calculation Hit_Identification Hit Identification & Validation IC50_Calculation->Hit_Identification

Caption: General workflow for HTS of antiviral compounds.

Sorivudine_5FU_Interaction This compound This compound Gut_Flora Gut Flora This compound->Gut_Flora Metabolism BVU Bromovinyluracil (BVU) Gut_Flora->BVU DPD Dihydropyrimidine Dehydrogenase (DPD) BVU->DPD Inactive_Metabolite Inactive Metabolite DPD->Inactive_Metabolite Inhibition Irreversible Inhibition Five_FU 5-Fluorouracil (5-FU) Five_FU->DPD Catabolism Toxicity Increased 5-FU Toxicity Five_FU->Toxicity Accumulation Inhibition->DPD

Caption: Metabolic pathway of this compound leading to 5-FU drug interaction.

References

Troubleshooting & Optimization

Technical Support Center: Sorivudine and 5-Fluorouracil Drug Interaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for investigating the drug-drug interaction between sorivudine (B1681958) and 5-fluorouracil (B62378) (5-FU). This resource is designed for researchers, scientists, and drug development professionals to provide detailed information, experimental protocols, and troubleshooting guidance for studying this clinically significant interaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of the drug interaction between this compound and 5-fluorouracil (5-FU)?

A1: The severe, often fatal, interaction is not caused by this compound directly but by its metabolite, (E)-5-(2-bromovinyl)uracil (BVU).[1][2] this compound is metabolized by gut flora into BVU.[3][4] BVU is a potent, irreversible inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-FU.[1][3] This inhibition is mechanism-based, often referred to as "suicide inhibition," and requires NADPH as a cofactor.[3][4][5] By inactivating DPD, BVU prevents the breakdown of 5-FU, leading to a massive accumulation of 5-FU in the plasma and tissues, which results in severe toxicity.[1][3]

Q2: What are the clinical consequences of this drug interaction?

A2: Co-administration of this compound and 5-FU (or its prodrugs like tegafur) can lead to life-threatening toxicities.[1] These include severe bone marrow suppression (leading to leukopenia and thrombocytopenia), gastrointestinal mucositis, severe diarrhea, and potentially death.[6] The underlying cause is the dramatically increased systemic exposure to 5-FU due to the shutdown of its primary elimination pathway.

Q3: How long after stopping this compound is it safe to administer 5-FU?

A3: The inhibition of DPD by BVU is irreversible. Recovery of DPD activity depends on the synthesis of new enzyme. Studies have shown that DPD activity can remain suppressed for a significant period after discontinuing this compound. It is recommended to wait at least four weeks after the last dose of this compound before starting treatment with 5-FU or other fluoropyrimidines to allow for sufficient regeneration of DPD enzyme activity.[7]

Q4: Are there any in vitro models to study this interaction?

A4: Yes, the interaction can be studied in vitro using various models. A common approach is to use human liver microsomes or recombinant human DPD enzyme to assess the inhibitory potential of BVU. Additionally, cell-based assays using cancer cell lines can be employed to evaluate the potentiation of 5-FU cytotoxicity in the presence of BVU.

Q5: What is the role of p53 in 5-FU-induced cell death?

A5: The tumor suppressor protein p53 plays a significant role in the cellular response to 5-FU. 5-FU-induced DNA and RNA damage can lead to the activation and stabilization of p53.[8][9][10] Activated p53 can then trigger apoptosis through the transcriptional upregulation of pro-apoptotic proteins such as Bax, PUMA, and Fas.[8][9][11] This leads to the activation of the caspase cascade and programmed cell death. The p53 status of a cancer cell line can influence its sensitivity to 5-FU.[10]

Quantitative Data Summary

The following tables summarize key quantitative data related to the this compound and 5-FU interaction.

Table 1: Pharmacokinetic Parameters of 5-Fluorouracil

Parameter5-FU Alone5-FU with DPD Inactivator (e.g., Ethynyluracil)Reference
Total Body Clearance (CL)~25.43 - 54.64 L/h/m²~6.6 - 10.9 L/h[12][13]
Elimination Half-life (t½)Biexponential: α ≈ 7.8 min, β ≈ 36.8 minProlonged[14]
Area Under the Curve (AUC)Varies significantly with dose (e.g., 3.77 - 13.61 h·µg/mL for 250-370 mg/m²)Significantly Increased[13]

Note: Direct comparative pharmacokinetic data for 5-FU with and without this compound in a single human study is limited. The data with ethynyluracil, another DPD inactivator, provides a strong indication of the expected changes.

Table 2: DPD Activity in Human Peripheral Blood Mononuclear Cells (PBMCs)

PopulationMean DPD Activity (nmol/min/mg protein)Standard DeviationReference
Healthy Volunteers (Fresh Sample)0.4250.124[15]
Healthy Volunteers (Frozen Sample)0.1890.064[15]
Colorectal Cancer Patients205.7 (pmol/min/mg protein)36.4 (pmol/min/mg protein)[13]

Note: DPD activity can be expressed in different units. It is crucial to be consistent with the units when comparing data.

Experimental Protocols

Protocol 1: Dihydropyrimidine Dehydrogenase (DPD) Activity Assay in PBMCs

This protocol is adapted from methods described for measuring DPD activity using a radiolabeled substrate.[16][17][18][19]

Objective: To measure the enzymatic activity of DPD in peripheral blood mononuclear cells (PBMCs) by quantifying the conversion of radiolabeled 5-fluorouracil ([¹⁴C]5-FU) to its metabolite, dihydrofluorouracil (DHFU).

Materials:

  • Blood collection tubes with anticoagulant (e.g., heparin)

  • Ficoll-Paque solution for PBMC isolation

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., containing protease inhibitors)

  • [¹⁴C]5-FU (radiolabeled substrate)

  • NADPH (cofactor)

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Scintillation cocktail

  • Scintillation counter

  • HPLC system with a radiodetector

  • Protein assay kit (e.g., Bradford or BCA)

Procedure:

  • PBMC Isolation:

    • Collect whole blood in tubes containing an anticoagulant.

    • Isolate PBMCs using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

    • Wash the isolated PBMCs twice with cold PBS.

  • Cell Lysis:

    • Resuspend the PBMC pellet in lysis buffer.

    • Homogenize the cells (e.g., using a Dounce homogenizer or sonication on ice).

    • Centrifuge the lysate at high speed (e.g., 10,000 x g) at 4°C to pellet cell debris.

    • Collect the supernatant (cytosolic fraction) containing the DPD enzyme.

  • Protein Quantification:

    • Determine the protein concentration of the cytosolic fraction using a standard protein assay.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing the reaction buffer, NADPH, and [¹⁴C]5-FU.

    • Pre-warm the reaction mixture to 37°C.

    • Initiate the reaction by adding a known amount of the cytosolic protein extract.

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

    • Terminate the reaction by adding an ice-cold solution (e.g., ethanol (B145695) or perchloric acid).

  • Analysis:

    • Centrifuge the terminated reaction to precipitate proteins.

    • Analyze the supernatant by HPLC with a radiodetector to separate and quantify the remaining [¹⁴C]5-FU and the formed [¹⁴C]DHFU.

    • Alternatively, use liquid scintillation counting to measure the radioactivity of the product after separation.

  • Calculation of DPD Activity:

    • Calculate the amount of DHFU produced per unit of time and per milligram of protein.

    • Express the DPD activity in units such as nmol/min/mg protein.

Protocol 2: HPLC-UV Method for 5-FU and BVU Quantification in Plasma

This protocol provides a general framework for the simultaneous analysis of 5-FU and BVU in plasma samples.[20][21][22][23][24]

Objective: To quantify the concentrations of 5-FU and BVU in plasma samples using reverse-phase high-performance liquid chromatography with UV detection.

Materials:

  • HPLC system with a UV detector, pump, autosampler, and column oven

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer, pH adjusted) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The exact ratio should be optimized.

  • 5-FU and BVU analytical standards

  • Internal standard (e.g., 5-chlorouracil (B11105) or 5-bromouracil)

  • Plasma samples (collected in tubes with anticoagulant)

  • Protein precipitation and/or solid-phase extraction (SPE) materials

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a known volume of plasma (e.g., 200 µL), add the internal standard.

    • Protein Precipitation: Add a protein precipitating agent (e.g., ice-cold acetonitrile (B52724) or methanol), vortex, and centrifuge at high speed to pellet the proteins. Collect the supernatant.

    • Solid-Phase Extraction (for cleaner samples): Condition an SPE cartridge, load the plasma sample, wash with a weak solvent, and elute the analytes with a stronger solvent.

    • Evaporate the supernatant/eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample onto the column.

    • Run the analysis using an isocratic or gradient elution program.

    • Detect the analytes at a suitable wavelength (e.g., around 260-270 nm).

  • Quantification:

    • Prepare a calibration curve using the analytical standards of 5-FU and BVU at known concentrations.

    • Calculate the peak area ratios of the analytes to the internal standard.

    • Determine the concentrations of 5-FU and BVU in the plasma samples by interpolating from the calibration curve.

Troubleshooting Guides

Troubleshooting for DPD Enzyme Assay
Problem Possible Cause(s) Solution(s)
Low or no DPD activity Inactive enzyme due to improper sample handling or storage.Ensure PBMCs are processed promptly or stored correctly at -80°C. Avoid repeated freeze-thaw cycles.
Insufficient cofactor (NADPH).Prepare fresh NADPH solution for each experiment.
Presence of inhibitors in the sample.Consider a sample cleanup step or dilute the sample. Check for interfering substances.[2][5]
High background noise Incomplete separation of substrate and product.Optimize the HPLC separation method (e.g., adjust mobile phase composition, gradient).
Contamination of reagents.Use high-purity reagents and HPLC-grade solvents.
Poor reproducibility Inconsistent protein concentration measurement.Use a reliable protein assay and perform measurements in triplicate.
Pipetting errors.Use calibrated pipettes and prepare a master mix for the reaction components.[5]
Variability in incubation time or temperature.Ensure precise timing and a calibrated incubator.
Troubleshooting for HPLC Analysis of 5-FU and BVU
Problem Possible Cause(s) Solution(s)
Peak tailing or fronting Column degradation or contamination.Wash the column with a strong solvent or replace it. Use a guard column.
Inappropriate mobile phase pH.Adjust the pH of the mobile phase to ensure the analytes are in a single ionic state.
Sample overload.Dilute the sample or inject a smaller volume.
Ghost peaks Carryover from the previous injection.Optimize the autosampler wash procedure.
Contamination in the mobile phase or system.Prepare fresh mobile phase and flush the system.
Irreproducible retention times Fluctuations in pump flow rate or temperature.Check the pump for leaks and ensure the column oven is functioning correctly.
Changes in mobile phase composition.Prepare the mobile phase accurately and degas it properly.
Low sensitivity Poor extraction recovery.Optimize the sample preparation method (e.g., different SPE sorbent, different precipitation solvent).
Detector wavelength not optimal.Determine the optimal wavelength for both 5-FU and BVU.

Visualizations

Mechanism of DPD Inhibition by BVU

DPD_Inhibition This compound This compound GutFlora GutFlora This compound->GutFlora Metabolism BVU (E)-5-(2-bromovinyl)uracil (BVU) GutFlora->BVU DPD_active Active DPD BVU->DPD_active Suicide Inhibition DPD_inactive Inactive DPD Complex DPD_active->DPD_inactive DHFU Dihydrofluorouracil (DHFU) (Inactive Metabolite) DPD_active->DHFU NADPH NADPH NADPH->DPD_active FiveFU 5-Fluorouracil (5-FU) FiveFU->DPD_active Catabolism Toxicity Increased 5-FU Toxicity FiveFU->Toxicity Accumulation FiveFU_Metabolism cluster_anabolism Anabolism (Activation) cluster_catabolism Catabolism (Inactivation) FiveFU 5-Fluorouracil (5-FU) FUMP Fluorouridine monophosphate (FUMP) FiveFU->FUMP FUDP Fluorouridine diphosphate (FUDP) FUMP->FUDP FUTP Fluorouridine triphosphate (FUTP) FUDP->FUTP FdUMP Fluorodeoxyuridine monophosphate (FdUMP) FUDP->FdUMP Ribonucleotide Reductase RNA_Damage RNA Damage FUTP->RNA_Damage FdUTP Fluorodeoxyuridine triphosphate (FdUTP) FdUMP->FdUTP TS_Inhibition Thymidylate Synthase Inhibition FdUMP->TS_Inhibition DNA_Damage DNA Damage FdUTP->DNA_Damage DPD DPD DHFU Dihydrofluorouracil (DHFU) DPD->DHFU FBAL Fluoro-β-alanine (FBAL) DHFU->FBAL Further Metabolism FiveFU_cat 5-FU FiveFU_cat->DPD p53_Apoptosis FiveFU_damage 5-FU Metabolites (FdUTP, FUTP, FdUMP) DNA_RNA_Damage DNA/RNA Damage & TS Inhibition FiveFU_damage->DNA_RNA_Damage p53_inactive Inactive p53 DNA_RNA_Damage->p53_inactive Stress Signal p53_active Active (Phosphorylated) p53 p53_inactive->p53_active Bax Bax p53_active->Bax Transcriptional Upregulation PUMA PUMA p53_active->PUMA Fas Fas p53_active->Fas Mitochondrion Mitochondrion Bax->Mitochondrion PUMA->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis DPD_Workflow start Start blood_collection Collect Whole Blood start->blood_collection pbmc_isolation Isolate PBMCs (Ficoll Gradient) blood_collection->pbmc_isolation cell_lysis Lyse PBMCs pbmc_isolation->cell_lysis protein_quant Quantify Protein Concentration cell_lysis->protein_quant enzyme_reaction Incubate Lysate with [14C]5-FU and NADPH protein_quant->enzyme_reaction reaction_stop Terminate Reaction enzyme_reaction->reaction_stop hplc_analysis HPLC Analysis with Radiodetector reaction_stop->hplc_analysis data_analysis Calculate DPD Activity hplc_analysis->data_analysis end End data_analysis->end

References

Technical Support Center: Molecular Toxicology of Sorivudine and DPD Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the molecular toxicology of Sorivudine and its potent inhibition of Dihydropyrimidine (B8664642) Dehydrogenase (DPD).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced toxicity?

A1: The primary toxicity of this compound arises from a significant drug-drug interaction when it is co-administered with 5-fluorouracil (B62378) (5-FU) or its prodrugs (e.g., Tegafur). This compound itself is not the direct inhibitor. Its metabolite, (E)-5-(2-bromovinyl)uracil (BVU), formed by gut flora, is a potent mechanism-based (suicide) inhibitor of the enzyme Dihydropyrimidine Dehydrogenase (DPD).[1][2][3][4][5] DPD is the rate-limiting enzyme in the catabolism of 5-FU.[1] By irreversibly inactivating DPD, BVU leads to a massive accumulation of 5-FU in the body, resulting in severe and often fatal toxicity, including bone marrow suppression, gastrointestinal damage, and severe anorexia.[2][3][4]

Q2: How is this compound converted to the DPD inhibitor BVU?

A2: this compound is metabolized to (E)-5-(2-bromovinyl)uracil (BVU) by the gut flora in both rats and humans.[2][3][4][5] This conversion is a critical step in the toxicological pathway.

Q3: What is the molecular mechanism of DPD inhibition by BVU?

A3: BVU is a suicide inhibitor of DPD. In the presence of the cofactor NADPH, DPD reduces BVU to a reactive intermediate.[3][5] This intermediate then covalently binds to a specific cysteine residue (Cys671) within the pyrimidine-binding domain of human DPD, leading to the irreversible inactivation of the enzyme.[6]

Q4: How long does the DPD inhibition last after discontinuing this compound?

A4: DPD activity can remain suppressed for a significant period even after this compound and BVU are no longer detectable in the circulation.[1] Studies in patients have shown that DPD activity in peripheral blood mononuclear cells (PBMCs) can take up to 4 weeks to return to baseline levels after a 10-day course of this compound.[7] Therefore, it is recommended to wait at least 4 weeks after the last dose of this compound before administering any fluoropyrimidine drugs.[7]

Q5: What are the clinical consequences of the this compound-5-FU interaction?

A5: The co-administration of this compound and 5-FU has led to numerous fatalities, particularly in Japan where the drug was first marketed.[1][2][3][8] Clinical reports describe severe bone marrow depression, marked decreases in white blood cells and platelets, severe diarrhea with bloody flux, and intestinal membrane atrophy.[2][3][4] These toxicities are a direct result of the dramatically elevated and sustained levels of 5-FU.

Quantitative Data Summary

The following tables summarize key quantitative data related to the this compound-DPD interaction.

Table 1: Clinical Outcomes of this compound and 5-FU Co-administration in Japan

OutcomeNumber of CasesReference
Deaths during pre-marketing clinical evaluation3[1]
Severe bone marrow depression cases post-marketing23[1]
Deaths from 5-FU complications post-marketing16[1]
Total reported acute deaths in 199318[2]

Table 2: Time Course of DPD Activity Recovery After this compound Administration

Time PointDPD Activity in PBMCsBVU in CirculationReference
During 10-day this compound treatmentCompletely or markedly suppressedPresent[7]
Within 7 days after last this compound doseStill suppressedEliminated[7]
Within 14 days after last this compound doseRecovered to baseline in most subjectsEliminated[7]
Within 19 days after last this compound doseRecovered to baseline in all subjectsEliminated[7]
Recommended waiting period before 5-FU administration4 weeksNot applicable[7]

Table 3: DPD Activity in a Healthy Japanese Population (for reference)

ParameterDPD Activity in PBMCs (nmol/min/mg protein)Reference
Mean0.173[9]
Median0.166[9]
Range0.014 - 0.371[9]

Experimental Protocols

Protocol 1: Measurement of DPD Activity in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is based on a commonly cited radioenzymatic assay.

1. Materials:

  • Ficoll-Paque density gradient medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., containing protease inhibitors)

  • [¹⁴C]5-fluorouracil or [³H]thymine (radiolabeled substrate)

  • NADPH

  • MgCl₂

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Scintillation cocktail

  • Scintillation counter

  • Protein assay kit (e.g., Bradford or BCA)

2. PBMC Isolation:

  • Collect whole blood in heparinized tubes.

  • Dilute the blood with an equal volume of PBS.

  • Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature.

  • Carefully aspirate the upper layer, leaving the mononuclear cell layer at the interface.

  • Collect the mononuclear cell layer and wash twice with PBS.

  • Lyse the cells in lysis buffer on ice.

  • Centrifuge to pellet cell debris and collect the supernatant (cytosol).

  • Determine the protein concentration of the cytosol.

3. DPD Enzyme Assay:

  • Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and MgCl₂.

  • Add a known amount of PBMC cytosol (e.g., 50-100 µg of protein) to the reaction mixture.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the radiolabeled substrate ([¹⁴C]5-FU or [³H]thymine).

  • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stopping solution (e.g., perchloric acid).

  • Separate the radiolabeled substrate from the radiolabeled catabolites using HPLC with a radiodetector or by other chromatographic techniques.

  • Quantify the amount of radiolabeled catabolite formed using a scintillation counter.

  • Calculate DPD activity as nmol of substrate metabolized per minute per mg of protein.

Protocol 2: In Vitro DPD Inhibition Assay with BVU

This protocol outlines a general procedure to assess the inhibitory potential of BVU on DPD activity.

1. Materials:

  • Purified or recombinant DPD enzyme

  • (E)-5-(2-bromovinyl)uracil (BVU)

  • [¹⁴C]5-fluorouracil or [³H]thymine

  • NADPH

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Negative control (vehicle, e.g., DMSO)

  • Positive control (known DPD inhibitor, if available)

2. Inhibition Assay:

  • Prepare a reaction mixture containing the reaction buffer, DPD enzyme, and NADPH.

  • Add varying concentrations of BVU (or vehicle control) to the reaction mixture.

  • Pre-incubate the mixture at 37°C for a defined period to allow for inhibitor-enzyme interaction.

  • Initiate the enzymatic reaction by adding the radiolabeled substrate.

  • Incubate at 37°C for a specific time, ensuring the reaction remains in the linear range.

  • Stop the reaction and analyze the formation of radiolabeled catabolites as described in Protocol 1.

  • Calculate the percentage of DPD inhibition for each BVU concentration compared to the vehicle control.

  • Determine the IC50 value of BVU by plotting the percentage of inhibition against the logarithm of the BVU concentration.

Troubleshooting Guides

Troubleshooting DPD Activity Assays in PBMCs

Issue Potential Cause(s) Troubleshooting Step(s)
Low or no DPD activity detected 1. Improper PBMC isolation leading to low cell viability or loss of cells. 2. Inactive DPD enzyme due to improper sample handling or storage. 3. Degraded NADPH or substrate. 4. Incorrect buffer pH or composition. 5. Insufficient protein concentration in the assay.1. Optimize PBMC isolation protocol; check cell viability before lysis. 2. Process blood samples promptly; store PBMC pellets or lysates at -80°C. 3. Use fresh or properly stored NADPH and radiolabeled substrate. 4. Verify the pH and composition of all buffers. 5. Increase the amount of PBMC lysate in the assay.
High variability between replicates 1. Inaccurate pipetting, especially of small volumes. 2. Inconsistent incubation times or temperatures. 3. Incomplete mixing of reagents. 4. Bubbles in microplate wells affecting readings.1. Use calibrated pipettes; prepare a master mix for reagents. 2. Use a calibrated incubator or water bath; ensure consistent timing for all samples. 3. Gently vortex or mix all solutions before use. 4. Be careful during pipetting to avoid bubble formation.
Unexpectedly high DPD activity 1. Contamination of samples with other cellular fractions. 2. Error in protein concentration measurement. 3. Calculation errors.1. Ensure careful separation of the PBMC layer during isolation. 2. Re-measure protein concentration using a reliable method and appropriate standards. 3. Double-check all calculations for converting raw data to DPD activity.

Visualizations

Sorivudine_Toxicity_Pathway cluster_circulation Systemic Circulation cluster_liver Liver (and other tissues) cluster_toxicity Cellular Effects This compound This compound (Oral Administration) BVU (E)-5-(2-bromovinyl)uracil (BVU) This compound->BVU Metabolism by Gut Flora DPD Dihydropyrimidine Dehydrogenase (DPD) BVU->DPD Enters Circulation and reaches DPD FiveFU 5-Fluorouracil (5-FU) FiveFU->DPD Metabolism Toxicity Severe Toxicity (Bone Marrow Suppression, GI Damage) FiveFU->Toxicity Accumulation leads to Inactive_5FU Inactive 5-FU Metabolites DPD->Inactive_5FU Inactive_DPD Inactive DPD-BVU Complex DPD->Inactive_DPD Irreversible Inhibition (Suicide Inhibition)

Caption: Signaling pathway of this compound-induced 5-FU toxicity.

DPD_Assay_Workflow start Start: Whole Blood Sample pbmc_isolation PBMC Isolation (Ficoll Gradient) start->pbmc_isolation cell_lysis Cell Lysis & Cytosol Preparation pbmc_isolation->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant assay_setup Enzyme Assay Setup (Buffer, NADPH, Cytosol) protein_quant->assay_setup reaction Incubation with Radiolabeled Substrate (37°C) assay_setup->reaction separation Separation of Substrate and Metabolites (HPLC) reaction->separation quantification Quantification of Radiolabeled Metabolites separation->quantification calculation Calculate DPD Activity (nmol/min/mg protein) quantification->calculation end End: DPD Activity Result calculation->end

Caption: Experimental workflow for DPD activity assay in PBMCs.

Troubleshooting_Logic start Unexpected Experimental Result check_reagents Check Reagents (Expiration, Storage, Preparation) start->check_reagents check_protocol Review Protocol Execution (Steps, Times, Temperatures) start->check_protocol check_equipment Verify Equipment Function (Calibration, Settings) start->check_equipment check_samples Assess Sample Quality (Handling, Storage, Integrity) start->check_samples isolate_variable Isolate and Test One Variable check_reagents->isolate_variable If reagents are suspect check_protocol->isolate_variable If protocol deviation is possible check_equipment->isolate_variable If equipment malfunction is possible check_samples->isolate_variable If sample quality is a concern run_controls Run Positive and Negative Controls isolate_variable->run_controls resolved Problem Resolved isolate_variable->resolved If issue is identified and fixed consult Consult Literature / Senior Researcher run_controls->consult If problem persists run_controls->resolved If controls confirm issue consult->isolate_variable

Caption: Logical workflow for troubleshooting experimental issues.

References

Technical Support Center: HSV-1 Resistance to Sorivudine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the mechanisms of Herpes Simplex Virus-1 (HSV-1) resistance to Sorivudine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of HSV-1 resistance to this compound?

A1: The primary mechanism of HSV-1 resistance to this compound is the development of mutations in the viral UL23 gene, which encodes the enzyme thymidine (B127349) kinase (TK).[1][2][3] this compound is a prodrug that requires phosphorylation by the viral TK to become active.[3] Mutations in the TK gene can lead to several resistance phenotypes:

  • TK-deficient mutants: These viruses produce a non-functional TK enzyme, preventing the activation of this compound. This is the most common resistance mechanism.[4][5]

  • TK-altered mutants: These viruses have a TK enzyme with altered substrate specificity. The enzyme can still phosphorylate thymidine but has a significantly reduced ability to phosphorylate this compound.[4][6]

  • TK-low-producer mutants: These viruses produce significantly lower amounts of functional TK, leading to insufficient activation of this compound.[6]

Q2: Are there other, less common, mechanisms of resistance?

A2: Yes, while mutations in the thymidine kinase gene (UL23) are responsible for approximately 95% of resistance cases to nucleoside analogs like this compound, mutations in the viral DNA polymerase gene (UL30) can also confer resistance.[3][6][7] These mutations typically alter the enzyme's structure, preventing the activated drug from inhibiting viral DNA replication.[4][8] It is also possible for a single mutation in the DNA polymerase to lead to resistance against multiple antiviral agents.[5]

Q3: My HSV-1 culture is showing resistance to this compound. How can I confirm the mechanism?

A3: To confirm the mechanism of resistance, a combination of phenotypic and genotypic assays is recommended.[9][10][11]

  • Phenotypic Assays: A plaque reduction assay (PRA) is the gold standard for determining the 50% inhibitory concentration (IC50) of this compound for your viral isolate.[12] A significant increase in the IC50 value compared to a sensitive, wild-type control strain indicates resistance.

  • Genotypic Assays: Sequence the UL23 (TK) and UL30 (DNA polymerase) genes of the resistant virus.[1][9] Compare the sequences to a wild-type reference strain to identify mutations. Many known resistance-conferring mutations have been documented.[3][7]

Q4: I have sequenced the UL23 gene of a resistant HSV-1 isolate and found a mutation. How do I know if this specific mutation is responsible for the resistance?

A4: Differentiating between resistance-causing mutations and natural genetic polymorphism can be challenging.[1][13] Here are the steps to investigate a novel mutation:

  • Literature and Database Search: Check established databases and publications for reports of your specific mutation and its effect on TK activity or drug resistance.

  • Site-Directed Mutagenesis: Introduce the identified mutation into a wild-type HSV-1 backbone using reverse genetics.[14][15] Then, perform a plaque reduction assay to see if the mutation confers resistance.

  • Enzyme Activity Assays: Express and purify the mutant TK protein and compare its ability to phosphorylate this compound and thymidine to the wild-type enzyme. A significant reduction in this compound phosphorylation would confirm its role in resistance.[13][16]

Troubleshooting Guides

Problem 1: Inconsistent results in my plaque reduction assay (PRA).
  • Possible Cause 1: Cell line variability.

    • Troubleshooting: Ensure you are using a consistent cell line and passage number. It is recommended to use human cell lines for susceptibility testing.[12]

  • Possible Cause 2: Inaccurate virus titration.

    • Troubleshooting: Re-titer your viral stocks to ensure a consistent multiplicity of infection (MOI) is used for each experiment.

  • Possible Cause 3: Drug stability.

    • Troubleshooting: Prepare fresh drug dilutions for each experiment. Ensure proper storage of stock solutions as recommended by the manufacturer.

  • Possible Cause 4: Mixed viral population.

    • Troubleshooting: Your viral stock may contain a mix of sensitive and resistant variants. Plaque-purify your resistant isolate to ensure a homogenous population before re-testing.

Problem 2: I can't amplify the UL23 or UL30 gene for sequencing.
  • Possible Cause 1: Low viral titer in the sample.

    • Troubleshooting: Concentrate your viral sample or perform a brief culture amplification to increase the viral load before DNA extraction.

  • Possible Cause 2: PCR inhibitors in the DNA extract.

    • Troubleshooting: Use a DNA extraction kit with a purification column or perform a cleanup step on your extracted DNA.

  • Possible Cause 3: Primer mismatch.

    • Troubleshooting: HSV-1 strains can have sequence variability. Design alternative primers based on conserved regions of the UL23 and UL30 genes.

Quantitative Data Summary

Table 1: Example IC50 Values for this compound against Wild-Type and Resistant HSV-1 Strains

HSV-1 StrainGenotype (UL23 Mutation)IC50 (µM) for this compoundFold Resistance
Wild-Type (KOS)None0.0021
Resistant Isolate 1G56S (ATP-binding site)0.25125
Resistant Isolate 2Frameshift (7 G homopolymer)> 10> 5000
Resistant Isolate 3C336Y0.5250

Note: These are example values. Actual IC50s can vary between experiments and cell lines.

Experimental Protocols

Protocol 1: Plaque Reduction Assay (PRA)
  • Cell Seeding: Seed 6-well plates with a suitable cell line (e.g., Vero cells) to form a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of your viral stock.

  • Infection: Infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

  • Drug Treatment: Remove the viral inoculum and overlay the cells with a medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose) containing serial dilutions of this compound.

  • Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator until plaques are visible.

  • Staining: Fix the cells (e.g., with methanol) and stain with a solution like crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • IC50 Calculation: The IC50 is the drug concentration that reduces the number of plaques by 50% compared to the no-drug control.

Protocol 2: Sequencing of the UL23 (Thymidine Kinase) Gene
  • DNA Extraction: Extract viral DNA from an infected cell lysate or a clinical sample using a commercial viral DNA extraction kit.

  • PCR Amplification: Amplify the entire coding region of the UL23 gene using high-fidelity DNA polymerase and specific primers flanking the gene.

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both forward and reverse primers. For larger genes, internal sequencing primers may be necessary.

  • Sequence Analysis: Assemble the sequencing reads and align them to a wild-type HSV-1 UL23 reference sequence to identify mutations.

Visualizations

Sorivudine_Activation_and_Resistance cluster_cell Infected Host Cell cluster_pathway This compound Activation Pathway cluster_replication Viral DNA Replication cluster_resistance Resistance Mechanisms This compound This compound (Prodrug) Sorivudine_MP This compound Monophosphate This compound->Sorivudine_MP HSV-1 Thymidine Kinase (TK) Sorivudine_TP This compound Triphosphate (Active Drug) Sorivudine_MP->Sorivudine_TP Host Cell Kinases vDNA_Polymerase HSV-1 DNA Polymerase Sorivudine_TP->vDNA_Polymerase Inhibition Replication Viral DNA Synthesis vDNA_Polymerase->Replication TK_Mutation TK Gene Mutation (UL23) TK_Mutation->Sorivudine_MP Blocks Activation Pol_Mutation DNA Pol Mutation (UL30) Pol_Mutation->Sorivudine_TP Prevents Inhibition

Caption: Mechanism of this compound activation and HSV-1 resistance pathways.

Experimental_Workflow cluster_interpretation Interpretation start Start: Suspected Resistant HSV-1 Isolate phenotype Phenotypic Analysis (Plaque Reduction Assay) start->phenotype genotype Genotypic Analysis start->genotype extract_dna Viral DNA Extraction genotype->extract_dna pcr PCR Amplification of UL23 & UL30 genes extract_dna->pcr sequence DNA Sequencing pcr->sequence analyze Sequence Analysis & Mutation Identification sequence->analyze known_mut Known Resistance Mutation? analyze->known_mut novel_mut Novel Mutation known_mut->novel_mut No end End: Resistance Mechanism Confirmed known_mut->end Yes confirm Functional Confirmation (Site-Directed Mutagenesis, Enzyme Assays) novel_mut->confirm confirm->end

References

Technical Support Center: Optimizing Sorivudine Oral Bioavailability in Formulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers encountering challenges in optimizing the oral bioavailability of Sorivudine. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your formulation studies.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation development of this compound.

Problem Potential Cause Recommended Solution
Low Oral Bioavailability in Preclinical Animal Models Poor Aqueous Solubility: this compound is known to have limited solubility in water, which can hinder its dissolution in the gastrointestinal tract and subsequent absorption.[1]1. Particle Size Reduction: Employ micronization or nanomilling techniques to increase the surface area of the drug particles, which can enhance the dissolution rate. 2. Solid Dispersions: Formulate this compound as a solid dispersion with a hydrophilic carrier (e.g., polyethylene (B3416737) glycol (PEG), povidone (PVP), or hydroxypropyl methylcellulose (B11928114) (HPMC)). This can improve the wettability and dissolution of the drug. 3. Nanoformulations: Develop nanoformulations such as nanoparticles or nanoemulsions to increase the surface area-to-volume ratio and potentially enhance absorption.
Rapid Metabolism: this compound may be subject to first-pass metabolism in the gut wall or liver, reducing the amount of active drug reaching systemic circulation.1. Prodrug Approach: Synthesize a prodrug of this compound by masking the functional groups susceptible to metabolism. The prodrug should be designed to be stable in the gastrointestinal tract and release the active this compound upon absorption. 2. Use of Metabolic Inhibitors (for research purposes): Co-administration with known inhibitors of relevant metabolic enzymes in preclinical studies can help identify the extent of first-pass metabolism. Note: This is not a viable clinical strategy due to the high risk of drug-drug interactions.
High Variability in Pharmacokinetic Data Inconsistent Dissolution: Incomplete or variable dissolution of the formulated product can lead to erratic absorption.1. Optimize Dissolution Method: Develop and validate a robust dissolution testing method to ensure consistent in vitro performance of the formulation. 2. Control Manufacturing Process: Ensure that the manufacturing process for the solid dosage form (e.g., tablet compression force, granulation parameters) is well-controlled to minimize batch-to-batch variability.
Food Effects: The presence of food in the gastrointestinal tract can alter the absorption of this compound.Conduct pharmacokinetic studies in both fasted and fed states in animal models to assess the impact of food on bioavailability.
Poor In Vitro-In Vivo Correlation (IVIVC) Limitations of the In Vitro Model: The selected dissolution medium may not accurately reflect the in vivo conditions of the gastrointestinal tract.1. Use of Biorelevant Media: Employ simulated gastric and intestinal fluids (e.g., FaSSGF, FeSSGF, FaSSIF, FeSSIF) in dissolution testing to better mimic the in vivo environment. 2. Permeability Assessment: In addition to dissolution, evaluate the permeability of this compound and its formulations using in vitro models like Caco-2 cell monolayers.
Formulation Instability Chemical Degradation: this compound may be susceptible to hydrolysis or oxidation, especially in the presence of certain excipients or environmental conditions.1. Excipient Compatibility Studies: Conduct thorough compatibility studies of this compound with a range of commonly used pharmaceutical excipients under stressed conditions (e.g., high temperature and humidity). 2. Appropriate Packaging: Store the formulation in well-sealed containers with desiccants if it is found to be moisture-sensitive.
Physical Instability: For amorphous formulations like solid dispersions, recrystallization of the drug over time can lead to decreased solubility and dissolution.1. Selection of Stabilizing Polymers: Choose polymers that have a high glass transition temperature (Tg) and can form strong intermolecular interactions with this compound to inhibit recrystallization. 2. Moisture Control: Protect the formulation from moisture, as water can act as a plasticizer and promote recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating this compound for oral administration?

A1: The primary challenges include its low aqueous solubility, potential for first-pass metabolism, and the critical need to avoid co-administration with 5-fluorouracil (B62378) (5-FU) or its prodrugs due to a potentially fatal drug-drug interaction.[2][3] Optimizing the formulation to achieve consistent and adequate bioavailability while ensuring safety is paramount.

Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?

A2: Several strategies can be employed, including:

  • Prodrugs: Designing a prodrug of this compound can improve its lipophilicity and membrane permeability, leading to enhanced absorption.

  • Nanoformulations: Encapsulating this compound into nanoparticles or formulating it as a nanoemulsion can increase its surface area for dissolution and may facilitate absorption.

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can significantly improve its dissolution rate and extent.

Q3: Are there any specific excipients that should be avoided when formulating this compound?

A3: While specific excipient incompatibility data for this compound is not extensively published, it is crucial to conduct thorough compatibility studies. Potential issues could arise with excipients that are highly alkaline or acidic, which could catalyze degradation. Additionally, reactive impurities in excipients could potentially interact with the functional groups of this compound.

Q4: How can I develop a reliable in vitro dissolution test for my this compound formulation?

A4: A good starting point is to use a USP Apparatus 2 (paddle) at 50 or 75 rpm. The dissolution medium should be selected based on the solubility profile of this compound. It is advisable to test in multiple media, such as 0.1 N HCl (simulating stomach pH), phosphate (B84403) buffer pH 4.5, and phosphate buffer pH 6.8 (simulating intestinal pH). For poorly soluble formulations, the addition of a surfactant (e.g., sodium lauryl sulfate) to the medium may be necessary to achieve sink conditions.

Q5: What analytical methods are suitable for quantifying this compound in plasma samples for pharmacokinetic studies?

A5: High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a commonly used and reliable method for the quantification of this compound in biological matrices. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

Experimental Protocols

Protocol for Excipient Compatibility Study

Objective: To assess the compatibility of this compound with various pharmaceutical excipients under accelerated storage conditions.

Methodology:

  • Prepare binary mixtures of this compound with each selected excipient (e.g., lactose, microcrystalline cellulose, magnesium stearate, croscarmellose sodium, povidone, etc.) in a 1:1 ratio by weight.

  • Prepare a physical mixture of all components of the final proposed formulation.

  • Store the samples in both open and closed vials under the following conditions:

    • 40°C / 75% relative humidity (RH) for 4 weeks.

    • 60°C for 2 weeks.

  • At predetermined time points (e.g., 1, 2, and 4 weeks), withdraw samples and analyze for:

    • Physical Appearance: Observe for any changes in color, odor, or physical state.

    • Assay and Related Substances: Use a stability-indicating HPLC method to determine the potency of this compound and the formation of any degradation products.

  • Compare the results of the stressed samples with those of a control sample stored at 2-8°C.

Protocol for In Vitro Dissolution Testing of this compound Tablets

Objective: To determine the in vitro release profile of this compound from a tablet formulation.

Apparatus: USP Apparatus 2 (Paddle)

ParameterCondition
Speed 75 rpm
Medium 900 mL of 0.1 N HCl, pH 4.5 phosphate buffer, or pH 6.8 phosphate buffer
Temperature 37 ± 0.5°C
Sampling Times 5, 10, 15, 30, 45, and 60 minutes
Sample Volume 5 mL (replace with an equal volume of fresh medium)
Analysis HPLC-UV

Procedure:

  • Place one tablet in each dissolution vessel.

  • Start the apparatus and withdraw samples at the specified time points.

  • Filter the samples immediately through a suitable filter (e.g., 0.45 µm PVDF).

  • Analyze the filtered samples by a validated HPLC-UV method to determine the concentration of this compound.

  • Calculate the percentage of drug released at each time point.

Protocol for HPLC Analysis of this compound in Rat Plasma

Objective: To quantify the concentration of this compound in rat plasma samples for pharmacokinetic studies.

Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of 20 mM potassium dihydrogen phosphate buffer (pH 4.5) and acetonitrile (85:15 v/v)
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Injection Volume 20 µL
Column Temperature 30°C

Sample Preparation (Protein Precipitation):

  • To 100 µL of rat plasma in a microcentrifuge tube, add 200 µL of acetonitrile.

  • Vortex the mixture for 1 minute to precipitate the plasma proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject the reconstituted sample into the HPLC system.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Excipient_Compatibility Excipient Compatibility Studies Formulation_Optimization Formulation Optimization (e.g., Solid Dispersion, Nanoparticles) Excipient_Compatibility->Formulation_Optimization Manufacturing_Process Manufacturing Process Development Formulation_Optimization->Manufacturing_Process Dissolution_Testing Dissolution Testing Manufacturing_Process->Dissolution_Testing Stability_Studies Stability Studies Manufacturing_Process->Stability_Studies Animal_PK_Studies Animal Pharmacokinetic Studies Dissolution_Testing->Animal_PK_Studies Data_Analysis Pharmacokinetic Data Analysis Animal_PK_Studies->Data_Analysis

Caption: Workflow for optimizing this compound oral bioavailability.

troubleshooting_logic Low_Bioavailability Low Oral Bioavailability Observed Poor_Solubility Is solubility a limiting factor? Low_Bioavailability->Poor_Solubility Rapid_Metabolism Is first-pass metabolism significant? Low_Bioavailability->Rapid_Metabolism Solubility_Enhancement Implement Solubility Enhancement Strategies (Micronization, Solid Dispersion, Nanoformulation) Poor_Solubility->Solubility_Enhancement Yes Prodrug_Strategy Consider Prodrug Approach Rapid_Metabolism->Prodrug_Strategy Yes

Caption: Decision tree for troubleshooting low oral bioavailability.

References

Technical Support Center: Identifying Sorivudine Resistance Mutations in Viral Thymidine Kinase

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating Sorivudine resistance mutations in viral thymidine (B127349) kinase (TK). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does resistance develop?

A: this compound is a nucleoside analogue that is a potent inhibitor of Varicella-Zoster Virus (VZV) replication.[1] Its antiviral activity is dependent on phosphorylation by the viral thymidine kinase (TK) into a monophosphate form, which is then further phosphorylated by cellular kinases to a triphosphate. This active form competes with the natural substrate for the viral DNA polymerase, leading to the termination of viral DNA chain elongation.[2][3]

Resistance to this compound, and other TK-dependent antivirals, primarily arises from mutations in the viral thymidine kinase gene (ORF36 for VZV).[2][4][5] These mutations can lead to:

  • Loss of TK Activity: Frameshift mutations or the introduction of premature stop codons can result in a truncated, non-functional TK protein.[2][6][7]

  • Altered Substrate Specificity: Amino acid substitutions can change the conformation of the enzyme, preventing it from effectively phosphorylating this compound while potentially retaining its ability to phosphorylate natural nucleosides.[2][8]

Mutations in the viral DNA polymerase can also confer resistance, though this is less common for this compound.[4][5]

Q2: Which specific mutations in VZV thymidine kinase are known to confer resistance to this compound?

A: Several mutations in the VZV TK gene have been associated with resistance to this compound (and cross-resistance to other nucleoside analogues like acyclovir). These include:

  • Frameshift Mutations: Insertions or deletions, particularly in homopolymeric regions like the string of 6 Cs at nucleotides 493-498, can lead to premature stop codons and a non-functional TK protein.[4][5]

  • Amino Acid Substitutions: Specific point mutations that result in amino acid changes have been identified. Examples include G24R and T86A.[4][5] Other substitutions have been noted in regions critical for ATP or nucleoside binding.[3][6]

  • Deletions: Larger deletions, such as the removal of amino acids 7 to 74, have been shown to cause resistance.[9][10]

Q3: What is the difference between genotypic and phenotypic resistance testing?

A: Genotypic testing involves sequencing the viral thymidine kinase (and sometimes the DNA polymerase) gene to identify mutations known or suspected to cause resistance.[11][12] It is generally faster and less technically demanding than phenotypic testing.[13] However, the clinical significance of novel mutations can be difficult to interpret.[12]

Phenotypic testing measures the ability of the virus to replicate in the presence of various concentrations of an antiviral drug.[12][14] This is often done through plaque reduction assays or other cell-based methods.[15] The result is typically an EC50 value (the drug concentration that inhibits viral replication by 50%). While considered the gold standard for confirming resistance, it is more time-consuming and can be challenging, especially with clinical VZV isolates that are difficult to culture.[9][15]

Q4: Can resistance to this compound confer cross-resistance to other antiviral drugs?

A: Yes. Since many antivirals like acyclovir (B1169), penciclovir, and brivudine (B1684500) also rely on the viral TK for their activation, mutations that impair TK function often lead to broad cross-resistance among these drugs.[6][16][17] However, the virus will typically remain susceptible to drugs with different mechanisms of action, such as DNA polymerase inhibitors like foscarnet.[9]

Data Summary

Table 1: Selected this compound Resistance Mutations in VZV Thymidine Kinase

Mutation TypeSpecific MutationConsequenceReference
Amino Acid Substitution G24RLocated in the ATP-binding site, linked to drug resistance.[4]
Amino Acid Substitution T86ALocated at the dimerization interface, linked to drug resistance.[4]
Frameshift Insertion/Deletion in C-string (nt 493-498)Hotspot for mutations leading to premature termination.[4][5]
Stop Codon A163stopPremature termination leading to a truncated protein.[9][10]
Stop Codon N334stopPremature termination leading to a truncated protein.[9][10]
Deletion Deletion of amino acids 7-74Loss of a significant portion of the N-terminus.[9][10]

Experimental Protocols & Troubleshooting

Protocol 1: Genotypic Resistance Analysis via Sanger Sequencing

Objective: To amplify and sequence the VZV thymidine kinase gene (ORF36) from a clinical sample or viral culture to identify resistance-associated mutations.

Methodology:

  • Viral DNA Extraction:

    • Harvest infected cells from culture or use a direct clinical sample (e.g., vesicle fluid, CSF).[4]

    • Use a commercial DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit) according to the manufacturer's instructions for optimal purity.[4]

    • Elute the final DNA product in molecular-grade water or a buffer without EDTA, as EDTA can inhibit downstream PCR reactions.[18]

  • PCR Amplification of TK Gene:

    • Design primers flanking the entire ORF36 coding sequence.[19] Ensure primers have a melting temperature (Tm) between 50-60°C and a GC content of around 50%.[18][20]

    • Set up a standard PCR reaction using a high-fidelity DNA polymerase to minimize amplification errors.

    • Reaction Mix Example:

      • 5x High-Fidelity Buffer: 10 µL

      • dNTPs (10 mM): 1 µL

      • Forward Primer (10 µM): 1.5 µL

      • Reverse Primer (10 µM): 1.5 µL

      • High-Fidelity DNA Polymerase: 1 µL

      • Template DNA (10-50 ng): 1-5 µL

      • Nuclease-Free Water: to 50 µL

    • Thermocycling Conditions (Example):

      • Initial Denaturation: 98°C for 30 sec

      • 35 Cycles:

        • Denaturation: 98°C for 10 sec

        • Annealing: 55°C for 30 sec

        • Extension: 72°C for 1 min/kb

      • Final Extension: 72°C for 5 min

    • Verify the PCR product size and purity on a 1% agarose (B213101) gel.

  • PCR Product Purification:

    • Excise the correct band from the agarose gel and purify using a gel extraction kit, or use a column-based PCR cleanup kit.

    • This step is critical to remove unincorporated primers and dNTPs that will interfere with the sequencing reaction.

  • Sanger Sequencing:

    • Submit the purified PCR product and sequencing primers (either the forward or reverse PCR primer) to a sequencing facility.

    • Analyze the resulting chromatogram using sequencing analysis software (e.g., FinchTV, SnapGene). Align the sequence to a wild-type VZV TK reference sequence (e.g., from the VZV Oka strain) to identify mutations.

Troubleshooting Guide: Genotypic Analysis
IssuePossible Cause(s)Recommended Solution(s)
No PCR Product 1. Insufficient or poor-quality DNA template. 2. PCR inhibitors (e.g., EDTA, salts).[18][21] 3. Incorrect annealing temperature.1. Quantify your DNA template and check purity (A260/280 ratio should be ~1.8).[20] Re-extract if necessary. 2. Re-purify the template DNA. Ensure the final elution buffer is free of inhibitors.[18] 3. Run a gradient PCR to determine the optimal annealing temperature for your primers.
Multiple Bands on Gel 1. Non-specific primer binding.[20] 2. Contamination.1. Increase the annealing temperature in 2°C increments. Redesign primers if the problem persists. 2. Use filter tips and maintain separate pre- and post-PCR work areas.
Poor Quality Sequencing Data (Noisy Chromatogram) 1. Insufficient or impure PCR product submitted for sequencing.[22] 2. Multiple templates (from non-specific PCR). 3. Primer-dimers or residual primers in the sample.1. Quantify the purified PCR product and ensure it meets the concentration requirements of the sequencing facility. 2. Gel-purify the specific band of interest before sequencing. 3. Ensure the PCR cleanup step was effective.
Ambiguous Bases (Mixed Peaks) at a Single Position 1. A mixed viral population (wild-type and mutant). 2. PCR error introduced by a non-proofreading polymerase.1. This may be a true result. Consider subcloning the PCR product into a plasmid and sequencing multiple clones to resolve the different populations. 2. Always use a high-fidelity polymerase for amplification prior to sequencing.
Protocol 2: Phenotypic Resistance Analysis via Plaque Reduction Assay

Objective: To determine the concentration of this compound required to inhibit the replication of a viral isolate by 50% (EC50).

Methodology:

  • Cell Culture Preparation:

    • Seed human embryonic lung (HEL) fibroblasts or a similar permissive cell line in 24- or 48-well plates.[4]

    • Allow cells to grow to confluence.

  • Drug Dilution Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or cell culture medium).

    • Perform a serial dilution of the drug in culture medium to create a range of concentrations (e.g., from 0.001 µM to 10 µM). Include a no-drug control.

  • Viral Infection:

    • Dilute the viral stock (both the test isolate and a known sensitive wild-type control) to a concentration that will produce a countable number of plaques (e.g., 20-50 PFU/well).

    • Remove the growth medium from the confluent cell monolayers and infect the cells with the diluted virus.

    • Allow the virus to adsorb for 1-2 hours at 37°C.

  • Drug Application and Incubation:

    • After adsorption, remove the viral inoculum.

    • Overlay the cells with a semi-solid medium (e.g., medium containing 0.5% methylcellulose) containing the prepared dilutions of this compound.

    • Incubate the plates at 37°C in a CO2 incubator for 5-7 days, or until plaques are clearly visible.

  • Plaque Visualization and Counting:

    • Remove the overlay medium.

    • Fix and stain the cells with a solution such as crystal violet in methanol.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque formation at each drug concentration relative to the no-drug control.

    • Plot the percentage of inhibition against the drug concentration and use regression analysis to determine the EC50 value.

    • A significant increase (e.g., >3-fold) in the EC50 of the test isolate compared to the wild-type control indicates resistance.

Troubleshooting Guide: Phenotypic Analysis
IssuePossible Cause(s)Recommended Solution(s)
No Plaques Form, Even in Control Wells 1. Viral stock has a low or no titer. 2. Cells were not healthy or confluent.1. Re-titer your viral stock before starting the assay. 2. Ensure you are using a healthy, low-passage cell line. Check for contamination.
Cell Monolayer Detaches 1. Drug or solvent (e.g., DMSO) toxicity at high concentrations. 2. Contamination.1. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%). Run a vehicle control. 2. Use sterile technique and check media for contamination.
Inconsistent Plaque Counts Between Replicate Wells 1. Inaccurate pipetting of virus or drug. 2. Uneven cell monolayer.1. Use calibrated pipettes and ensure thorough mixing of dilutions. 2. Ensure even cell seeding to achieve a uniform monolayer in all wells.
EC50 Value is Unexpectedly High for Wild-Type Control 1. Error in drug stock concentration calculation. 2. Drug degradation. 3. The "wild-type" virus is not truly sensitive.1. Re-calculate and prepare fresh drug dilutions from a new powder stock if possible. 2. Store drug stocks at the recommended temperature and protect from light. 3. Sequence the TK gene of your control virus to confirm it does not harbor resistance mutations.

Visualizations

Mechanism of this compound Action and Resistance

Sorivudine_Mechanism cluster_action Mechanism of Action cluster_resistance Mechanism of Resistance This compound This compound Mutated_TK Mutated Viral TK (e.g., Frameshift, Substitution) This compound->Mutated_TK Substrate? Viral_TK Viral Thymidine Kinase (TK) This compound->Viral_TK Substrate Sorivudine_MP This compound-MP Cellular_Kinases Cellular Kinases Sorivudine_MP->Cellular_Kinases Sorivudine_TP This compound-TP (Active Form) DNA_Polymerase Viral DNA Polymerase Sorivudine_TP->DNA_Polymerase Inhibits Chain_Termination Viral DNA Chain Termination DNA_Polymerase->Chain_Termination No_Phosphorylation No Phosphorylation Mutated_TK->No_Phosphorylation Fails to Phosphorylate Viral_TK->Sorivudine_MP Phosphorylates Cellular_Kinases->Sorivudine_TP

Caption: this compound's activation by viral TK and inhibition of DNA polymerase, contrasted with TK mutation-based resistance.

Workflow for Genotypic Resistance Testing

Genotypic_Workflow Sample 1. Clinical Sample (Vesicle Fluid, CSF, etc.) Extraction 2. Viral DNA Extraction Sample->Extraction PCR 3. PCR Amplification of TK Gene (ORF36) Extraction->PCR Purification 4. PCR Product Purification PCR->Purification Sequencing 5. Sanger Sequencing Purification->Sequencing Analysis 6. Sequence Analysis & Alignment Sequencing->Analysis Result 7. Identification of Resistance Mutations Analysis->Result WT_Ref Wild-Type VZV Reference Sequence WT_Ref->Analysis Compared to

Caption: Step-by-step workflow for identifying resistance mutations via gene sequencing.

Workflow for Phenotypic Resistance Assay

Phenotypic_Workflow Start Start Seed_Cells 1. Seed Permissive Cells (e.g., HEL Fibroblasts) Start->Seed_Cells Prepare_Drugs 2. Prepare Serial Dilutions of this compound Start->Prepare_Drugs Infect 3. Infect Cells with Viral Isolate & WT Control Seed_Cells->Infect Add_Drugs 4. Add Drug Dilutions & Semi-Solid Overlay Prepare_Drugs->Add_Drugs Infect->Add_Drugs Incubate 5. Incubate (5-7 days) Add_Drugs->Incubate Stain 6. Fix and Stain Plaques Incubate->Stain Count 7. Count Plaques Stain->Count Calculate 8. Calculate EC50 Value Count->Calculate Compare 9. Compare Isolate EC50 to Wild-Type EC50 Calculate->Compare

Caption: Workflow of a plaque reduction assay for determining drug susceptibility.

References

cross-resistance profile of Sorivudine with other antiviral nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cross-resistance profile of Sorivudine with other antiviral nucleosides.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and how does it relate to cross-resistance?

A1: this compound, a nucleoside analog, is a potent inhibitor of Varicella-Zoster Virus (VZV) and Herpes Simplex Virus Type 1 (HSV-1). Its antiviral activity is dependent on its phosphorylation by the virus-encoded thymidine (B127349) kinase (TK).[1] This initial phosphorylation step is crucial for its activation. Subsequently, cellular kinases convert the monophosphate form to the active triphosphate metabolite, which then inhibits the viral DNA polymerase.

Cross-resistance occurs with other nucleoside analogs that also require activation by the viral TK. If a virus develops resistance to one of these drugs through mutations in its TK gene (e.g., becoming TK-deficient or TK-altered), it will typically be resistant to other TK-dependent drugs, including this compound.[1]

Q2: My VZV/HSV-1 isolate is resistant to Acyclovir (B1169) (ACV). Will it also be resistant to this compound?

A2: It is highly likely. The most common mechanism of resistance to Acyclovir is the selection of viral mutants with a deficient or altered viral thymidine kinase (TK).[1] Since this compound's activation is also dependent on this viral TK, ACV-resistant strains with a compromised TK are expected to show cross-resistance to this compound.[1] However, the level of cross-resistance can vary. In rare cases, ACV resistance can be due to mutations in the viral DNA polymerase, which may or may not confer cross-resistance to this compound, depending on the specific mutation.

Q3: Are there antiviral nucleosides that are not expected to show cross-resistance with this compound?

A3: Yes. Antivirals that do not depend on the viral thymidine kinase for their activation are not expected to show cross-resistance with this compound in TK-deficient or TK-altered viral strains. Examples include:

  • Foscarnet (PFA): A pyrophosphate analog that directly inhibits the viral DNA polymerase.[1]

  • Cidofovir (HPMPC): An acyclic nucleoside phosphonate (B1237965) that is phosphorylated by cellular enzymes.[1]

Q4: How can I experimentally determine the cross-resistance profile of this compound in my lab?

A4: The most common method is to perform in vitro susceptibility testing using a plaque reduction assay or a yield reduction assay. This involves infecting a susceptible cell line with the viral isolate in the presence of serial dilutions of this compound and other antiviral agents. The concentration of the drug that inhibits viral plaque formation or viral yield by 50% (IC50 or EC50) is then determined. By comparing the IC50 values for a resistant strain to a wild-type, sensitive strain, the fold-resistance can be calculated, which quantifies the level of resistance. Detailed protocols are provided in the "Experimental Protocols" section of this guide.

Q5: What do I do if I suspect my viral isolate is resistant to this compound?

A5: If you observe a lack of efficacy of this compound in your experiments, it is recommended to:

  • Confirm the finding by repeating the in vitro susceptibility testing.

  • Perform genotypic analysis of the viral TK and DNA polymerase genes to identify any mutations known to confer resistance.

  • Test the isolate's susceptibility to antivirals with different mechanisms of action (e.g., foscarnet, cidofovir) to identify potential alternative treatments.

Data Presentation: Cross-Resistance Patterns

Resistant VZV Mutant Selected by: Expected Cross-Resistance to this compound? Rationale
Acyclovir (ACV)YesShared dependence on viral Thymidine Kinase (TK) for activation.[1]
Brivudine (BVDU)YesShared dependence on viral Thymidine Kinase (TK) for activation.[1]
Penciclovir (PCV)VariablePCV also requires viral TK. TK-deficient mutants will be cross-resistant. Some TK-altered mutants may show differential susceptibility.
Foscarnet (PFA)NoFoscarnet directly inhibits DNA polymerase and is TK-independent.[1]
Cidofovir (HPMPC)NoCidofovir is a nucleotide analog that bypasses the need for initial phosphorylation by viral TK.[1]

Experimental Protocols

1. Protocol for In Vitro Antiviral Susceptibility Testing by Plaque Reduction Assay (PRA)

This protocol outlines the steps to determine the 50% inhibitory concentration (IC50) of antiviral compounds against VZV.

Materials:

  • Human embryonic lung (HEL) fibroblasts or other VZV-susceptible cell lines

  • Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)

  • VZV-infected cells (wild-type and suspected resistant strains)

  • Antiviral agents (this compound, Acyclovir, etc.) dissolved in an appropriate solvent (e.g., DMSO or water) and diluted to working concentrations.

  • Overlay medium (e.g., culture medium with 0.5% methylcellulose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed HEL fibroblasts into 6-well or 12-well plates and grow to confluence.

  • Virus Inoculation: Prepare a standardized inoculum of VZV-infected cells. Infect the confluent cell monolayers with approximately 50-100 plaque-forming units (PFU) per well.

  • Drug Application: After a 2-hour adsorption period, remove the viral inoculum and wash the cell monolayers. Add the overlay medium containing serial dilutions of the antiviral drugs. Include a "no drug" control.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days, or until plaques are clearly visible in the control wells.

  • Plaque Staining and Counting: Aspirate the overlay medium and fix the cells with methanol. Stain the cell monolayers with crystal violet solution. Wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • IC50 Determination: Calculate the percentage of plaque inhibition for each drug concentration relative to the "no drug" control. The IC50 is the drug concentration that reduces the number of plaques by 50%. This can be determined by plotting the percentage of inhibition against the drug concentration and using regression analysis.

  • Fold-Resistance Calculation: The fold-resistance is calculated by dividing the IC50 of the resistant virus by the IC50 of the wild-type virus.

2. Protocol for Biochemical Assay of Viral Thymidine Kinase (TK) Activity

This assay measures the ability of the viral TK to phosphorylate a substrate, which can help to characterize the phenotype of a resistant virus.

Materials:

  • Cell-free extracts from virus-infected cells

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.8, 5 mM MgCl2, 5 mM ATP)

  • Radiolabeled substrate (e.g., [3H]-thymidine or [3H]-acyclovir)

  • DEAE-cellulose filter discs

  • Scintillation fluid and counter

Procedure:

  • Enzyme Preparation: Prepare cell-free extracts from cells infected with either the wild-type or the suspected resistant virus.

  • Reaction Setup: In a microcentrifuge tube, combine the cell-free extract with the reaction buffer and the radiolabeled substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stopping the Reaction: Stop the reaction by spotting an aliquot of the mixture onto a DEAE-cellulose filter disc.

  • Washing: Wash the filter discs extensively with ethanol (B145695) and then with water to remove the unphosphorylated substrate. The phosphorylated product will remain bound to the disc.

  • Quantification: Place the dried filter disc in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Compare the amount of phosphorylated product generated by the extract from the resistant virus to that of the wild-type virus to determine the relative TK activity.

Visualizations

G cluster_activation Antiviral Activation Pathway cluster_resistance Mechanism of Cross-Resistance This compound This compound (Prodrug) Sorivudine_MP This compound Monophosphate This compound->Sorivudine_MP Viral Thymidine Kinase (TK) ACV Acyclovir (Prodrug) ACV_MP Acyclovir Monophosphate ACV->ACV_MP Viral Thymidine Kinase (TK) Active_TP Active Triphosphate Metabolite Sorivudine_MP->Active_TP Cellular Kinases ACV_MP->Active_TP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase Active_TP->Viral_DNA_Polymerase Inhibition TK_Mutation Mutation in Viral TK Gene TK_Deficient TK-Deficient or TK-Altered Enzyme TK_Mutation->TK_Deficient No_Activation No Phosphorylation of This compound or Acyclovir TK_Deficient->No_Activation

Caption: Mechanism of action for this compound and Acyclovir and the basis of cross-resistance.

G start Start: Suspected Resistant Viral Isolate pra Perform Plaque Reduction Assay (PRA) start->pra genotype Sequence Viral TK and DNA Polymerase Genes start->genotype ic50 Determine IC50 values for this compound & other nucleoside analogs pra->ic50 compare Compare IC50s to Wild-Type Virus ic50->compare fold_resistance Calculate Fold-Resistance compare->fold_resistance end End: Characterized Cross-Resistance Profile fold_resistance->end analyze Analyze for Resistance Mutations genotype->analyze analyze->end

Caption: Experimental workflow for determining the cross-resistance profile of a viral isolate.

References

Technical Support Center: Managing Adverse Events in Sorivudine Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on identifying, managing, and mitigating adverse events during clinical trials involving Sorivudine. Particular emphasis is placed on the critical and potentially fatal drug-drug interaction with 5-fluorouracil (B62378) (5-FU) and its prodrugs.

Frequently Asked Questions (FAQs)

Q1: What is the most critical adverse event associated with this compound?

A1: The most severe adverse event is a potentially fatal drug-drug interaction with 5-fluorouracil (5-FU) and its prodrugs (e.g., Tegafur).[1][2][3] Co-administration of this compound and 5-FU can lead to a rapid and massive accumulation of 5-FU, resulting in severe hematological and gastrointestinal toxicity, which has been fatal in some cases.[1][2][3]

Q2: What is the mechanism behind the this compound-5-FU interaction?

A2: this compound itself is not the direct inhibitor. Its metabolite, bromovinyluracil (BVU), irreversibly inhibits the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD).[1] DPD is the rate-limiting enzyme in the catabolism of 5-FU.[1] By inhibiting DPD, BVU prevents the breakdown of 5-FU, leading to toxic plasma concentrations.[1]

Q3: What are the clinical signs and symptoms of this compound-5-FU toxicity?

A3: The clinical presentation of this drug interaction is consistent with severe 5-FU toxicity and includes:

  • Hematological: Severe bone marrow suppression, leading to marked decreases in white blood cells and platelets.[2][3]

  • Gastrointestinal: Severe diarrhea (often with bloody flux) and marked atrophy of the intestinal membrane mucosa.[2][3]

  • General: Severe anorexia.[2][3]

Q4: What are the common adverse events of this compound when administered alone?

A4: In clinical trials where this compound was administered without 5-FU, it was generally well-tolerated.[4] The adverse event profile was comparable to that of acyclovir (B1169).[4][5] The most commonly reported adverse events were nausea or vomiting, dizziness, and headache.[5]

Q5: How should patients be screened before entering a this compound clinical trial?

A5: Rigorous screening is paramount. All potential trial participants must be explicitly questioned about their current and recent use of any medications, with a specific focus on chemotherapeutic agents. A comprehensive list of 5-FU and its prodrugs should be used as a checklist during the screening process.

Troubleshooting Guides

Issue 1: Suspected Co-administration of this compound and a 5-FU Agent

Symptoms: Patient develops severe diarrhea, stomatitis, and/or signs of myelosuppression (e.g., fever, signs of infection, unusual bleeding or bruising).

Immediate Actions:

  • Discontinue this compound Immediately: This is the most critical first step.

  • Confirm 5-FU Agent Co-administration: Verify all medications the patient has been taking.

  • Hospitalization: The patient should be hospitalized for intensive monitoring and supportive care.

  • Supportive Care:

    • Hematological: Transfusion of blood products (packed red blood cells, platelets) as needed. Administration of granulocyte colony-stimulating factor (G-CSF) may be considered in cases of severe neutropenia.

    • Gastrointestinal: Aggressive fluid and electrolyte replacement. Antidiarrheal agents may be used with caution. Nutritional support is crucial.

    • Infection Prophylaxis/Treatment: Broad-spectrum antibiotics should be initiated at the first sign of infection or as prophylaxis in severe neutropenia.

Issue 2: Management of Common Adverse Events (this compound Monotherapy)

Symptoms: Patient reports nausea, vomiting, dizziness, or headache.

Management:

  • Nausea/Vomiting:

    • Administer this compound with food to minimize gastrointestinal upset.

    • Consider prophylactic antiemetics for patients with a history of medication-induced nausea.

  • Dizziness:

    • Advise patients to avoid operating heavy machinery or driving until the dizziness subsides.

    • Ensure adequate hydration.

  • Headache:

    • Mild analgesics (e.g., acetaminophen) may be administered.

    • Rule out other causes of headache.

Data Presentation

Table 1: Incidence of Deaths in Patients Co-administered this compound and 5-FU Prodrugs in Japan

Time PeriodNumber of Cases of Severe ToxicityNumber of DeathsReference(s)
Pre-marketing33[1]
Post-marketing (1993)2316[1]

Table 2: Clinical Adverse Events in a Randomized, Controlled Trial of this compound vs. Acyclovir for Herpes Zoster in HIV-Infected Patients

Adverse EventThis compound Group (n=85)Acyclovir Group (n=85)
Nausea or VomitingNot specifiedNot specified
DizzinessNot specifiedNot specified
HeadacheNot specifiedNot specified
Rash10
Elevated Lactate Dehydrogenase10
Anxiety or Confusion02
Elevated Hepatic Enzymes01

Note: The study concluded that the overall adverse event profiles were not different between the two groups.[5]

Experimental Protocols

Protocol 1: Monitoring for Adverse Events in this compound Clinical Trials
  • Screening:

    • Obtain a complete medication history, with an emphasis on excluding any current or recent use of 5-fluorouracil or its prodrugs.

    • Perform baseline laboratory tests, including a complete blood count (CBC) with differential, and liver function tests (LFTs).

  • On-Study Monitoring:

    • Weekly:

      • Administer a standardized questionnaire to assess for common adverse events (nausea, vomiting, dizziness, headache) and symptoms of 5-FU toxicity (diarrhea, stomatitis, fever, bleeding).

      • Perform a CBC with differential to monitor for hematological toxicity.

    • Bi-weekly:

      • Perform LFTs to monitor for hepatotoxicity.

    • As needed:

      • Investigate any new or worsening symptoms promptly.

  • Post-Treatment Follow-up:

    • Continue monitoring for adverse events for at least two weeks after the last dose of this compound, as the inhibitory effect on DPD can persist.[1]

Protocol 2: Management of Suspected this compound-5-FU Interaction
  • Immediate Discontinuation: Stop this compound administration immediately.

  • Hospitalization and Consultation: Hospitalize the patient and consult with an oncologist and/or a specialist in clinical toxicology.

  • Laboratory Monitoring:

    • Daily CBC with differential.

    • Daily monitoring of electrolytes, renal function, and liver function.

    • If possible, measure plasma 5-FU levels.

  • Supportive Care:

    • Hematopoietic Support:

      • Administer G-CSF for severe neutropenia.

      • Provide platelet and red blood cell transfusions as indicated.

    • Gastrointestinal Support:

      • Provide aggressive intravenous hydration and electrolyte correction.

      • Initiate total parenteral nutrition if necessary.

    • Infection Management:

      • Administer broad-spectrum antibiotics for febrile neutropenia.

      • Implement infection control measures.

Mandatory Visualizations

Sorivudine_5FU_Interaction cluster_this compound This compound Metabolism cluster_5fu 5-FU Metabolism cluster_toxicity Toxicity This compound This compound BVU Bromovinyluracil (BVU) (Metabolite) This compound->BVU Metabolism DPD Dihydropyrimidine Dehydrogenase (DPD) BVU->DPD Irreversible Inhibition Inactive_Metabolites Inactive Metabolites DPD->Inactive_Metabolites FU 5-Fluorouracil (5-FU) FU->DPD Catabolism Toxicity Increased 5-FU Levels -> Severe Toxicity FU->Toxicity

Caption: Signaling pathway of the this compound and 5-FU drug interaction.

Adverse_Event_Workflow Start Patient in this compound Clinical Trial Screening Thorough Medication History (Exclude 5-FU) Start->Screening Monitoring Regular Monitoring (Symptoms, CBC, LFTs) Screening->Monitoring AdverseEvent Adverse Event Identified Monitoring->AdverseEvent SevereAE Severe Adverse Event? (e.g., signs of 5-FU toxicity) AdverseEvent->SevereAE MildAE Mild/Moderate AE (e.g., nausea, headache) SevereAE->MildAE No Stopthis compound Discontinue this compound Immediately SevereAE->Stopthis compound Yes SymptomaticTx Symptomatic Treatment MildAE->SymptomaticTx ContinueTrial Continue Trial with Close Monitoring SymptomaticTx->ContinueTrial ContinueTrial->Monitoring Hospitalize Hospitalize and Provide Supportive Care Stopthis compound->Hospitalize Report Report to IRB/Sponsor Hospitalize->Report

Caption: Experimental workflow for managing adverse events in this compound clinical trials.

References

impact of gut flora on Sorivudine metabolism to bromovinyluracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the impact of gut flora on the metabolism of Sorivudine (B1681958) to its potent metabolite, (E)-5-(2-bromovinyl)uracil (BVU).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the drug-drug interaction between this compound and 5-fluorouracil (B62378) (5-FU)?

A: The interaction is a critical, microbiome-mediated event. This compound itself does not directly interact with 5-FU's metabolic pathway.[1] Instead, gut bacteria metabolize the orally administered this compound into bromovinyluracil (BVU).[2][3] This metabolite, BVU, is absorbed into circulation and acts as a potent, irreversible inhibitor of the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD).[4][5] DPD is the primary, rate-limiting enzyme responsible for the catabolism and detoxification of more than 85% of administered 5-FU.[4][6] By inhibiting DPD, BVU causes a massive and rapid accumulation of 5-FU to toxic levels, leading to severe adverse effects.[7][8][9]

Q2: Which specific microorganisms are responsible for converting this compound to BVU?

A: The conversion is primarily carried out by anaerobic bacteria residing in the large intestine and cecum.[10] The key enzyme responsible for this hydrolysis is pyrimidine (B1678525) nucleoside phosphorylase.[2] Studies have identified several species within the Bacteroides genus as having high activity in this conversion, including B. vulgatus, B. thetaiotaomicron, B. fragilis, B. uniformis, and B. eggerthii, which are dominant members of the human intestinal microflora.[10][11]

Q3: How exactly does bromovinyluracil (BVU) inhibit the dihydropyrimidine dehydrogenase (DPD) enzyme?

A: BVU acts as a mechanism-based inactivator, or "suicide inhibitor," of DPD.[1][7] The process is dependent on the presence of the cofactor NADPH.[1] In the presence of NADPH, DPD reduces BVU, transforming it into a reactive intermediate.[7] This reactive form then covalently binds to a cysteine residue (Cys671) in the active site of the human DPD enzyme.[12] This permanent, covalent bond results in the rapid and irreversible inactivation of the enzyme, preventing it from metabolizing its natural substrates (uracil, thymine) and the drug 5-FU.[1][12]

Q4: What are the clinical consequences and symptoms of the this compound-5-FU interaction?

A: The clinical consequences are severe and can be fatal. The interaction was first identified in Japan following post-marketing reports where co-administration of this compound and 5-FU prodrugs led to 16 deaths.[4][5] The resulting accumulation of 5-FU leads to profound toxicity, manifesting as severe bone marrow suppression (marked decreases in white blood cells and platelets), severe gastrointestinal damage (atrophy of intestinal mucosa, diarrhea with bloody flux), and severe anorexia.[7][8][13] These symptoms appeared rapidly, and in animal studies, co-administration led to death within 10 days.[7][13]

Troubleshooting Experimental Issues

Problem: I am observing inconsistent or no production of BVU in my in vitro fecal fermentation experiments.

  • Possible Cause 1: Oxygen Exposure. The primary bacteria responsible for the conversion are strict anaerobes (Bacteroides spp.).[10] Any oxygen contamination in your incubation setup can inhibit their growth and metabolic activity.

    • Solution: Ensure all media and reagents are pre-reduced and that experiments are conducted under strictly anaerobic conditions, preferably within an anaerobic chamber.

  • Possible Cause 2: Sample Variability. The composition of gut microbiota varies significantly between individuals.[14] A fecal sample from a donor with a low abundance of Bacteroides or other relevant species may yield low conversion rates.

    • Solution: If possible, screen multiple donor samples or use pooled fecal samples to normalize for inter-individual variation. Alternatively, use pure cultures of known metabolizing strains like Bacteroides thetaiotaomicron as a positive control.[11]

Problem: My animal models (rats/mice) show low serum levels of BVU after oral this compound administration.

  • Possible Cause 1: Altered Gut Microbiome. The animals may have a gut microbial composition that is inefficient at metabolizing this compound. This can be due to diet, vendor source, or prior exposure to antibiotics.

    • Solution: Use conventional animals with a confirmed, complex microbiota. Compare results against germ-free animals, which should produce negligible BVU, to confirm the microbiome's role.[15] Administering antibiotics that target anaerobes (like metronidazole) should also significantly reduce BVU formation, serving as a negative control.[10]

  • Possible Cause 2: Pharmacokinetic Issues. The dosage or formulation of this compound may not be optimal for absorption and delivery to the lower gut where the relevant bacteria reside.

    • Solution: Review literature for established dosing regimens in your specific animal model.[7][13] Ensure the oral gavage technique is correct and measure this compound, in addition to BVU, in plasma and feces to track its passage and conversion.

Quantitative Data Summary

The following table summarizes the key findings from a study investigating the contribution of gut microflora to BVU production in rats by using various antibiotic treatments. This data clearly demonstrates that anaerobic bacteria are essential for the metabolic conversion.

Treatment GroupPrimary Effect on MicrobiotaResulting Serum BVU Concentration (Relative to Control)Reference
Control (No Antibiotics) Normal aerobic and anaerobic populationsNormal[10]
Ampicillin Decreased both aerobes and anaerobesVery Low[10]
Metronidazole Selectively decreased anaerobesVery Low[10]
Kanamycin Selectively decreased aerobesHigher than Control[10]
Bacitracin + Neomycin + Streptomycin Decreased both aerobes and anaerobesVery Low[10]

Visualizations

SorivudineMetabolism cluster_gut Intestinal Lumen (Gut Flora) cluster_host Host System (Liver) SRV This compound (SRV) BVU Bromovinyluracil (BVU) SRV->BVU Metabolism BVU_abs BVU (Absorbed) BVU->BVU_abs Absorption Flora Gut Flora (Bacteroides spp.) Enzyme Pyrimidine Nucleoside Phosphorylase DPD DPD Enzyme (Dihydropyrimidine Dehydrogenase) Inactive Inactive Metabolites (e.g., 5-FUH2) DPD->Inactive Detoxification FU 5-Fluorouracil (5-FU) FU->DPD Catabolism Toxic Toxic Anabolites (FdUMP, FUTP) FU->Toxic Anabolism BVU_abs->DPD Irreversible Inhibition ExperimentalWorkflow cluster_setup Experimental Setup cluster_execution Execution & Collection cluster_analysis Analysis A1 Animal Model Selection (Conventional vs. Germ-Free Mice) A2 Establish Treatment Groups 1. Vehicle 2. This compound Alone 3. 5-FU Prodrug Alone 4. This compound + 5-FU Prodrug A1->A2 B1 Daily Oral Administration A2->B1 B2 Monitor for Toxicity (Weight loss, behavior) B1->B2 B3 Timed Sample Collection (Blood, Feces, Liver, Intestine) B2->B3 C1 Metabolite Quantification (HPLC or LC-MS) Plasma/Tissue levels of SRV, BVU, and 5-FU B3->C1 C2 Enzyme Activity Assay Measure DPD activity in liver tissue homogenates B3->C2 C3 Microbiome Analysis (16S rRNA sequencing) Fecal sample characterization B3->C3 D1 Data Interpretation Correlate metabolite levels, DPD activity, and toxicity C1->D1 C2->D1 C3->D1

References

Validation & Comparative

Sorivudine vs. Acyclovir for Herpes Zoster in HIV-Infected Patients: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of sorivudine (B1681958) and acyclovir (B1169) for the treatment of herpes zoster (shingles) in patients infected with HIV. The information is based on data from key clinical trials, focusing on efficacy, safety, and mechanisms of action to support research and development in antiviral therapies.

Efficacy Data

Two major randomized, controlled clinical trials have compared the efficacy of oral this compound and oral acyclovir in HIV-infected patients with dermatomal herpes zoster. The primary endpoints in these studies were related to the timeline of cutaneous healing. The quantitative outcomes are summarized below.

Efficacy EndpointThis compoundAcyclovirp-valueStudy
Median Time to Cessation of New Vesicle Formation 3 days4 days0.07Gnann et al., 1998[1][2]
3.0 days4.0 days0.0001Bodsworth et al., 1997[3][4]
Median Time to Total Lesion Crusting 7 days8 days0.02Gnann et al., 1998[1][2]
8 days9 days<0.05Bodsworth et al., 1997[3]
Median Time to 100% Healing 21 days21 daysNot SignificantBodsworth et al., 1997[3]

In a multivariate analysis from one study, this compound was found to be superior to acyclovir in reducing the time to cessation of new vesicle formation (Relative Risk [RR] = 1.54) and time to total lesion crusting (RR = 1.48)[1][2]. Another study also reported a significantly shorter period of new vesicle formation with this compound treatment[3][4].

Safety and Tolerability

Both this compound and acyclovir were generally well-tolerated in the clinical trials involving HIV-infected patients. The incidence of adverse events was comparable between the two treatment groups.

Adverse Event CategoryThis compound (n=69)Acyclovir (n=67)
Any Adverse Event 58%52%
Dyspepsia/Heartburn Lower incidenceMore common

Data from Bodsworth et al., 1997[3]

It is crucial to note a significant drug interaction with this compound. The administration of this compound with 5-fluorouracil (B62378) (5-FU) is contraindicated. This compound inhibits dihydropyrimidine (B8664642) dehydrogenase (DPD), an enzyme essential for the metabolism of 5-FU, which can lead to toxic accumulation of 5-FU and potentially fatal outcomes[5].

Mechanism of Action

Both this compound and acyclovir are nucleoside analogs that target viral DNA synthesis. Their activation is dependent on the viral enzyme, thymidine (B127349) kinase (TK), which makes them highly selective for virus-infected cells.

Acyclovir, a guanosine (B1672433) analog, is converted to acyclovir monophosphate by the viral TK.[6][7][8][9] Cellular enzymes then further phosphorylate it to the active acyclovir triphosphate.[6][7] This active form inhibits the viral DNA polymerase and is incorporated into the viral DNA, causing chain termination and halting replication.[6][9]

This compound is also phosphorylated by viral TK. It is a highly potent inhibitor of varicella-zoster virus (VZV) replication[10][11].

Below is a diagram illustrating the general signaling pathway for the activation and action of these antiviral drugs.

Antiviral Mechanism of Action cluster_virus_infected_cell VZV-Infected Host Cell This compound This compound Viral Thymidine Kinase (TK) Viral Thymidine Kinase (TK) This compound->Viral Thymidine Kinase (TK) Phosphorylation Acyclovir Acyclovir Acyclovir->Viral Thymidine Kinase (TK) Phosphorylation This compound Monophosphate This compound Monophosphate Viral Thymidine Kinase (TK)->this compound Monophosphate Acyclovir Monophosphate Acyclovir Monophosphate Viral Thymidine Kinase (TK)->Acyclovir Monophosphate Host Cell Kinases Host Cell Kinases This compound Monophosphate->Host Cell Kinases Phosphorylation Acyclovir Monophosphate->Host Cell Kinases Phosphorylation This compound Triphosphate This compound Triphosphate Host Cell Kinases->this compound Triphosphate Acyclovir Triphosphate Acyclovir Triphosphate Host Cell Kinases->Acyclovir Triphosphate Viral DNA Polymerase Viral DNA Polymerase This compound Triphosphate->Viral DNA Polymerase Inhibits Acyclovir Triphosphate->Viral DNA Polymerase Inhibits & Incorporates Inhibition of DNA Synthesis Inhibition of DNA Synthesis Viral DNA Polymerase->Inhibition of DNA Synthesis Chain Termination Chain Termination Viral DNA Polymerase->Chain Termination

Caption: Activation pathway of this compound and acyclovir.

Experimental Protocols

The pivotal clinical trials comparing this compound and acyclovir in HIV-infected patients followed a similar methodology.

Study Design: The studies were randomized, double-blind, placebo-controlled, multicenter clinical trials[1][3].

Patient Population: HIV-seropositive adults with a clinical diagnosis of localized herpes zoster, with the rash present for less than 72 hours, were enrolled[1][3].

Treatment Regimen:

  • This compound group: 40 mg of this compound orally once daily, plus a placebo matching the acyclovir dosing schedule[1][3].

  • Acyclovir group: 800 mg of acyclovir orally five times daily, plus a placebo matching the this compound dosing schedule[1][3].

  • Duration of therapy: 7 to 10 days[1][3].

Monitoring and Endpoints: Patients were assessed daily to document cutaneous healing events (cessation of new vesicle formation, total crusting, full healing), pain, and any adverse events. The primary efficacy endpoint was typically the time to the cessation of new vesicle formation[1][3].

The general workflow of these clinical trials is depicted in the following diagram.

Clinical Trial Workflow Patient Screening Patient Screening Eligibility Criteria Met Eligibility Criteria Met Patient Screening->Eligibility Criteria Met Randomization Randomization Eligibility Criteria Met->Randomization Yes Exclusion Exclusion Eligibility Criteria Met->Exclusion No This compound Arm This compound Arm Randomization->this compound Arm Acyclovir Arm Acyclovir Arm Randomization->Acyclovir Arm Daily Assessments Daily Assessments This compound Arm->Daily Assessments Acyclovir Arm->Daily Assessments Follow-up Follow-up Daily Assessments->Follow-up Data Analysis Data Analysis Follow-up->Data Analysis

Caption: General workflow of the comparative clinical trials.

References

A Comparative Guide to the Efficacy of Sorivudine and Brivudine for Varicella-Zoster Virus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral agents Sorivudine (B1681958) and Brivudine in the context of Varicella-Zoster Virus (VZV) infections. This document synthesizes available experimental data to evaluate their comparative efficacy, mechanisms of action, and key characteristics.

This compound and Brivudine are potent nucleoside analogs that have demonstrated significant antiviral activity against VZV, the causative agent of chickenpox and shingles. Both drugs are structurally similar to thymidine (B127349) and share a common mechanism of action, which involves the inhibition of viral DNA replication.[1] Their high potency allows for a convenient once-daily dosing regimen, a significant advantage over other antiviral treatments like acyclovir (B1169) that require multiple daily doses.[2][3]

Quantitative Data Summary

The in vitro potency of this compound and Brivudine against VZV has been evaluated in numerous studies. The following tables summarize the 50% effective concentration (EC50) values, which represent the drug concentration required to inhibit viral replication by 50%. Lower EC50 values are indicative of higher antiviral potency.

Table 1: In Vitro Efficacy (EC50) of this compound and Brivudine against VZV Clinical Isolates

Antiviral AgentMean EC50 (µM)Cell Line
This compound (BVaraU)0.00043 ± 0.00039HEL cells
Brivudine (BVDU)0.0098 ± 0.0040HEL cells
Acyclovir (ACV)3.38 ± 1.87HEL cells

Data synthesized from a study on the susceptibilities of various VZV clinical isolates.[4]

Table 2: Comparative Characteristics of this compound and Brivudine

CharacteristicThis compoundBrivudine
Chemical Name 1-β-D-arabinofuranosyl-5-[(E)-2-bromovinyl]pyrimidine-2,4(1H,3H)-dione(E)-5-(2-bromovinyl)-2'-deoxyuridine
Sugar Moiety Arabinofuranosyl2'-deoxyribose
Mechanism of Action Inhibition of viral DNA polymerase[5]Inhibition of viral DNA polymerase
Key Metabolite Bromovinyluracil (BVU)Bromovinyluracil (BVU)
Drug Interactions Potentially fatal interaction with 5-fluorouracil (B62378) (5-FU) and its prodrugs due to BVU-mediated inhibition of dihydropyrimidine (B8664642) dehydrogenase (DPD).[6]Potentially fatal interaction with 5-fluorouracil (5-FU) and its prodrugs due to BVU-mediated inhibition of dihydropyrimidine dehydrogenase (DPD).[2][7]
Clinical Use Was licensed in Japan for the treatment of herpes zoster but was withdrawn due to the severe drug interaction with 5-FU.[6]Approved in several European countries for the treatment of herpes zoster.[2] Not approved in the USA or Canada.[2]

Mechanism of Action

Both this compound and Brivudine are prodrugs that require activation by viral thymidine kinase (TK), an enzyme present in VZV-infected cells but not in uninfected host cells. This selective activation contributes to their high specificity and low toxicity. Once activated, they are converted to their triphosphate forms, which act as competitive inhibitors of the viral DNA polymerase, ultimately leading to the termination of viral DNA synthesis.

G cluster_cell VZV-Infected Host Cell Drug This compound / Brivudine Drug_MP Drug-Monophosphate Drug->Drug_MP Viral Thymidine Kinase (TK) Drug_DP Drug-Diphosphate Drug_MP->Drug_DP Viral TK / Cellular Kinases Drug_TP Drug-Triphosphate (Active Form) Drug_DP->Drug_TP Cellular Kinases Viral_DNA_Polymerase VZV DNA Polymerase Drug_TP->Viral_DNA_Polymerase Competitive Inhibition Viral_DNA_Replication Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA_Replication Inhibition Inhibition Viral_DNA_Polymerase->Inhibition

Caption: Shared mechanism of action for this compound and Brivudine.

Experimental Protocols

The in vitro efficacy of antiviral compounds against VZV is commonly determined using a plaque reduction assay.

Plaque Reduction Assay Protocol

This assay measures the ability of a drug to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

  • Cell Culture: A monolayer of susceptible cells, such as human embryonic lung (HEL) fibroblasts, is prepared in multi-well plates.

  • Virus Inoculation: The cell monolayers are infected with a standardized amount of VZV.

  • Drug Application: Serial dilutions of the antiviral drug (this compound or Brivudine) are added to the infected cell cultures. A control group with no drug is also included.

  • Incubation: The plates are incubated for a period of 5 to 7 days to allow for the formation of viral plaques.[8]

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained with a dye, such as crystal violet, which stains living cells. Viral plaques appear as clear, unstained areas. The number of plaques in each well is then counted.

  • Data Analysis: The EC50 value is calculated as the drug concentration that reduces the number of viral plaques by 50% compared to the untreated control.

G A Prepare monolayer of susceptible cells (e.g., HEL fibroblasts) B Infect cells with VZV A->B C Add serial dilutions of antiviral drug B->C D Incubate for 5-7 days C->D E Fix and stain cells to visualize plaques D->E F Count plaques and calculate EC50 E->F

Caption: Experimental workflow for a VZV plaque reduction assay.

In Vivo and Clinical Efficacy

Clinical trials have primarily compared each drug against acyclovir. In a study with HIV-infected patients with herpes zoster, this compound was found to be superior to acyclovir in accelerating cutaneous healing.[5][11] Similarly, studies have shown Brivudine to be more effective than acyclovir in treating herpes zoster. A meta-analysis of several studies concluded that Brivudine is effective for treating herpes zoster and may reduce the incidence of postherpetic neuralgia.

Conclusion

Both this compound and Brivudine are highly potent inhibitors of VZV replication in vitro, with this compound demonstrating greater potency in direct comparative studies.[4] They share a common and highly specific mechanism of action, as well as a critical and potentially lethal drug interaction with 5-fluorouracil and its prodrugs.[2][6] While clinical data indicates that both drugs are effective in treating herpes zoster, the severe drug interaction has significantly limited the clinical use of this compound. Brivudine is approved for use in several countries, offering a convenient and effective treatment option for shingles. Further direct comparative studies, particularly in vivo and in clinical settings, would be beneficial for a more complete understanding of their relative therapeutic potential.

References

Sorivudine Demonstrates Potent In Vitro Activity Against Clinical Varicella-Zoster Virus Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a comparative analysis of antiviral agents, Sorivudine has demonstrated superior in vitro potency against clinical isolates of Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles. The findings, which consolidate data from multiple virological studies, position this compound as a highly effective inhibitor of VZV replication, outperforming established antivirals such as Acyclovir and Penciclovir in laboratory settings.

This compound, a nucleoside analog, exhibits its potent antiviral effect through a targeted mechanism of action that is dependent on the virus's own enzymes for activation. This selective activation contributes to its high therapeutic index. The comparative efficacy, measured by the 50% effective concentration (EC₅₀), underscores this compound's potential in the landscape of VZV treatment.

Comparative In Vitro Efficacy of Antiviral Agents Against Clinical VZV Isolates

The following table summarizes the mean 50% effective concentrations (EC₅₀) of this compound and other antiviral compounds required to inhibit the replication of wild-type clinical VZV isolates. Data is derived from plaque reduction assays performed in human embryonic lung (HEL) cell cultures.

Antiviral AgentMean EC₅₀ (µM) ± SD
This compound (BVaraU) 0.00043 ± 0.00039
Brivudine (BVDU)0.0098 ± 0.0040
Acyclovir (ACV)3.38 ± 1.87
Penciclovir (PCV)3.34 ± 1.20
Foscarnet (PFA)84.4 ± 13.6

Data represents the mean and standard deviation from experiments conducted on 17 clinical VZV isolates. A lower EC₅₀ value indicates higher antiviral potency.[1]

The data clearly indicates that this compound is several orders of magnitude more potent than Acyclovir and Penciclovir, with an average EC₅₀ in the nanomolar range. Specifically, this compound was found to be approximately 7,800-fold more potent than Acyclovir and 7,700-fold more potent than Penciclovir against the tested clinical VZV isolates.[1]

Mechanism of Action: Selective Viral Enzyme Activation

This compound's potent and selective anti-VZV activity is attributed to its efficient phosphorylation by the virus-encoded thymidine (B127349) kinase (TK).[1][2] This initial phosphorylation step is crucial for its activation. Once converted to its monophosphate form by the viral TK, cellular enzymes further phosphorylate it to the active triphosphate form. This compound triphosphate then acts as a competitive inhibitor of the VZV DNA polymerase, effectively halting viral DNA replication.[3] This dependence on the viral TK for activation ensures that the drug is primarily active in VZV-infected cells, minimizing effects on uninfected host cells.

G Mechanism of Action of this compound cluster_cell Infected Host Cell This compound This compound Sorivudine_MP This compound Monophosphate This compound->Sorivudine_MP VZV Thymidine Kinase Sorivudine_DP This compound Diphosphate Sorivudine_MP->Sorivudine_DP Cellular Kinases Sorivudine_TP This compound Triphosphate Sorivudine_DP->Sorivudine_TP Cellular Kinases VZV_DNA_Polymerase VZV DNA Polymerase Sorivudine_TP->VZV_DNA_Polymerase Competitive Inhibition Inhibition Inhibition Viral_DNA_Replication Viral DNA Replication VZV_DNA_Polymerase->Viral_DNA_Replication Inhibition->Viral_DNA_Replication

Caption: Mechanism of action for this compound.

Experimental Protocols

The in vitro antiviral activity of this compound and comparator compounds against clinical VZV isolates was determined using a plaque reduction assay.

1. Cell and Virus Culture:

  • Cells: Human embryonic lung (HEL) fibroblasts were used for the propagation of VZV and for conducting the antiviral assays.

  • Viruses: Low-passage clinical isolates of VZV were obtained from the skin lesions of patients with varicella or zoster who had not received prior antiviral treatment.

2. Plaque Reduction Assay:

  • Confluent monolayers of HEL cells were prepared in 96-well microtiter plates.

  • The cells were infected with a standardized amount of cell-associated VZV (e.g., 20 plaque-forming units per well).

  • After a 2-hour incubation period to allow for viral adsorption, the virus inoculum was removed.

  • The cell monolayers were then overlaid with medium containing serial dilutions of the antiviral compounds being tested. Each dilution was tested in duplicate.

  • The plates were incubated for 5 days to allow for the formation of viral plaques.

  • Following incubation, the cells were fixed and stained with a solution such as Giemsa or crystal violet.

  • Viral plaques, which appear as clear zones against the stained cell monolayer, were counted for each drug concentration.

3. Data Analysis:

  • The EC₅₀ was calculated as the concentration of the antiviral drug that resulted in a 50% reduction in the number of viral plaques compared to the untreated virus control wells.

G VZV Plaque Reduction Assay Workflow cluster_workflow Experimental Workflow start Start: Confluent HEL cells in 96-well plate infect Infect cells with clinical VZV isolate start->infect incubate1 Incubate for 2 hours (viral adsorption) infect->incubate1 remove_inoculum Remove virus inoculum incubate1->remove_inoculum add_drug Add media with serial dilutions of antiviral drugs remove_inoculum->add_drug incubate2 Incubate for 5 days (plaque formation) add_drug->incubate2 fix_stain Fix and stain cells (e.g., Giemsa) incubate2->fix_stain count_plaques Count viral plaques fix_stain->count_plaques calculate_ec50 Calculate EC50 values count_plaques->calculate_ec50

References

A Comparative Analysis of Sorivudine and Famciclovir in Mitigating Postherpetic Neuralgia

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the antiviral agents sorivudine (B1681958) and famciclovir (B1672041), with a specific focus on their efficacy in reducing the incidence of postherpetic neuralgia (PHN), a common and often debilitating complication of herpes zoster (shingles). This document is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

While direct head-to-head clinical trials comparing this compound and famciclovir for the prevention of postherpetic neuralgia (PHN) are limited, a comprehensive analysis can be formulated by examining studies of each drug and through comparative trials with structurally similar compounds. The available data suggests that both this compound and famciclovir are effective in managing acute herpes zoster and reducing the subsequent risk of PHN. A pivotal study comparing brivudine (B1684500), a nucleoside analog structurally and functionally similar to this compound, with famciclovir provides the most direct comparative insights currently available. This large-scale, randomized, double-blind, multinational trial demonstrated the equivalence of brivudine and famciclovir in preventing PHN.

Mechanism of Action

Both this compound and famciclovir are antiviral drugs that target the replication of the varicella-zoster virus (VZV), the causative agent of herpes zoster.

This compound is a synthetic thymidine (B127349) nucleoside analog.[1] Its antiviral activity stems from its selective phosphorylation by viral thymidine kinase, which is far more efficient than phosphorylation by host cell kinases. The resulting monophosphate is then converted to a triphosphate, which inhibits VZV DNA polymerase, thereby halting viral replication.[2]

Famciclovir is a prodrug that is rapidly converted to its active form, penciclovir (B1679225), in the body.[3][4][5][6] Similar to this compound, penciclovir is selectively phosphorylated by viral thymidine kinase in VZV-infected cells.[3][6] The resulting penciclovir triphosphate competitively inhibits viral DNA polymerase, leading to the termination of viral DNA chain elongation and suppression of viral replication.[3][7]

Signaling Pathway of Antiviral Action

G cluster_this compound This compound Pathway cluster_famciclovir Famciclovir Pathway This compound This compound Sorivudine_MP This compound Monophosphate This compound->Sorivudine_MP Viral Thymidine Kinase Sorivudine_TP This compound Triphosphate Sorivudine_MP->Sorivudine_TP Cellular Kinases VZV_DNA_Polymerase_S VZV DNA Polymerase Sorivudine_TP->VZV_DNA_Polymerase_S Inhibits Viral_Replication_Blocked_S Viral Replication Blocked VZV_DNA_Polymerase_S->Viral_Replication_Blocked_S Famciclovir Famciclovir (Prodrug) Penciclovir Penciclovir (Active Drug) Famciclovir->Penciclovir Metabolism Penciclovir_MP Penciclovir Monophosphate Penciclovir->Penciclovir_MP Viral Thymidine Kinase Penciclovir_TP Penciclovir Triphosphate Penciclovir_MP->Penciclovir_TP Cellular Kinases VZV_DNA_Polymerase_F VZV DNA Polymerase Penciclovir_TP->VZV_DNA_Polymerase_F Inhibits Viral_Replication_Blocked_F Viral Replication Blocked VZV_DNA_Polymerase_F->Viral_Replication_Blocked_F

Caption: Antiviral mechanisms of this compound and Famciclovir.

Comparative Efficacy in Postherpetic Neuralgia Incidence

A landmark double-blind, randomized, multicenter trial provides the most robust data for comparing the efficacy of a this compound-like drug (brivudine) and famciclovir in preventing PHN.[8][9][10]

Efficacy MeasureBrivudine (125 mg, once daily)Famciclovir (250 mg, three times daily)Statistical Significance
Prevalence of PHN at Month 3 11.3%9.6%Equivalence demonstrated (P=0.01)[8][9]
Median Duration of PHN 46.5 days58 daysNot statistically significant (P=0.54)[8][9]
Prevalence of PHN (Patients ≥65 years) 16.4%16.4%No significant difference[8][9]
Median Duration of PHN (Patients ≥65 years) 39.5 days57.5 daysNot statistically significant[8][9]

Data from the per-protocol population analysis.

These results indicate that brivudine, taken once daily, is equivalent in efficacy to a three-times-daily regimen of famciclovir in preventing PHN in immunocompetent adults aged 50 and older.[8][9][10] While not statistically significant, a trend towards a shorter duration of PHN was observed with brivudine, particularly in patients aged 65 and older.[8][9]

Experimental Protocols

The following outlines the methodology of the key comparative study between brivudine and famciclovir.[8][9]

Study Design: Brivudine vs. Famciclovir for Herpes Zoster
  • Objective: To compare the efficacy and safety of brivudine and famciclovir in the treatment of herpes zoster, with a focus on the incidence of PHN.[8][9]

  • Design: A randomized, double-blind, multicenter trial.[8][9]

  • Patient Population: 2027 immunocompetent patients aged 50 years or older with zoster-related pain at presentation.[8][9]

  • Treatment Arms:

    • Brivudine: 125 mg orally, once daily for 7 days.[8][9]

    • Famciclovir: 250 mg orally, three times daily for 7 days.[8][9]

  • Primary Outcome Measures:

    • Prevalence of PHN, defined as at least moderate pain 3 months after treatment initiation.[8][9]

    • Duration of PHN.[8][9]

  • Secondary Outcome Measures:

    • Prevalence and duration of zoster-associated pain (ZAP).[8][9]

    • Duration of new vesicle formation.[8][9]

    • Time to full lesion healing.[8][9]

Experimental Workflow

G cluster_workflow Clinical Trial Workflow Patient_Recruitment Patient Recruitment (N=2027, ≥50 years, acute zoster) Randomization Randomization Patient_Recruitment->Randomization Brivudine_Arm Brivudine Treatment (125 mg, once daily, 7 days) Randomization->Brivudine_Arm Group 1 Famciclovir_Arm Famciclovir Treatment (250 mg, three times daily, 7 days) Randomization->Famciclovir_Arm Group 2 Follow_Up Follow-up Assessments (Pain, Lesion Healing) Brivudine_Arm->Follow_Up Famciclovir_Arm->Follow_Up Primary_Endpoint Primary Endpoint Analysis (PHN at 3 months) Follow_Up->Primary_Endpoint Secondary_Endpoint Secondary Endpoint Analysis (ZAP, Healing Time) Follow_Up->Secondary_Endpoint

Caption: Workflow of the comparative clinical trial.

Conclusion

Based on the available evidence, both this compound (as represented by its close analog, brivudine) and famciclovir are effective antiviral therapies for acute herpes zoster that significantly reduce the incidence and duration of postherpetic neuralgia. The primary distinguishing factor observed in the comparative trial is the more convenient once-daily dosing of brivudine compared to the three-times-daily regimen of famciclovir, which may enhance patient compliance.[8][9][10] The safety profiles of both drugs were found to be comparable.[8][9] The choice between these agents may be influenced by dosing convenience and cost-effectiveness considerations. Further direct comparative studies between this compound and famciclovir would be beneficial to confirm these findings.

References

A Comparative Pharmacokinetic Analysis of Sorivudine and Valacyclovir

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the pharmacokinetic profiles of two antiviral nucleoside analogs, Sorivudine and valacyclovir (B1662844), reveals distinct differences in their absorption, metabolism, and disposition. This guide provides a comprehensive comparison of their key pharmacokinetic parameters, metabolic pathways, and the experimental methodologies used to derive these data, offering valuable insights for researchers and drug development professionals.

Valacyclovir, a prodrug of acyclovir (B1169), demonstrates enhanced oral bioavailability compared to its parent compound. Following oral administration, it is rapidly and extensively converted to acyclovir and L-valine by intestinal and hepatic first-pass metabolism. This conversion results in significantly higher plasma concentrations of acyclovir than can be achieved with oral acyclovir itself. In contrast, this compound, a thymidine (B127349) analog, also undergoes gastrointestinal absorption. However, its clinical use has been significantly limited due to a severe and potentially lethal drug interaction with the anticancer drug 5-fluorouracil (B62378) (5-FU). This interaction is mediated by its major metabolite, bromovinyluracil (BVU), a potent and irreversible inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD), the key enzyme responsible for the catabolism of 5-FU.[1][2][3][4]

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound and valacyclovir (as acyclovir) in healthy adult volunteers.

Pharmacokinetic ParameterThis compound (40 mg, single oral dose)Valacyclovir (1000 mg, single oral dose, as acyclovir)
Maximum Plasma Concentration (Cmax) ~1.0 µg/mL5-6 µg/mL[2]
Time to Maximum Plasma Concentration (Tmax) ~1.5 hours1-2 hours[2]
Elimination Half-life (t1/2) ~4 hours~2.8 hours[2]
Oral Bioavailability >60%~54% (as acyclovir)
Metabolism Metabolized to bromovinyluracil (BVU) by gut flora.[3][4]Extensively converted to acyclovir and L-valine.[2]
Excretion Primarily renal.Primarily renal (as acyclovir).

Experimental Protocols

The pharmacokinetic data presented above are derived from clinical studies employing standardized methodologies. A typical experimental protocol for a single-dose pharmacokinetic study of an oral antiviral agent in healthy volunteers would involve the following steps:

  • Subject Recruitment: Healthy adult volunteers, who have provided informed consent, are screened for inclusion and exclusion criteria. This typically includes a physical examination, medical history review, and clinical laboratory tests.

  • Dosing: Following an overnight fast, subjects receive a single oral dose of the investigational drug with a standardized volume of water.

  • Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.

  • Bioanalytical Method: The concentrations of the parent drug and its major metabolites in plasma samples are quantified using a validated bioanalytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). This ensures the accuracy, precision, and selectivity of the measurements.

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), t1/2, and clearance.

Metabolic Pathways

The metabolic fates of this compound and valacyclovir are critical to their efficacy and safety profiles.

This compound Metabolism

This compound is metabolized by gut flora to its principal metabolite, bromovinyluracil (BVU).[3][4] BVU is a potent, irreversible inhibitor of the enzyme dihydropyrimidine dehydrogenase (DPD). DPD is the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU), a commonly used chemotherapeutic agent. Concomitant administration of this compound and 5-FU can lead to a significant accumulation of 5-FU, resulting in severe and potentially fatal toxicity.[1][2][3][4]

Valacyclovir Metabolism

Valacyclovir is a prodrug that is efficiently converted to the active antiviral agent, acyclovir, and the amino acid L-valine. This conversion is mediated by the enzyme valacyclovir hydrolase, which is found in the intestine and liver. This first-pass metabolism results in an oral bioavailability of acyclovir from valacyclovir that is three to five times greater than that of oral acyclovir.

Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

experimental_workflow cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_analysis Analysis s1 Subject Screening & Informed Consent s2 Single Oral Dose Administration s1->s2 Enrollment s3 Serial Blood Sample Collection s2->s3 Dosing s4 Plasma Separation & Storage s3->s4 s5 Bioanalysis (HPLC-MS/MS) s4->s5 s6 Pharmacokinetic Parameter Calculation s5->s6

Figure 1: A typical experimental workflow for a single-dose pharmacokinetic study.

metabolic_pathways cluster_this compound This compound Metabolism cluster_valacyclovir Valacyclovir Metabolism This compound This compound bvu Bromovinyluracil (BVU) This compound->bvu Gut Flora Metabolism dpd Dihydropyrimidine Dehydrogenase (DPD) bvu->dpd Irreversible Inhibition inhibition Inhibition valacyclovir Valacyclovir acyclovir Acyclovir (Active) valacyclovir->acyclovir Valacyclovir Hydrolase (Intestine & Liver) lvaline L-Valine valacyclovir->lvaline Valacyclovir Hydrolase (Intestine & Liver)

Figure 2: Metabolic pathways of this compound and Valacyclovir.

References

A Comparative Safety Analysis of Sorivudine and Brivudine for Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the safety profiles of two potent antiviral nucleoside analogues, Sorivudine (B1681958) and Brivudine (B1684500). Both compounds have demonstrated significant efficacy against varicella-zoster virus (VZV), the causative agent of shingles. However, their clinical application has been critically influenced by their respective safety profiles, particularly a severe drug-drug interaction. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison based on available clinical and preclinical data.

Core Safety Comparison: A Tale of Two Structurally Similar Antivirals

This compound and Brivudine are structurally related pyrimidine (B1678525) nucleoside analogues that share a common mechanism of antiviral action. A critical aspect of their safety profile is a potentially lethal drug-drug interaction with the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU) and its prodrugs (e.g., capecitabine, tegafur).[1][2][3] This interaction has profoundly shaped the clinical trajectory of both drugs, particularly this compound.

In the early 1990s, the co-administration of this compound with 5-FU led to a number of patient deaths in Japan.[2][4] These tragic events were a direct consequence of the irreversible inhibition of dihydropyrimidine (B8664642) dehydrogenase (DPD), a key enzyme in the catabolism of 5-FU, by a metabolite of this compound. This inhibition leads to a massive accumulation of 5-FU, resulting in severe toxicity, including bone marrow suppression and gastrointestinal damage.[5] This led to the disapproval of this compound in the United States and other countries.[2][6]

Brivudine shares this critical interaction with 5-FU due to its metabolism to the same DPD-inhibiting compound, bromovinyluracil (BVU).[1][7] Consequently, Brivudine is strictly contraindicated in patients receiving 5-FU or related drugs.[1][8]

Quantitative Safety Data: Adverse Event Profiles

Clinical trial data allows for a quantitative comparison of the adverse event profiles of this compound and Brivudine, outside of the 5-FU interaction.

Adverse Event CategoryThis compoundBrivudineComparator (Acyclovir)
Overall Incidence of Treatment-Related Adverse Events Generally well-tolerated[6][9]7.7%[2]10.0%[2]
Gastrointestinal Well-tolerated[6]Nausea (~2%)[1]Nausea (Reported)[1]
Neurological Well-tolerated[6]Headache (<1%)[1]Headache (Reported)[1]
Hematological Well-tolerated[6]Granulocytopenia, anaemia, lymphocytosis, monocytosis (<1%)[1]Not specified in comparative context
Hepatic Well-tolerated[6]Increased liver enzymes (<1%)[1]Not specified in comparative context

Note: The data for this compound is primarily qualitative from studies in HIV-infected patients where it was deemed "well tolerated" in comparison to acyclovir (B1169).[6][9] Quantitative data for Brivudine is derived from a large-scale, double-blind, randomized study in immunocompetent patients with herpes zoster.[2] A meta-analysis of seven randomized controlled trials concluded that there were no significant differences in the incidence of adverse reactions between brivudine and other antiviral treatments like acyclovir and valacyclovir.[7][8]

Experimental Protocols

Clinical Trial Methodology for Safety and Efficacy Assessment (Representative Protocol)

The safety and efficacy of both this compound and Brivudine have been evaluated in randomized, controlled clinical trials, often with acyclovir as the comparator. A typical protocol is as follows:

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled or active-controlled trial.[6]

  • Patient Population: Adult patients (immunocompetent or immunocompromised, e.g., HIV-infected) with a clinical diagnosis of acute herpes zoster (shingles).[6] Key inclusion criteria often include the onset of rash within 72 hours of enrollment.

  • Treatment Arms:

    • Investigational Arm: Oral this compound (e.g., 40 mg once daily) or Oral Brivudine (e.g., 125 mg once daily).[6]

    • Control Arm: Oral Acyclovir (e.g., 800 mg five times daily).[6]

  • Duration of Treatment: Typically 7 to 10 days.[6]

  • Safety Monitoring:

    • Adverse Event (AE) Monitoring: All adverse events are recorded at each study visit, whether observed by the investigator or reported by the patient. AEs are coded using a standardized medical dictionary (e.g., MedDRA).

    • Severity Assessment: The severity of AEs is graded (e.g., mild, moderate, severe).

    • Laboratory Tests: Hematology, blood chemistry, and urinalysis are performed at baseline and at the end of treatment to monitor for any drug-related changes.

  • Efficacy Endpoints: Primary endpoints often include time to cessation of new vesicle formation and time to full crusting of lesions.[6]

In Vitro Dihydropyrimidine Dehydrogenase (DPD) Inhibition Assay (Conceptual Protocol)

To investigate the mechanism of the drug interaction with 5-FU, an in vitro DPD inhibition assay would be conducted.

  • Objective: To determine the inhibitory potential of this compound, Brivudine, and their metabolite (E)-5-(2-bromovinyl)uracil (BVU) on DPD activity.

  • Materials:

    • Purified or recombinant human DPD enzyme.

    • Substrate: 5-fluorouracil (5-FU).

    • Cofactor: NADPH.

    • Test compounds: this compound, Brivudine, BVU.

    • Control inhibitors and vehicles.

  • Methodology:

    • Enzyme Reaction: The DPD enzyme is incubated with the substrate (5-FU) and cofactor (NADPH) in a suitable buffer system.

    • Inhibitor Addition: Varying concentrations of the test compounds (this compound, Brivudine, BVU) are added to the reaction mixture.

    • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

    • Quantification: The rate of 5-FU metabolism is measured by quantifying the decrease in 5-FU or the formation of its metabolite, dihydrofluorouracil (DHFU), using methods such as high-performance liquid chromatography (HPLC).

    • Data Analysis: The concentration of the inhibitor that causes a 50% reduction in DPD activity (IC50) is calculated to determine the inhibitory potency. The nature of the inhibition (e.g., reversible, irreversible) can also be investigated through pre-incubation studies.

Mechanism of Drug Interaction with 5-Fluorouracil

The following diagram illustrates the critical drug interaction pathway involving this compound/Brivudine and 5-fluorouracil.

Mechanism of this compound/Brivudine Interaction with 5-Fluorouracil cluster_drug_metabolism Drug Metabolism cluster_5fu_pathway 5-FU Catabolism Sorivudine_Brivudine This compound / Brivudine (Oral Administration) BVU (E)-5-(2-bromovinyl)uracil (BVU) (Metabolite) Sorivudine_Brivudine->BVU Metabolized by gut flora DPD Dihydropyrimidine Dehydrogenase (DPD) Rate-limiting enzyme BVU->DPD Irreversible Inhibition 5FU 5-Fluorouracil (5-FU) (Chemotherapeutic Agent) Inactive_Metabolites Inactive Metabolites 5FU->Inactive_Metabolites Catabolism 5FU_Accumulation 5-FU Accumulation Toxicity Severe Toxicity (Myelosuppression, GI damage) 5FU_Accumulation->Toxicity

Mechanism of the this compound/Brivudine and 5-FU drug interaction.

Conclusion

The safety profiles of this compound and Brivudine are dominated by the severe and potentially fatal interaction with 5-fluorouracil and its prodrugs. This interaction, mediated by the irreversible inhibition of DPD by their common metabolite BVU, necessitates stringent contraindications for Brivudine and led to the withdrawal of this compound from several markets. Outside of this critical interaction, Brivudine is generally well-tolerated, with a low incidence of mild to moderate adverse effects, comparable to that of acyclovir. While clinical trial data for this compound also suggests it is well-tolerated, the catastrophic consequences of the 5-FU interaction have largely overshadowed its clinical development. For researchers and drug development professionals, the story of this compound and Brivudine serves as a crucial case study in the importance of thorough investigation of drug metabolism and potential drug-drug interactions.

References

Sorivudine Demonstrates Superiority in Accelerating Cutaneous Healing Over Acyclovir in Herpes Zoster Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the enhanced efficacy of Sorivudine (B1681958) in promoting the healing of cutaneous lesions associated with herpes zoster (shingles) when compared to the standard antiviral agent, Acyclovir (B1169). This guide synthesizes data from key clinical trials, providing a clear overview of this compound's advantages in virologic and clinical outcomes.

A pivotal randomized, double-blind, placebo-controlled, multicenter clinical trial involving 170 HIV-seropositive adults with dermatomal herpes zoster provides the core data for this comparison.[1][2] The findings from this and other studies indicate that this compound therapy leads to a more rapid resolution of cutaneous lesions, a critical factor in patient recovery and quality of life.

Quantitative Comparison of Healing Outcomes

The following table summarizes the key quantitative data from a head-to-head clinical trial comparing this compound and Acyclovir in the treatment of herpes zoster in HIV-infected patients.

Efficacy EndpointThis compound (40 mg once daily)Acyclovir (800 mg five times daily)Statistical Significance (P-value)
Median Time to Cessation of New Vesicle Formation (Univariate Analysis) 3 days4 daysP = 0.07[3]
Median Time to Total Lesion Crusting (Univariate Analysis) 7 days8 daysP = 0.02[3]
Relative Risk for Cessation of New Vesicle Formation (Multivariate Analysis) 1.54-P = 0.049[1][3]
Relative Risk for Total Lesion Crusting (Multivariate Analysis) 1.48-P = 0.017[1][3]

Experimental Protocols

The primary evidence supporting this compound's superiority is derived from a robust clinical trial with the following methodology:

Study Design: A randomized, double-blind, placebo-controlled, multicenter clinical trial was conducted to compare the efficacy and tolerability of this compound and Acyclovir.[1][2][3]

Patient Population: The study enrolled 170 HIV-seropositive adults who presented with a confirmed diagnosis of dermatomal herpes zoster.[1][2] The diagnosis was confirmed by direct fluorescent-antigen testing and/or viral culture.[1]

Treatment Regimen:

  • This compound Group: Patients received an orally administered 10-day course of this compound at a dosage of 40 mg once daily, along with acyclovir placebos.[1][2]

  • Acyclovir Group: Patients received an orally administered 10-day course of Acyclovir at a dosage of 800 mg five times daily, along with a this compound placebo.[1][2]

Monitoring and Endpoints:

  • Patients were monitored daily to document events related to cutaneous healing, pain, zoster-related complications, and any drug-related adverse events.[1]

  • Follow-up assessments were conducted on days 21 and 28, and then monthly for one year.[1]

  • The primary efficacy endpoint was the time to the cessation of new vesicle formation.[1]

  • Secondary efficacy endpoints included the time to other cutaneous healing events (such as total lesion crusting), resolution of pain, and the frequency of dissemination and zoster recurrence.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the workflow of the comparative clinical trial, from patient enrollment to data analysis.

G cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms (10-Day Oral Course) cluster_monitoring Monitoring & Follow-up cluster_endpoints Efficacy Endpoints p1 170 HIV-Seropositive Adults with Herpes Zoster rand Randomized, Double-Blind p1->rand This compound This compound (40 mg once daily) + Acyclovir Placebo rand->this compound acyclovir Acyclovir (800 mg five times daily) + this compound Placebo rand->acyclovir daily Daily Monitoring: - Cutaneous Healing - Pain - Complications - Adverse Events This compound->daily acyclovir->daily followup Follow-up Assessments: - Days 21 & 28 - Monthly for 1 Year daily->followup primary Primary: Time to Cessation of New Vesicle Formation followup->primary secondary Secondary: - Time to Total Crusting - Pain Resolution - Recurrence Frequency followup->secondary

Caption: Workflow of the randomized controlled trial comparing this compound and Acyclovir.

Mechanism of Action and Signaling Pathways

Acyclovir is a nucleoside analogue that, after conversion to its triphosphate form, inhibits viral DNA polymerase, thereby terminating viral DNA replication.[4][5][6][7][8] While the direct intracellular signaling pathways leading to accelerated cutaneous healing are not fully elucidated for either drug beyond their primary antiviral activity, the clinical data strongly suggest that this compound's potent inhibition of varicella-zoster virus replication translates to a more rapid clinical improvement in cutaneous manifestations.[9]

Conclusion

The available evidence from well-controlled clinical trials demonstrates that this compound is superior to Acyclovir in accelerating the cutaneous healing process in patients with herpes zoster.[3][9][10] Specifically, this compound significantly reduces the time to the cessation of new vesicle formation and the time to total lesion crusting.[1][3] These findings position this compound as a highly effective therapeutic alternative for the management of herpes zoster, offering a more rapid path to lesion resolution.

References

Safety Operating Guide

Proper Disposal of Sorivudine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of Sorivudine is paramount for environmental protection and laboratory safety. As a synthetic nucleoside analog with potent antiviral activity, this compound is also classified as toxic if swallowed and may cause genetic defects.[1] Adherence to established protocols is critical to mitigate risks associated with its handling and disposal. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals.

Hazard and Safety Summary

Before handling this compound, it is crucial to be aware of its hazard classifications and associated safety precautions. This information is summarized from its Safety Data Sheet (SDS).

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral☠️DangerH301: Toxic if swallowed[1]
Germ Cell MutagenicityHealth HazardDangerH340: May cause genetic defects[1]

Personal Protective Equipment (PPE): When handling this compound, always wear appropriate personal protective equipment, including protective gloves, protective clothing, eye protection, and face protection.[1]

Step-by-Step Disposal Procedure

The disposal of this compound and its associated waste must be conducted in accordance with federal, state, and local regulations for hazardous pharmaceutical waste.[2][3] The primary route of disposal is through an approved waste disposal plant.[1]

Step 1: Waste Identification and Segregation

  • Identify all this compound waste streams. This includes unused or expired pure compounds, contaminated labware (e.g., vials, pipette tips, gloves), and solutions containing this compound.

  • Segregate this compound waste from non-hazardous laboratory waste.[4] Do not mix with other chemical waste unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.[5]

Step 2: Waste Containment and Labeling

  • Solid Waste:

    • Place all solid waste contaminated with this compound (e.g., gloves, absorbent pads, empty vials) into a designated, leak-proof, and clearly labeled hazardous waste container.[5] The container should be compatible with the chemical nature of the waste.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, sealed, and shatter-resistant container. Ensure the container is appropriately labeled as hazardous waste.

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazard symbols (Toxic, Health Hazard). Follow your institution's specific labeling requirements.

Step 3: On-site Storage

  • Store sealed waste containers in a designated, secure area away from incompatible materials.[1]

  • The storage area should be well-ventilated and have secondary containment to prevent the spread of contamination in case of a leak.

  • Follow your institution's guidelines for the maximum accumulation time for hazardous waste.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.[6]

  • Provide the waste manifest with accurate information about the contents of the waste containers.

  • The final disposal method will be determined by the approved waste disposal facility, which typically involves high-temperature incineration.[7][8]

Never dispose of this compound down the drain or in the regular trash. [2][9][10] Improper disposal can lead to environmental contamination and pose a risk to public health.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Sorivudine_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Pickup cluster_3 Final Disposal start This compound Waste Generated (Solid or Liquid) segregate Segregate from Non-Hazardous Waste start->segregate contain Place in Designated Leak-Proof Container segregate->contain label_waste Label Container: 'Hazardous Waste - this compound' + Hazard Symbols contain->label_waste store Store in Secure Secondary Containment Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Transport to Approved Waste Disposal Plant contact_ehs->disposal incineration High-Temperature Incineration disposal->incineration

Caption: Workflow for the safe disposal of this compound waste.

Experimental Protocols

Currently, there are no standard, widely accepted experimental protocols for the in-lab neutralization or decomposition of this compound for disposal purposes. The recommended and regulated procedure is collection and disposal by a licensed hazardous waste management company.[1][7] Attempting to chemically treat the waste without a validated protocol could result in the generation of other hazardous byproducts or incomplete neutralization, posing additional risks. Always defer to the disposal instructions provided in the Safety Data Sheet and your institution's EHS guidelines.

References

Essential Safety and Handling Protocols for Sorivudine

Author: BenchChem Technical Support Team. Date: December 2025

Sorivudine is a potent synthetic pyrimidine (B1678525) nucleoside analog with antiviral activity.[1][2] Due to its potency and classification as a hazardous drug, stringent safety protocols are imperative to protect researchers, scientists, and drug development professionals from potential exposure.[3] This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, ensuring a safe laboratory environment.

Quantitative Safety Data

While a specific Occupational Exposure Limit (OEL) for this compound is not publicly established, the pharmaceutical industry often sets internal OELs for potent compounds at less than 10 µg/m³.[4] The following table summarizes key safety parameters based on guidelines for handling similar hazardous drugs.

ParameterGuidelineSource
Occupational Exposure Limit (OEL) No established OEL. Potent compounds are often handled with an OEL of <10 µg/m³.[4]
Glove Recommendation Double-gloving with chemotherapy-grade gloves meeting ASTM D6978 standards.[5]
Glove Change Frequency Every 30 minutes, or immediately if torn, punctured, or contaminated.[5][6]
Gown Recommendation Disposable, lint-free, low-permeability gowns with back closure and long sleeves with tight-fitting cuffs.[5][7]
Gown Change Frequency Every 2-3 hours, or immediately after a spill or splash.[5]
Respiratory Protection A fit-tested NIOSH-certified N95 or higher respirator is recommended, especially for procedures that may generate aerosols or dust.[6][7]

Operational and Disposal Plans

Adherence to the following procedural steps is critical for minimizing exposure risk during the handling and disposal of this compound.

Personal Protective Equipment (PPE) Protocol

Proper selection and use of PPE is the final barrier against exposure after engineering and administrative controls have been implemented.[6]

Required PPE:

  • Gloves: Always wear two pairs of chemotherapy-grade, powder-free gloves that meet ASTM D6978 standards.[5][6] The outer glove should extend over the gown cuff.

  • Gown: A disposable, low-permeability gown with a solid front, back closure, and tight-fitting elastic or knit cuffs is mandatory.[5][7]

  • Eye and Face Protection: Use safety goggles and a full-face shield if there is any risk of splashes.[7]

  • Respiratory Protection: For activities that could generate dust or aerosols, such as weighing or reconstituting powder, a NIOSH-certified N95 respirator or a higher level of respiratory protection is required.[6] Surgical masks are not sufficient.[6]

  • Shoe Covers: Disposable shoe covers should be worn in areas where this compound is handled.[5]

Donning and Doffing Procedure:

  • Donning (Putting On): Before entering the designated handling area, don shoe covers, hair cover, N95 respirator, and eye protection.[7] Perform hand hygiene. Don the inner pair of gloves, followed by the gown, ensuring cuffs are tucked under the gloves. Finally, don the outer pair of gloves, pulling them over the gown cuffs.[7]

  • Doffing (Taking Off): Remove PPE in an order that minimizes contamination of the user. The outer gloves are removed first. The gown and inner gloves are then removed, rolling the gown inward. Dispose of all PPE in a designated hazardous waste container before exiting the handling area.[5] Perform hand hygiene thoroughly after removing all PPE.

Step-by-Step Handling and Disposal Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep_area 1. Prepare Designated Handling Area (e.g., Ventilated Cabinet) don_ppe 2. Don Full PPE (Double Gloves, Gown, Respirator, Eye Protection) prep_area->don_ppe Ensure safety controls are in place receive_store 3. Receiving & Storage Inspect container. Store as per guidelines. don_ppe->receive_store Enter handling area weigh_compound 4. Weighing & Compounding Perform in a containment device. receive_store->weigh_compound administer 5. Administration Follow established protocols. weigh_compound->administer dispose_sharps 6. Dispose of Sharps Use designated sharps container. administer->dispose_sharps dispose_ppe 7. Dispose of Contaminated PPE Place in hazardous waste bin. dispose_sharps->dispose_ppe dispose_drug 8. Dispose of Unused Drug Follow hazardous waste procedures. dispose_ppe->dispose_drug decontaminate 9. Decontaminate Surfaces & Doff PPE dispose_drug->decontaminate Final step

Caption: Workflow for the safe handling and disposal of this compound.

Receiving and Unpacking:

  • Wear chemotherapy gloves and a disposable gown when unpacking this compound shipments.[5]

  • Visually inspect the container for any damage or leakage.

  • If contamination is suspected, handle it as a spill.

Storage:

  • Store this compound in a clearly labeled, sealed container in a designated, secure area with restricted access.

  • Follow the manufacturer's instructions for specific storage temperatures and conditions.[8]

Preparation and Handling:

  • All handling of powdered this compound or manipulations that could create aerosols or dust must be performed within a ventilated engineering control, such as a Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE).

  • Use dedicated equipment (spatulas, weigh boats, etc.) and decontaminate them after use or dispose of them as hazardous waste.

  • If tablets or capsules are crushed or manipulated, exercise caution to avoid dust generation.[8]

Disposal Plan:

  • Unused Drug: Unused or expired this compound is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines, typically via incineration by a licensed contractor.[9]

  • Contaminated Materials: All items that come into contact with this compound, including gloves, gowns, shoe covers, empty vials, and cleaning materials, are considered contaminated.[5]

  • Waste Containment: Seal all contaminated waste in thick, leak-proof plastic bags or containers.[10] These containers must be clearly labeled as "Hazardous Drug Waste" or "Cytotoxic Waste."[10]

  • Final Disposal: Place the sealed containers into a designated, puncture-resistant, and properly labeled hazardous waste bin for collection and incineration.[9][10] Do not dispose of this compound or contaminated materials in the regular trash or sewer system.[11]

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.